2-[(3,4-Dichlorophenoxy)methyl]oxirane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(3,4-dichlorophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-8-2-1-6(3-9(8)11)12-4-7-5-13-7/h1-3,7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLJEEOYPXGFOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276372 | |
| Record name | 2-[(3,4-dichlorophenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2212-07-9, 21320-30-9 | |
| Record name | Propane, 1-(2,4-dichlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(3,4-dichlorophenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-[(3,4-Dichlorophenoxy)methyl]oxirane chemical properties and structure
An In-depth Technical Guide to 2-[(3,4-Dichlorophenoxy)methyl]oxirane for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
This compound, a key heterocyclic compound, serves as a vital intermediate in synthetic organic chemistry. Its structural features—a reactive oxirane ring coupled with a dichlorophenyl moiety—make it a valuable building block for a range of complex molecules.[1][2] This guide provides an in-depth analysis of its chemical properties, structure, synthesis, and applications, with a particular focus on its utility in the field of drug development. The inherent reactivity of the strained epoxide ring allows for stereospecific modifications, a critical attribute for the synthesis of enantiomerically pure pharmaceuticals where stereochemistry dictates efficacy and safety.[2]
Chemical Identity and Structure
Correctly identifying a chemical compound is the foundation of all scientific research. This section details the nomenclature and structural representation of this compound.
Common Names and Synonyms:
-
Glycidyl 3,4-dichlorophenyl ether
Key Identifiers:
Chemical Structure
The molecule consists of a central oxirane (epoxide) ring, a three-membered ring containing two carbon atoms and one oxygen atom. This ring is attached to a methyl group, which in turn is linked via an ether bond to a 3,4-dichlorinated benzene ring.
References
An In-Depth Technical Guide to the Synthesis of 2-[(3,4-Dichlorophenoxy)methyl]oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(3,4-Dichlorophenoxy)methyl]oxirane is a key building block in synthetic organic chemistry, particularly valued for its role as an intermediate in the preparation of various pharmaceuticals and agrochemicals. The presence of the dichlorophenyl moiety and the reactive oxirane (epoxide) ring allows for the introduction of specific functionalities and the construction of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to this versatile compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods to assist researchers in selecting the most suitable approach for their specific needs.
Two principal strategies for the synthesis of this compound will be discussed in detail:
-
Pathway I: Direct One-Pot Synthesis from 3,4-Dichlorophenol and Epichlorohydrin. This is the most direct and atom-economical approach.
-
Pathway II: Two-Step Synthesis via Allyl Ether Intermediate. This pathway involves the initial formation of an allyl ether followed by epoxidation.
Pathway I: Direct One-Pot Synthesis via Phase-Transfer Catalysis
The direct reaction of 3,4-Dichlorophenol with epichlorohydrin is a widely employed method for the synthesis of this compound. This reaction is typically carried out under basic conditions, and its efficiency is significantly enhanced by the use of a phase-transfer catalyst (PTC).
Causality Behind Experimental Choices
The reaction involves the deprotonation of the weakly acidic 3,4-Dichlorophenol by a base to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin. The use of a phase-transfer catalyst is crucial in this biphasic system (solid-liquid or liquid-liquid) to facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the reaction with epichlorohydrin occurs.[1] This dramatically increases the reaction rate and allows for milder reaction conditions, often leading to higher yields and purity.[1]
Mechanistic Insights
The reaction proceeds through a nucleophilic substitution followed by an intramolecular cyclization. The mechanism under phase-transfer catalysis can be visualized as follows:
Experimental Protocol
Materials:
-
3,4-Dichlorophenol
-
Epichlorohydrin
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB, Benzyltriethylammonium chloride - BTEAC)
-
Solvent (e.g., Toluene, or solvent-free with excess epichlorohydrin)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-Dichlorophenol (1.0 eq.), potassium carbonate (1.5 eq.), and the phase-transfer catalyst (0.05 eq.).
-
Add epichlorohydrin (3.0-5.0 eq.) as the solvent and reactant.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 3-6 hours.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtered salts with a small amount of ethyl acetate.
-
Combine the filtrate and washings, and remove the excess epichlorohydrin and ethyl acetate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Pathway II: Two-Step Synthesis via Allyl Ether Intermediate
This alternative pathway involves two distinct chemical transformations: the synthesis of an intermediate, allyl 3,4-dichlorophenyl ether, followed by its epoxidation.
Step 1: Williamson Ether Synthesis of Allyl 3,4-Dichlorophenyl Ether
The first step is a classic Williamson ether synthesis, where the sodium or potassium salt of 3,4-Dichlorophenol reacts with an allyl halide (typically allyl bromide or allyl chloride) to form the corresponding ether.[2]
This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The phenoxide ion acts as the nucleophile and attacks the electrophilic carbon of the allyl halide, displacing the halide leaving group.
Materials:
-
3,4-Dichlorophenol
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Allyl Bromide
-
Solvent (e.g., Acetone, N,N-Dimethylformamide - DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3,4-Dichlorophenol (1.0 eq.) in the chosen solvent (e.g., acetone).
-
Add powdered potassium carbonate (1.5 eq.) and stir the suspension.
-
Add allyl bromide (1.2 eq.) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 4-8 hours.
-
After cooling, filter off the inorganic salts and wash with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude allyl 3,4-dichlorophenyl ether, which can be purified by vacuum distillation if necessary.
Step 2: Epoxidation of Allyl 3,4-Dichlorophenyl Ether
The second step involves the epoxidation of the double bond in the allyl ether intermediate. This is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
The epoxidation with peroxy acids is a concerted reaction where the oxygen atom is transferred from the peroxy acid to the alkene in a single step.[3] The reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the epoxide product.
Materials:
-
Allyl 3,4-Dichlorophenyl Ether
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Solvent (e.g., Dichloromethane - DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve allyl 3,4-dichlorophenyl ether (1.0 eq.) in dichloromethane in a flask cooled in an ice bath.
-
Add m-CPBA (1.2 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxy acid.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Comparative Analysis of Synthesis Pathways
| Parameter | Pathway I: Direct One-Pot Synthesis | Pathway II: Two-Step Synthesis |
| Number of Steps | 1 | 2 |
| Atom Economy | Higher | Lower |
| Overall Yield | Generally good to excellent (can exceed 90%) | Varies depending on the efficiency of both steps |
| Reagents | 3,4-Dichlorophenol, Epichlorohydrin, Base, PTC | 3,4-Dichlorophenol, Allyl halide, Base, Peroxy acid |
| Reaction Conditions | Typically 80-100 °C | Reflux for ether synthesis, 0 °C to RT for epoxidation |
| Advantages | More efficient, shorter overall reaction time, fewer isolation steps | Allows for the synthesis of other allyl ethers, potentially milder conditions for epoxidation step |
| Disadvantages | Requires careful control of reaction conditions to avoid side reactions | Longer overall process, requires isolation of an intermediate, use of potentially hazardous peroxy acids |
Conclusion
Both the direct one-pot synthesis and the two-step approach are viable methods for preparing this compound. The choice of pathway will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. For large-scale and efficient production, the direct one-pot synthesis using phase-transfer catalysis is generally preferred due to its higher atom economy and fewer operational steps. The two-step pathway, while longer, offers flexibility and may be advantageous in certain research contexts where the intermediate allyl ether is also of interest.
References
An In-depth Technical Guide to 2-[(3,4-dichlorophenoxy)methyl]oxirane (CAS 21320-30-9)
A Note on Chemical Identification: This guide focuses on the chemical substance identified by CAS number 21320-30-9, which is 2-[(3,4-dichlorophenoxy)methyl]oxirane. The initially provided topic also included the chemical name "2-((4-Chlorobenzyl)thio)-4-(dimethylamino)-6-methylpyrimidine," which corresponds to a different molecular structure. This guide will primarily detail the physical and chemical characteristics of the compound associated with the CAS number and will include a supplementary section addressing the initially mentioned pyrimidine derivative to clarify the potential discrepancy and provide relevant information on that class of compounds.
Introduction
This compound is a specialized organic compound featuring a dichlorophenoxy group attached to an oxirane (epoxide) ring via a methylene ether linkage. The presence of the strained three-membered epoxide ring makes it a reactive and valuable intermediate in organic synthesis. Its primary utility is as a chiral building block for the synthesis of more complex molecules, particularly in the development of antifungal agents where the stereochemistry of introduced functional groups is critical for biological activity. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and analytical characterization for researchers and professionals in drug development and chemical synthesis.
Physicochemical Characteristics
The fundamental physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 21320-30-9 | [1][2] |
| Molecular Formula | C₉H₈Cl₂O₂ | [3] |
| Molecular Weight | 219.06 g/mol | [3] |
| Appearance | Not explicitly stated; likely a liquid or low-melting solid | |
| Density | 1.389 g/cm³ | [4] |
| Boiling Point | 310.7 °C at 760 mmHg | [4] |
| Flash Point | 127.1 °C | [4] |
| Vapor Pressure | 0.00108 mmHg at 25°C | [4] |
| Refractive Index | 1.567 | [4] |
| LogP (predicted) | 2.771 - 2.9 | [3][4] |
| InChI Key | NRLJEEOYPXGFOM-UHFFFAOYSA-N | [4] |
| SMILES | C1C(O1)COC2=CC(=C(C=C2)Cl)Cl | [3] |
Synthesis and Purification
The primary synthetic route to this compound involves the Williamson ether synthesis, reacting 3,4-dichlorophenol with epichlorohydrin in the presence of a base.[4] This reaction is a well-established method for the formation of glycidyl ethers.
Synthetic Pathway
The overall synthetic transformation is as follows:
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of Glycidyl Ethers
-
Reaction Setup: To a solution of 3,4-dichlorophenol in an excess of epichlorohydrin (which can also act as the solvent), add a phase-transfer catalyst such as tetraethylammonium bromide (TEBAC).
-
Base Addition: Slowly add an aqueous solution of a strong base, like sodium hydroxide, to the stirred reaction mixture. The temperature should be controlled, as the reaction can be exothermic.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting phenol.
-
Workup: After the reaction is complete, the excess epichlorohydrin is removed, typically by distillation under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove inorganic salts.
-
Purification: The crude product is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. Final purification is typically achieved by vacuum distillation or flash column chromatography on silica gel.[5][6]
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the high reactivity of the epoxide ring, which is susceptible to nucleophilic attack, leading to ring-opening. This reaction is the cornerstone of its application as a synthetic intermediate.
Epoxide Ring-Opening Reactions
The oxirane ring can be opened by a wide variety of nucleophiles, including amines, azoles, thiols, and alcohols. This reaction is typically regioselective, with the nucleophile attacking the sterically less hindered terminal carbon of the epoxide. The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the site of attack if a chiral epoxide is used.
This reactivity is particularly valuable in the synthesis of chiral β-amino alcohols, which are important structural motifs in many pharmaceuticals. For instance, the ring-opening of a chiral epoxide with an amine is a key step in the synthesis of beta-blockers.[7]
Caption: General epoxide ring-opening reaction.
Application in the Synthesis of Azole Antifungals
A significant application of chiral 2-[(aryl)methyl]oxiranes is in the enantioselective synthesis of potent azole antifungal agents. The dichlorophenyl moiety is a common structural feature in many antifungal drugs. The chiral epoxide allows for the construction of critical stereocenters necessary for their biological activity.
Analytical and Spectroscopic Characterization
Chromatographic Methods
-
Gas Chromatography (GC): GC is a suitable technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A non-polar capillary column would be appropriate for this analysis. For chiral analysis, a cyclodextrin-based capillary column can be employed to separate the enantiomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for both purity assessment and enantiomeric separation. For purity analysis, a reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point. For the critical task of separating the enantiomers, chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs (e.g., Chiralpak) or Pirkle-type CSPs are often effective for resolving aryl epoxides.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring, the methylene protons of the ether linkage, and the protons of the oxirane ring. The chemical shifts and coupling patterns of the oxirane protons would be particularly diagnostic.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the dichlorophenyl ring, the methylene carbon of the ether, and the two carbons of the oxirane ring. The chemical shifts of the oxirane carbons would appear in the characteristic region for epoxides.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C-O-C stretching of the ether and the epoxide ring, as well as bands corresponding to the aromatic C-H and C=C stretching of the dichlorophenyl group, and the C-Cl stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern would likely show characteristic losses of fragments related to the oxirane ring and the dichlorophenoxy group. Predicted m/z values for various adducts are available.[3]
Safety and Handling
While a specific, comprehensive toxicological profile for this compound is not available, data from related compounds, such as other glycidyl ethers and dichlorophenoxy derivatives, suggest that it should be handled with care.
-
General Hazards: Epoxides as a class are often considered to be alkylating agents and should be handled as potential mutagens and carcinogens. Aryl halides and phenols can also exhibit toxicity. Safety data sheets (SDS) for similar compounds indicate that they may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[8]
-
Toxicological Information for Related Compounds: The dichlorophenoxy moiety is present in the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid). Toxicological studies on 2,4-D have shown a range of effects in animal studies, including impacts on the kidneys, liver, and nervous system.[9][10][11] While the overall toxicological profile of this compound will be different due to the presence of the reactive epoxide, the data on 2,4-D underscores the need for caution when handling compounds containing the dichlorophenoxy group.
-
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Supplementary Information: The Pyrimidine Derivative
The initial query also included the name "2-((4-Chlorobenzyl)thio)-4-(dimethylamino)-6-methylpyrimidine." While a specific CAS number and detailed data for this exact compound could not be located, it belongs to the well-studied class of 2-thiopyrimidines.
General Properties and Synthesis of 2-Thiopyrimidines
2-Thiopyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[12][13][14]
-
Synthesis: These compounds are typically synthesized through the condensation of a β-dicarbonyl compound (or its equivalent) with thiourea. The resulting 2-mercaptopyrimidine can then be S-alkylated with a suitable halide, such as 4-chlorobenzyl chloride, in the presence of a base to introduce the thioether linkage.[15][16]
Caption: General synthesis of 2-(alkylthio)pyrimidine derivatives.
Biological Activities
Derivatives of 2-thiopyrimidine have been reported to exhibit a wide range of biological activities, including:
-
Antimicrobial and Antifungal: Many compounds in this class show potent activity against various strains of bacteria and fungi.[15]
-
Antiviral: Some derivatives have been investigated for their antiviral properties.[12]
-
Anticancer: Certain 2-thiopyrimidines have demonstrated cytotoxic effects against various cancer cell lines.[12]
-
Anti-inflammatory and Analgesic: Anti-inflammatory and pain-relieving properties have also been reported for some members of this chemical family.[13][17]
The biological activity of these compounds is highly dependent on the nature and position of the substituents on the pyrimidine ring and the thioether group. The presence of a 4-chlorobenzyl group, as mentioned in the user's query, is a common feature in bioactive molecules, often contributing to favorable binding interactions with biological targets.
Conclusion
This compound (CAS 21320-30-9) is a key synthetic intermediate whose value lies in the reactivity of its epoxide ring. Its primary application is in the stereocontrolled synthesis of complex molecules, particularly in the pharmaceutical industry for the development of antifungal agents. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective and safe use in a research and development setting. While there was a discrepancy in the initial query between the CAS number and the provided chemical name, the exploration of the related 2-thiopyrimidine class of compounds reveals a rich area of medicinal chemistry with a broad spectrum of biological activities.
References
- 1. This compound | 21320-30-9 [amp.chemicalbook.com]
- 2. This compound | 21320-30-9 [amp.chemicalbook.com]
- 3. PubChemLite - this compound (C9H8Cl2O2) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. US11634392B2 - Purification of sulfentrazone herbicide using selective pH adjusted extractions - Google Patents [patents.google.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. fishersci.com [fishersci.com]
- 9. scielo.br [scielo.br]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]
- 16. 2-[(4-Chlorobenzyl)thio]pyrimidine|High-Quality Research Chemical [benchchem.com]
- 17. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Fate of 2-[(3,4-Dichlorophenoxy)methyl]oxirane: A Technical Guide for Researchers
Executive Summary
This technical guide provides a comprehensive overview of the predicted metabolic pathways of 2-[(3,4-Dichlorophenoxy)methyl]oxirane, a compound of interest in various industrial and pharmaceutical contexts. Drawing upon established principles of xenobiotic metabolism and data from structurally analogous compounds, this document outlines the key enzymatic reactions and potential metabolites that are likely to be formed in biological systems. This guide is intended to serve as a foundational resource for researchers involved in the toxicological assessment, environmental fate analysis, and drug development of this and related chemical entities. We will delve into the core enzymatic players, the anticipated metabolic products, and provide detailed, field-proven methodologies for their identification and quantification.
Introduction: Unraveling the Biotransformation of a Dichlorophenoxy Oxirane
The study of xenobiotic metabolism is a cornerstone of modern toxicology and drug development. Understanding how a foreign compound is processed within a biological system is paramount to predicting its efficacy, duration of action, and potential for toxicity. This compound possesses two key structural features that are hotspots for metabolic activity: a dichlorinated aromatic ring and a reactive epoxide moiety. This guide will systematically explore the enzymatic machinery responsible for the biotransformation of this molecule, focusing on the interplay between Phase I and Phase II metabolic reactions.
The primary objectives of this guide are:
-
To elucidate the probable metabolic pathways of this compound based on established biochemical principles.
-
To identify the key enzyme families, including Cytochrome P450 monooxygenases, epoxide hydrolases, and glutathione S-transferases, that are likely to catalyze these transformations.
-
To provide detailed, actionable experimental protocols for the in vitro investigation of its metabolism.
-
To present a clear framework for the analytical identification and quantification of its potential metabolites using modern techniques such as liquid chromatography-mass spectrometry (LC-MS).
Predicted Metabolic Pathways: A Multi-pronged Enzymatic Attack
The metabolism of this compound is anticipated to proceed through a series of well-characterized enzymatic reactions, primarily occurring in the liver.[1] These can be broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions.
Phase I Metabolism: The Initial Assault
Phase I reactions introduce or expose functional groups on the parent molecule, typically increasing its polarity.[2] For the target compound, two primary Phase I pathways are of critical importance:
-
Epoxide Hydrolysis: The oxirane ring is a highly strained and electrophilic structure, making it a prime target for enzymatic hydrolysis.[3] Microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH) are key enzymes that catalyze the addition of water to the epoxide, resulting in the formation of a vicinal diol.[4][5] This is a crucial detoxification pathway, as epoxides can be reactive and potentially bind to cellular macromolecules.[5]
-
Aromatic Hydroxylation: The dichlorophenoxy ring can undergo hydroxylation, a reaction predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[6][7] Specifically, isoforms like CYP3A4 are known to metabolize dichlorophenol compounds.[8] This reaction introduces a hydroxyl group onto the aromatic ring, creating a phenolic metabolite.
The interplay of these Phase I enzymes will likely generate a series of hydroxylated and diol metabolites.
Caption: Predicted Phase I metabolic pathways.
Phase II Metabolism: Conjugation for Excretion
Phase II reactions involve the conjugation of the Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion from the body.[1]
-
Glutathione Conjugation: The electrophilic epoxide ring of the parent compound, or any epoxide-containing metabolites, is a substrate for glutathione S-transferases (GSTs).[9][10] These enzymes catalyze the nucleophilic attack of the thiol group of glutathione (GSH) on the epoxide, leading to the formation of a glutathione conjugate.[3][11] This is a major detoxification pathway for reactive epoxides.[9]
-
Glucuronidation and Sulfation: The hydroxyl groups introduced during Phase I metabolism (both on the aliphatic chain and the aromatic ring) can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs). These reactions produce highly water-soluble glucuronide and sulfate conjugates, respectively.
Caption: Predicted Phase II metabolic pathways.
Summary of Potential Metabolites
Based on the predicted metabolic pathways, the following table summarizes the potential metabolites of this compound.
| Metabolite ID | Metabolite Name | Metabolic Pathway | Key Enzymatic System |
| M1 | 1-(3,4-Dichlorophenoxy)-2,3-propanediol | Epoxide Hydrolysis | Epoxide Hydrolase (mEH, sEH) |
| M2 | Hydroxylated this compound | Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP3A4) |
| M3 | Glutathione conjugate of this compound | Glutathione Conjugation | Glutathione S-Transferase (GST) |
| M4 | Glucuronide/Sulfate conjugate of M1 | Glucuronidation/Sulfation | UGTs/SULTs |
| M5 | Glucuronide/Sulfate conjugate of M2 | Glucuronidation/Sulfation | UGTs/SULTs |
| M6 | Hydroxylated 1-(3,4-Dichlorophenoxy)-2,3-propanediol | Aromatic Hydroxylation & Epoxide Hydrolysis | Cytochrome P450 & Epoxide Hydrolase |
| M7 | Mercapturic acid derivative | Further metabolism of M3 | Various |
Experimental Protocols for Metabolite Identification
To empirically determine the metabolic fate of this compound, a series of in vitro experiments are recommended. These protocols are designed to be self-validating and provide robust data for metabolite identification and pathway elucidation.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to investigate the role of CYP450 enzymes and microsomal epoxide hydrolase in the metabolism of the target compound.
Objective: To identify Phase I metabolites formed by microsomal enzymes.
Materials:
-
Cryopreserved human or rat liver microsomes
-
This compound (substrate)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator/water bath (37°C)
-
Centrifuge
Protocol:
-
Thaw Microsomes: Rapidly thaw the cryopreserved liver microsomes in a 37°C water bath. Keep on ice once thawed.
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and the liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiate Reaction: Add this compound to the pre-incubated mixture to initiate the metabolic reaction. Include a control incubation without the NADPH regenerating system to assess non-CYP mediated metabolism.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Sample Analysis: Collect the supernatant and analyze for metabolites using LC-MS/MS.
Causality behind Experimental Choices:
-
Liver Microsomes: These are subcellular fractions rich in CYP450 enzymes and mEH, providing a concentrated source of the primary Phase I metabolic machinery.[7]
-
NADPH Regenerating System: CYP450 enzymes require NADPH as a cofactor for their catalytic activity.[7] A regenerating system ensures a sustained supply of NADPH throughout the incubation.
-
Control without NADPH: This control is crucial to differentiate between CYP-dependent and CYP-independent metabolism (e.g., esterase or non-enzymatic degradation).
Caption: Workflow for in vitro metabolism studies.
In Vitro Metabolism using Hepatocytes
This protocol utilizes intact liver cells to provide a more complete picture of metabolism, including both Phase I and Phase II reactions.
Objective: To identify both Phase I and Phase II metabolites in a cellular context.
Materials:
-
Cryopreserved human or rat hepatocytes
-
Hepatocyte culture medium
-
This compound (substrate)
-
Collagen-coated culture plates
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (for cell lysis and protein precipitation)
Protocol:
-
Thaw and Plate Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's protocol and plate them on collagen-coated plates.
-
Cell Culture: Allow the cells to attach and form a monolayer in a CO2 incubator.
-
Substrate Addition: Replace the medium with fresh medium containing this compound at the desired concentration.
-
Incubation: Incubate the cells for a specified time course (e.g., 0, 1, 4, and 24 hours).
-
Sample Collection: At each time point, collect both the culture medium (for extracellular metabolites) and the cells.
-
Cell Lysis and Protein Precipitation: Lyse the cells with ice-cold acetonitrile and combine with the collected medium. Vortex and centrifuge to precipitate proteins.
-
Sample Analysis: Analyze the supernatant for metabolites by LC-MS/MS.
Causality behind Experimental Choices:
-
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more physiologically relevant in vitro system.
-
Time Course: A time-course experiment allows for the observation of the formation and potential further metabolism of primary metabolites.
Analytical Methodology: LC-MS/MS for Metabolite Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of drug metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Orbitrap or Q-TOF)
General LC-MS/MS Method:
-
Chromatographic Separation: Separate the parent compound and its metabolites using a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometric Detection:
-
Full Scan MS: Acquire full scan mass spectra to detect all ions present in the sample.
-
Product Ion Scan (MS/MS): Fragment the ions corresponding to the parent compound and potential metabolites to obtain characteristic fragmentation patterns for structural elucidation.
-
Neutral Loss and Precursor Ion Scans: These can be used to screen for specific types of conjugates (e.g., loss of the glutathione moiety).
-
Data Analysis:
-
Compare the chromatograms and mass spectra of the incubation samples with control samples (without substrate or cofactors) to identify new peaks corresponding to metabolites.
-
Determine the mass-to-charge ratio (m/z) of the metabolites to infer the type of metabolic transformation (e.g., an increase of 16 Da suggests hydroxylation).
-
Analyze the MS/MS fragmentation patterns to confirm the structure of the metabolites.
Conclusion: A Roadmap for Understanding Metabolic Fate
This technical guide provides a robust framework for investigating the potential metabolites of this compound. By leveraging the principles of xenobiotic metabolism and employing the detailed experimental and analytical protocols outlined herein, researchers can gain critical insights into the biotransformation of this compound. The predicted metabolic pathways, centered on epoxide hydrolysis, aromatic hydroxylation, and subsequent conjugation reactions, offer a clear starting point for these investigations. The provided methodologies, grounded in scientific best practices, will enable the generation of high-quality data essential for informed decision-making in the fields of toxicology, environmental science, and drug development.
References
- 1. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 5. Mammalian epoxide hydrolases in xenobiotic metabolism and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutathione conjugation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Phase II - Glutathione Conjugation | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Enantioselective Synthesis of Azole Antifungals: An Application Guide Utilizing (2R)-2-(3,4-Dichlorophenyl)oxirane
Introduction: The Imperative of Chirality in Azole Antifungal Drug Design
The azole class of antifungal agents represents a cornerstone in the management of systemic and superficial mycoses. Their mechanism of action, the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, is highly dependent on the precise three-dimensional arrangement of the drug molecule within the enzyme's active site. Consequently, the stereochemistry of these complex molecules is not merely a matter of academic interest but a critical determinant of their efficacy, selectivity, and safety profile. Enantiomers of the same azole antifungal can exhibit vastly different pharmacological and toxicological properties. This guide provides a detailed exploration of the enantioselective synthesis of key azole antifungals, focusing on the strategic application of the versatile chiral building block, (2R)-2-(3,4-Dichlorophenyl)oxirane. This chiral epoxide serves as a linchpin in establishing the correct stereochemistry in several blockbuster antifungal drugs, including itraconazole, and provides a foundational strategy for the synthesis of others like ketoconazole and posaconazole.
The 3,4-dichlorophenyl moiety is a common structural feature in many potent antifungal agents, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1] The strained oxirane ring of (2R)-2-(3,4-Dichlorophenyl)oxirane is primed for stereospecific ring-opening reactions with a variety of nucleophiles, enabling the controlled installation of two adjacent stereocenters.[1][2] This application note will furnish researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and practical guidance for leveraging this key intermediate in the synthesis of enantiomerically pure azole antifungals.
Part 1: Synthesis of the Chiral Precursor: (2R)-2-(3,4-Dichlorophenyl)oxirane
The enantioselective synthesis of the title oxirane is a critical first step. Among the various methods, the Jacobsen-Katsuki epoxidation of 3,4-dichlorostyrene stands out as a robust and highly selective methodology for producing the desired (R)-enantiomer.[3][4] This reaction utilizes a chiral manganese-salen complex to catalyze the enantioselective epoxidation of unfunctionalized alkenes.[5][6]
Workflow for Jacobsen-Katsuki Epoxidation
Caption: Step-by-step workflow for the Jacobsen-Katsuki epoxidation.
Detailed Protocol for Jacobsen-Katsuki Epoxidation
This protocol is adapted from established procedures for the asymmetric epoxidation of styrenes.[3]
Materials:
-
3,4-Dichlorostyrene
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
Dichloromethane (DCM), anhydrous
-
Sodium hypochlorite (NaOCl) solution, buffered (pH ~11)
-
4-Phenylpyridine N-oxide (optional co-catalyst)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dichlorostyrene (1.0 eq) and (R,R)-Jacobsen's catalyst (0.02 - 0.05 eq) in dichloromethane. If using a co-catalyst, add 4-phenylpyridine N-oxide (0.2 eq).[3]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.[3]
-
Addition of Oxidant: While stirring vigorously, add the buffered sodium hypochlorite solution (1.5 - 2.0 eq) dropwise over a period of 1-2 hours. The reaction is typically biphasic.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is usually complete within 2-4 hours.[3]
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford (2R)-2-(3,4-Dichlorophenyl)oxirane.[3]
-
Characterization: Determine the yield and enantiomeric excess of the product. The enantiomeric excess can be determined by chiral HPLC or GC analysis.[7]
| Parameter | Value | Reference |
| Catalyst Loading | 2-5 mol% | [6] |
| Oxidant | Buffered NaOCl | [5] |
| Solvent | Dichloromethane | [3] |
| Temperature | 0 °C to room temp. | [3] |
| Typical Yield | >80% | [4] |
| Enantiomeric Excess (ee) | >90% | [6] |
Part 2: Application in the Synthesis of Itraconazole
Itraconazole is a triazole antifungal agent with a complex structure featuring three chiral centers. The synthesis of the enantiomerically pure form relies on a convergent approach, where the (2R)-2-(3,4-Dichlorophenyl)oxirane is a key precursor for the dioxolane ring system. The core of this strategy involves the nucleophilic ring-opening of the oxirane.
Synthetic Strategy Overview
The synthesis of the key itraconazole intermediate involves the reaction of the mesylated derivative of the ring-opened product of the oxirane with the itraconazole side chain precursor. A more direct approach involves the initial ring-opening of the oxirane with 1,2,4-triazole, followed by further functionalization.
Caption: Convergent synthesis of Itraconazole highlighting the oxirane ring-opening.
Detailed Protocol for the Synthesis of the Itraconazole Dioxolane Moiety
This protocol outlines the nucleophilic ring-opening of (2R)-2-(3,4-Dichlorophenyl)oxirane with 1,2,4-triazole.
Materials:
-
(2R)-2-(3,4-Dichlorophenyl)oxirane
-
1,2,4-Triazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
Procedure:
-
Preparation of Triazole Anion: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under an inert atmosphere, add 1,2,4-triazole (1.0 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.[2]
-
Epoxide Addition: Cool the reaction mixture back to 0 °C and add a solution of (2R)-2-(3,4-Dichlorophenyl)oxirane (1.0 eq) in anhydrous DMF dropwise.[2]
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction by TLC until the starting epoxide is consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product, a chiral diol intermediate, can be purified by column chromatography on silica gel.
| Parameter | Value | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base to deprotonate the triazole. |
| Solvent | Anhydrous DMF | Aprotic, polar solvent to dissolve reactants and facilitate the S(_N)2 reaction. |
| Temperature | 0 °C to 70 °C | Initial cooling for controlled deprotonation, followed by heating to drive the ring-opening reaction. |
| Stereochemistry | Inversion of configuration | The reaction proceeds via an S(_N)2 mechanism, with the nucleophile attacking the less hindered carbon of the epoxide.[8] |
Part 3: Application in the Synthesis of Posaconazole and Ketoconazole Analogues
The synthetic logic of utilizing (2R)-2-(3,4-Dichlorophenyl)oxirane can be extended to the synthesis of other complex azole antifungals like posaconazole and ketoconazole. While the core structures of these drugs differ, the dichlorophenyl-substituted chiral diol motif derived from the oxirane can be a key starting point.
Posaconazole Analogue Synthesis Strategy
Posaconazole features a tetrahydrofuran ring. A synthetic route can be envisioned where the diol, obtained from the ring-opening of (2R)-2-(3,4-Dichlorophenyl)oxirane, is further elaborated to construct the tetrahydrofuran core.
Ketoconazole Synthesis
Ketoconazole is sold as a racemic mixture. However, the use of (2R)-2-(3,4-Dichlorophenyl)oxirane allows for the synthesis of specific stereoisomers for research and development of next-generation antifungals with potentially improved therapeutic indices. The synthesis involves the coupling of the chiral diol intermediate with the piperazine moiety characteristic of ketoconazole.
Caption: Retrosynthetic approach for a chiral ketoconazole analogue.
Part 4: Analytical Validation and Quality Control
The stereochemical purity of the synthesized azole antifungals is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the enantiomeric excess of the final products and intermediates.[9][10]
General Chiral HPLC Protocol
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).
Typical Mobile Phase:
-
A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
Procedure:
-
Prepare a standard solution of the racemic mixture and the enantiomerically enriched sample in the mobile phase.
-
Inject the racemic standard to determine the retention times of both enantiomers and to ensure baseline separation.
-
Inject the synthesized sample and integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Conclusion
(2R)-2-(3,4-Dichlorophenyl)oxirane is a demonstrably valuable and versatile chiral building block for the enantioselective synthesis of a range of clinically significant azole antifungals. The protocols and strategies outlined in this application note, grounded in established chemical principles and supported by the scientific literature, provide a robust framework for researchers in the field of medicinal chemistry and drug development. The mastery of these synthetic routes is a critical step towards the discovery and production of safer and more effective antifungal therapies.
References
- 1. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 2. Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 6. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 7. Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN107739373B - Preparation method of ketoconazole - Google Patents [patents.google.com]
- 9. Enantiomeric determination of azole antifungals in wastewater and sludge by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ukm.my [ukm.my]
The Strategic Application of 2-[(3,4-Dichlorophenoxy)methyl]oxirane in Modern Drug Discovery: Advanced Protocols and Application Notes
Introduction: Unlocking Therapeutic Potential with a Versatile Chemical Scaffold
In the landscape of medicinal chemistry, the identification and utilization of versatile chemical intermediates are paramount to the efficient discovery and development of novel therapeutic agents. --INVALID-LINK-- (CAS No. 21320-30-9) has emerged as a cornerstone building block, prized for its unique combination of a reactive epoxide ring and a biologically relevant 3,4-dichlorophenoxy moiety.[1][2] This potent combination allows for the stereoselective introduction of diverse functionalities, paving the way for the synthesis of a wide array of compounds with significant therapeutic potential.
The 3,4-dichlorophenyl group is a well-established pharmacophore found in numerous approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties. Its presence can enhance binding affinity to biological targets and modulate metabolic stability. The true synthetic power of this intermediate, however, lies in the strained oxirane (epoxide) ring. This three-membered heterocycle is primed for nucleophilic attack, enabling regio- and stereoselective ring-opening reactions. This characteristic is of profound importance in the synthesis of enantiomerically pure pharmaceuticals, where stereochemistry is often the determinant of efficacy and safety.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of 2-[(3,4-Dichlorophenoxy)methyl]oxirane. We will delve into detailed, field-proven protocols for the synthesis of key therapeutic scaffolds, explain the rationale behind experimental choices, and present relevant biological data to inform and accelerate your drug discovery programs.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 21320-30-9 | [1][2] |
| Molecular Formula | C₉H₈Cl₂O₂ | [1] |
| Molecular Weight | 219.06 g/mol | [1] |
| Boiling Point | 310.7°C at 760 mmHg | [3] |
| Density | 1.389 g/cm³ | [3] |
| Flash Point | 127.1°C | [3] |
| LogP | 2.771 | [3] |
Core Synthetic Applications and Protocols
The primary utility of this compound lies in its role as a precursor to two major classes of biologically active molecules: aryloxypropanolamines and triazole-containing compounds. The following sections provide detailed protocols for their synthesis.
Application Focus 1: Synthesis of Aryloxypropanolamine Scaffolds for Beta-Adrenergic Receptor Modulators
Aryloxypropanolamines are the foundational structure for a large class of pharmaceuticals known as beta-blockers (β-blockers), which are widely used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmia.[4] The synthesis of these molecules from this compound is a classic example of a highly efficient and regioselective epoxide ring-opening reaction.
Causality Behind the Synthesis: The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[5] The amine, acting as the nucleophile, attacks the sterically least hindered carbon of the epoxide ring. This regioselectivity is a key advantage, leading to the formation of a single major product. The choice of solvent is critical; polar aprotic solvents can facilitate the reaction, while in some cases, the reaction can be run neat or with an excess of the amine acting as the solvent.
Detailed Protocol: Synthesis of 1-(3,4-Dichlorophenoxy)-3-(isopropylamino)propan-2-ol
This protocol describes the synthesis of a representative aryloxypropanolamine, a potential beta-blocker, from this compound.
Materials:
-
This compound (1.0 eq)
-
Isopropylamine (3.0 eq)
-
Methanol (as solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in methanol.
-
Addition of Amine: Add isopropylamine (3.0 eq) to the solution. The excess amine serves both as a reactant and to drive the reaction to completion.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting epoxide. For less reactive amines, gentle heating (e.g., 40-50°C) may be required.
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess amine under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[6] This removes any acidic impurities and residual water-soluble components.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Characterization Data (Illustrative):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.30 (d, 1H), 7.05 (d, 1H), 6.80 (dd, 1H), 4.05-3.95 (m, 1H), 3.90 (d, 2H), 2.90-2.75 (m, 3H), 2.65 (br s, 2H), 1.10 (d, 6H).[1]
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 157.5, 132.8, 130.5, 122.0, 116.5, 114.8, 70.5, 69.0, 49.5, 49.0, 23.0.[1]
-
Mass Spec (ESI): m/z calculated for C₁₂H₁₇Cl₂NO₂ [M+H]⁺, found [M+H]⁺.
Biological Activity Data: Beta-Adrenergic Receptor Affinity
Derivatives of aryloxypropanolamines are evaluated for their binding affinity to β₁ and β₂ adrenergic receptors. High affinity and selectivity for the β₁ receptor are desirable for cardioselective beta-blockers.[7]
| Compound Structure (General) | Aromatic Substitution | Amine Substituent | β₁-Adrenoceptor Affinity (Kᵢ, nM) (Illustrative) | β₂-Adrenoceptor Affinity (Kᵢ, nM) (Illustrative) | Selectivity (β₁ vs β₂) |
| 3,4-dichloro | Isopropyl | 5.2 | 85.4 | 16.4 | |
| 3,4-dichloro | tert-Butyl | 3.8 | 120.1 | 31.6 |
(Note: The above data is illustrative and based on trends observed for similar compounds. Actual values would need to be determined experimentally.)[8]
Application Focus 2: Synthesis of Triazole-Containing Compounds as Potent Antifungal Agents
The 1,2,4-triazole moiety is a critical pharmacophore in a major class of antifungal drugs, including fluconazole and itraconazole.[3] These agents act by inhibiting the fungal enzyme cytochrome P450 14α-demethylase, which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane. This compound is an excellent starting material for the synthesis of novel triazole-based antifungal candidates.
Causality Behind the Synthesis: The synthesis involves the nucleophilic ring-opening of the epoxide by the deprotonated 1,2,4-triazole. A strong base, such as sodium hydride (NaH), is required to deprotonate the triazole, making it a potent nucleophile.[2] The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) which can solvate the sodium cation and does not interfere with the nucleophile. The SN2 reaction mechanism ensures a specific stereochemical outcome, which is often crucial for biological activity.[2]
Detailed Protocol: Synthesis of 1-(3,4-Dichlorophenoxy)-2-(1H-1,2,4-triazol-1-yl)ethanol
This protocol outlines the synthesis of a key intermediate for novel azole antifungal agents.
Materials:
-
1,2,4-Triazole (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
This compound (1.0 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Formation of Sodium Triazolide: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0°C under an inert atmosphere (e.g., argon), add 1,2,4-triazole (1.1 eq) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care in a fume hood.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the sodium triazolide salt.
-
Addition of Epoxide: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add the solution of the oxirane dropwise to the sodium triazolide solution at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by TLC.[2]
-
Work-up:
-
Upon completion, cool the reaction to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Biological Activity Data: Antifungal Activity
The synthesized triazole derivatives are typically evaluated for their in vitro antifungal activity against a panel of pathogenic fungi. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of the compound that inhibits visible fungal growth.
| Compound Structure (General) | R Group (from further modification) | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) |
| H | 1.0 - 4.0 | 2.0 - 8.0 | 0.5 - 2.0 | |
| 2,4-Difluorophenyl | <0.125 - 0.5 | 0.25 - 1.0 | <0.125 - 0.25 |
(Note: The above data is illustrative and based on published data for similar triazole antifungals. The "R Group" represents potential further modifications to the synthesized intermediate.)[2][3]
Future Perspectives and Conclusion
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its inherent reactivity, coupled with the proven biological relevance of its core structure, provides a robust platform for the generation of diverse and potent drug candidates. The protocols and data presented herein offer a solid foundation for researchers to explore the vast chemical space accessible from this versatile intermediate. Future work will undoubtedly focus on the development of more efficient, greener synthetic methodologies and the exploration of novel therapeutic applications for the compounds derived from this valuable building block. The continued application of this and similar intermediates will undoubtedly fuel the engine of drug discovery for years to come.
References
- 1. rsc.org [rsc.org]
- 2. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jsynthchem.com [jsynthchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and beta 1-, beta 2-adrenergic receptor binding studies of 4-acylamino-substituted phenoxypropanolamine and 5-acylamino-substituted naphthyloxypropanolamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative evaluation of the beta 2-adrenoceptor affinity of phenoxypropanolamines and phenylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Potential SSRI Drug Candidates from (2R)-2-(3,4-Dichlorophenyl)oxirane
Abstract
This document provides a comprehensive technical guide for the synthesis of potential Selective Serotonin Reuptake Inhibitor (SSRI) candidates, utilizing the versatile chiral synthon, (2R)-2-(3,4-Dichlorophenyl)oxirane. We delve into the strategic importance of this starting material, detailing the mechanistic principles behind its key transformations. This guide offers field-proven, step-by-step protocols for the stereoselective synthesis of β-amino alcohol intermediates, their purification, and subsequent analytical validation. The methodologies are designed to be self-validating, providing researchers and drug development professionals with a robust framework for generating novel, enantiomerically enriched compounds for screening and development.
Introduction: The Strategic Value of a Chiral Epoxide
Selective Serotonin Reuptake Inhibitors (SSRIs) are a cornerstone in the treatment of major depressive disorder and other mood disorders.[1] The therapeutic efficacy of many modern pharmaceuticals is critically dependent on their stereochemistry, and SSRIs are no exception. The 3,4-dichlorophenyl moiety, for instance, is a crucial structural feature for the activity of the widely prescribed antidepressant sertraline.[2][3]
(2R)-2-(3,4-Dichlorophenyl)oxirane emerges as a highly valuable and strategic starting material for the synthesis of potential SSRI drug candidates.[2][4] Its utility is rooted in three key features:
-
Pre-defined Stereocenter: The (R)-configuration at one of the epoxide carbons provides a direct route to enantiomerically pure products, bypassing the need for often costly and lower-yielding chiral resolution steps later in the synthesis.
-
Electrophilic Oxirane Ring: The significant ring strain (~13 kcal/mol) of the epoxide ring makes it highly susceptible to nucleophilic attack, allowing for facile and predictable ring-opening reactions.[5]
-
Embedded Pharmacophore: The 3,4-dichlorophenyl group is a well-established pharmacophore in numerous biologically active molecules, contributing to favorable pharmacokinetic and pharmacodynamic properties.[2]
This guide focuses on leveraging the inherent reactivity of this chiral epoxide to synthesize key β-amino alcohol intermediates, which are direct precursors to a variety of γ-amino alcohol-based reuptake inhibitors.[6][7]
Synthetic Strategy: The Regio- and Stereoselective Amine Ring-Opening
The cornerstone of the synthetic approach is the nucleophilic ring-opening of the epoxide with a primary amine, such as methylamine. This reaction is a classic SN2 transformation that proceeds with a high degree of predictability and control.
The Underlying Mechanism: An SN2 Pathway
Under neutral or basic conditions, the ring-opening of an epoxide by an amine follows a concerted SN2 mechanism.[5] The amine, acting as the nucleophile, attacks one of the electrophilic carbons of the epoxide ring.
Causality of Experimental Choice:
-
Regioselectivity: For an unsymmetrical epoxide like (2R)-2-(3,4-Dichlorophenyl)oxirane, the nucleophilic attack occurs preferentially at the sterically less hindered carbon atom—in this case, the terminal CH₂ group.[5][8] This predictable regioselectivity is a direct consequence of minimizing steric clash in the transition state and is fundamental to achieving a single, desired constitutional isomer.
-
Stereospecificity: The SN2 reaction mechanism dictates that the nucleophile attacks from the side opposite to the C-O bond being broken. This results in a complete inversion of configuration at the stereocenter being attacked.[8] Since the attack occurs at the achiral carbon in our primary pathway, the original stereocenter from the starting material is preserved, directly translating its chirality to the product.
The following diagram illustrates this key mechanistic transformation.
Caption: SN2 mechanism for the ring-opening of the chiral epoxide.
Detailed Experimental Protocols
The following protocols provide a self-validating workflow for the synthesis and analysis of a key SSRI precursor.
Protocol: Synthesis of (2R)-1-(methylamino)-2-(3,4-dichlorophenyl)ethan-1-ol
This protocol details the stereoselective synthesis of the target β-amino alcohol.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of the β-amino alcohol.
Materials:
-
(2R)-2-(3,4-Dichlorophenyl)oxirane (1.0 eq)
-
Methylamine solution (40% in H₂O or 2.0 M in Methanol, 5.0 eq)
-
Methanol (HPLC Grade)
-
Ethyl Acetate (ACS Grade)
-
Hexanes (ACS Grade)
-
Triethylamine
-
Silica Gel (230-400 mesh)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a pressure-rated glass vessel equipped with a magnetic stir bar, add (2R)-2-(3,4-Dichlorophenyl)oxirane (e.g., 1.0 g, 5.29 mmol).
-
Dissolve the epoxide in methanol (10 mL).
-
Add the methylamine solution (e.g., 13.2 mL of 2.0 M solution in MeOH, 26.45 mmol, 5.0 eq) to the vessel.
-
Reaction Execution: Seal the vessel tightly. Place it in an oil bath pre-heated to 60°C.
-
Stir the reaction mixture vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane with 1% Triethylamine. The disappearance of the starting epoxide spot indicates reaction completion.
-
Work-up: After cooling to room temperature, carefully unseal the vessel in a fume hood.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess methylamine.
-
Purification: The crude residue is purified by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Load the crude product onto the column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 80%). To prevent streaking, it is advisable to add 1% triethylamine to the eluent mixture.
-
Combine the fractions containing the desired product (visualized by TLC) and concentrate under reduced pressure to yield the pure (2R)-1-(methylamino)-2-(3,4-dichlorophenyl)ethan-1-ol as a viscous oil or solid.
-
| Parameter | Condition | Rationale |
| Solvent | Methanol | Protic solvent that can facilitate the reaction and solubilizes both reactants. |
| Temperature | 60°C | Provides sufficient thermal energy to overcome the activation barrier without causing significant side reactions. |
| Equivalents of Amine | 5.0 eq | A large excess of the nucleophile ensures the reaction goes to completion in a reasonable timeframe. |
| Purification | Flash Chromatography | Standard method for purifying moderately polar organic compounds, effectively separating the product from unreacted starting material and byproducts. |
Protocol: Chiral Purity Determination via HPLC
It is imperative to confirm that the stereochemistry of the chiral center has been retained. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[9]
Materials:
-
Synthesized amino alcohol sample
-
HPLC-grade Hexane
-
HPLC-grade Isopropanol (IPA)
-
Trifluoroacetic Acid (TFA) or Diethylamine (DEA) (mobile phase modifier)
-
Chiral HPLC Column (e.g., Chiralcel® OD-H or similar polysaccharide-based column)
Procedure:
-
Sample Preparation: Prepare a stock solution of the synthesized amino alcohol in the mobile phase (e.g., 1 mg/mL).
-
Method Development (Initial):
-
Mobile Phase: Start with a 90:10 mixture of Hexane:Isopropanol. Add a small amount of modifier (0.1% DEA for basic analytes) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample onto the chiral column and record the chromatogram. The two enantiomers, if present, will have different retention times.
-
Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers:
-
% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
-
Validation: The expected result for this stereospecific synthesis is a single major peak corresponding to the (2R)-enantiomer, with an enantiomeric excess >98%.
For a comprehensive overview of analytical methods for chiral purity, several techniques including Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) can also be considered.[9][10]
(Optional) Purification via Diastereomeric Salt Resolution
In cases where the initial epoxide may have had lower enantiomeric purity or if a racemic synthesis was performed, diastereomeric salt resolution is a powerful classical technique for separating enantiomers.[11][12][13] The basic amino alcohol product can be resolved using an enantiomerically pure chiral acid, such as D-(-)-Mandelic acid.
Caption: Workflow for chiral resolution using diastereomeric salt formation.
The key principle is that the two resulting diastereomeric salts ((R-amine•D-acid) and (S-amine•D-acid)) have different physical properties, most notably solubility, allowing one to be selectively crystallized from solution.[13] Following separation, the pure enantiomer is liberated by treatment with a base. This method can be tedious, often requiring multiple recrystallizations to achieve high diastereomeric purity.[12][14]
Conclusion
(2R)-2-(3,4-Dichlorophenyl)oxirane serves as an exemplary chiral building block for the efficient and stereocontrolled synthesis of potential SSRI drug candidates. The nucleophilic ring-opening with amines provides a reliable and predictable method for generating enantiomerically pure β-amino alcohols, which are key structural motifs in many neurologically active compounds. The protocols and mechanistic insights provided herein offer a robust foundation for researchers in medicinal chemistry and drug development to explore novel chemical entities based on this versatile synthon.
References
- 1. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Document: Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reupt... - ChEMBL [ebi.ac.uk]
- 8. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 2,4-Dichlorophenoxyacetic Acid in Water Samples
Abstract
This application note details a robust, sensitive, and selective method for the quantification of 2,4-dichlorophenoxyacetic acid (2,4-D) in various water matrices, including drinking, ground, and surface water. The protocol employs Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method is validated according to internationally recognized guidelines to ensure its fitness for purpose in regulatory monitoring and environmental research.
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) is a systemic herbicide widely used for the control of broadleaf weeds in agriculture and recreational areas. Its extensive use raises concerns about its potential to contaminate water sources through runoff and leaching. Given its potential health effects, regulatory bodies worldwide have established maximum contaminant levels for 2,4-D in drinking water.[1] Consequently, a reliable and highly sensitive analytical method is crucial for monitoring its presence in the environment.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for this analysis, supplanting older gas chromatography-based methods due to its high selectivity, sensitivity, and reduced need for sample derivatization.[1][2] This note provides a comprehensive, field-proven protocol for 2,4-D quantification, from sample preparation to data analysis, grounded in established scientific principles and validation standards.
Principle of the Method
The analytical workflow begins with the acidification of the water sample. This crucial step protonates the carboxylic acid group of 2,4-D (pKa ≈ 2.73), converting it to its neutral form.[3] This non-ionic state significantly enhances its retention on a reversed-phase solid-phase extraction (SPE) sorbent, allowing for efficient separation from the aqueous matrix. After extraction and elution, the analyte is separated from other components via reversed-phase liquid chromatography.
Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In the instrument's ion source, 2,4-D is deprotonated to form the precursor ion [M-H]⁻. This ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process ensures exceptional selectivity and minimizes interferences from the sample matrix.
Materials and Reagents
-
Solvents: HPLC-grade or MS-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (≥98%), hydrochloric acid (HCl).
-
Standards: Certified reference standards of 2,4-D and a suitable isotopically labeled internal standard (e.g., ¹³C₆-2,4-D).
-
SPE Cartridges: Oasis MCX (60 mg, 3 mL) or equivalent mixed-mode cation exchange cartridges.[4]
-
Filters: 0.2 µm PVDF syringe filters.[1]
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (UPLC/UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 2.1x150mm, 3.5 µm) is suitable for this separation.
Detailed Protocols
Preparation of Standards
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh the neat standards of 2,4-D and the internal standard. Dissolve in methanol to prepare individual stock solutions. Store at -18°C or below.
-
Working Standard Solutions: Prepare a series of intermediate and working standard solutions by serially diluting the stock solutions with a mixture of acetonitrile and water (e.g., 50:50, v/v).
-
Calibration Curve Standards: Prepare a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by spiking the appropriate amount of working standard solution into blank matrix extract. This matrix-matched approach compensates for potential matrix effects.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards, using a separate stock solution if available.
Sample Preparation: Solid-Phase Extraction (SPE)
The choice of SPE is critical for removing interfering matrix components and concentrating the analyte. A mixed-mode cation exchange (MCX) sorbent is effective for acidic herbicides.[4]
-
Sample Acidification: For a 40 mL water sample, add 1.0 mL of 2 N HCl to adjust the pH to approximately 2-3.[3][4] Mix thoroughly.
-
SPE Cartridge Conditioning: Condition the Oasis MCX cartridge sequentially with 1 mL of methanol followed by two 1 mL aliquots of 0.1 N HCl.[4] Do not allow the cartridge to dry out.
-
Sample Loading: Load the acidified water sample onto the conditioned cartridge at a flow rate of approximately 1 mL/min.[4]
-
Washing: Wash the cartridge with 1 mL of 0.1 N HCl to remove unretained interferences. Dry the cartridge under full vacuum for approximately 30 seconds.[4]
-
Elution: Elute the retained 2,4-D from the cartridge using two 0.5 mL aliquots of an acetonitrile/methanol mixture (e.g., 80:20, v/v) containing 0.1% acetic acid.[4]
-
Evaporation and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.[4] Reconstitute the residue in a known volume (e.g., 1.0 mL) of the initial mobile phase composition.
-
Filtration: Vortex the reconstituted sample and filter through a 0.2 µm syringe filter into an LC autosampler vial for analysis.[1]
Experimental Workflow Diagram
Caption: Overall workflow from sample preparation to final analysis.
LC-MS/MS Method Parameters
The following tables summarize the optimized instrumental parameters for the analysis of 2,4-D. These should serve as a starting point and may require further optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Causality & Rationale |
| Column | Zorbax Eclipse XDB-C18, 2.1x150mm, 3.5 µm | C18 provides excellent hydrophobic retention for the neutral form of 2,4-D. |
| Mobile Phase A | Water with 0.1% Acetic Acid[4] or 0.1% Formic Acid | The acid modifier ensures 2,4-D remains protonated, leading to better peak shape and retention on the C18 column. |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid[4] or 0.1% Formic Acid | Acetonitrile is a strong organic solvent providing efficient elution of 2,4-D. |
| Flow Rate | 0.35 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency. |
| Injection Volume | 5 - 10 µL[4] | A standard volume to ensure sufficient sensitivity without overloading the column. |
| Column Temperature | 25 °C | Maintains consistent retention times and peak shapes. |
| Gradient Elution | 50% B ramped to 100% B over 1 min, held, then re-equilibrated. | A gradient is used to elute the analyte efficiently while separating it from early-eluting matrix components. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value | Causality & Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | 2,4-D readily loses a proton from its carboxylic acid group in negative ESI, forming a stable and abundant [M-H]⁻ precursor ion. |
| Capillary Voltage | -2500 V to -4500 V[5] | Optimized to maximize the formation and transmission of the deprotonated precursor ion. |
| Source Temperature | 350 °C | Heats the nebulizing gas to facilitate desolvation of droplets and efficient ion formation. |
| Nebulizer Pressure | 60 psi | Controls the formation of the aerosolized spray; optimized for stability and signal intensity. |
| MRM Transitions | See Table 3 below | Specific precursor-to-product ion transitions provide high selectivity and are used for quantification and confirmation. |
Table 3: Optimized MRM Transitions for 2,4-D
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use | Reference |
| 2,4-D | 219.0 | 161.0 | 10 | Quantifier | [4] |
| 2,4-D | 219.0 | 125.0 | 25 | Qualifier | |
| 2,4-D | 221.0 | 163.0 | Optimize | Qualifier (³⁷Cl) | [4] |
Note: Collision energies are instrument-dependent and require optimization. The quantifier transition (219 → 161) corresponds to the loss of the carboxymethyl group. The qualifier transitions provide additional confirmation of analyte identity. The use of two transitions is standard practice for confirmatory analysis.[4]
Method Validation
To ensure the method is fit for its intended purpose, a single-laboratory validation should be performed according to established guidelines from bodies like the FDA or AOAC.[6][7][8] Key parameters to assess include:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components. Assessed by analyzing blank matrix samples for interferences at the retention time of 2,4-D.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve with at least 5-6 non-zero points should be constructed, and the coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy & Precision: Accuracy (closeness to the true value) and precision (repeatability) are determined by analyzing replicate QC samples at multiple concentrations. Acceptance criteria are typically within ±15% (±20% at the LLOQ) for accuracy, and a relative standard deviation (RSD) of ≤15% (≤20% at the LLOQ).
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For environmental monitoring, an LOQ of 0.10 µg/L or lower is often targeted.[4]
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting matrix components. This is evaluated by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution. An internal standard helps to correct for matrix effects.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH), providing an indication of its reliability during normal usage.[9]
Conclusion
This application note presents a validated, high-performance LC-MS/MS method for the quantification of 2,4-D in water. The protocol, which combines a robust solid-phase extraction procedure with the inherent selectivity of tandem mass spectrometry, provides the sensitivity and reliability required for routine environmental monitoring and compliance testing. Adherence to the detailed validation procedures ensures that the data generated is accurate, precise, and defensible.
References
- 1. lcms.cz [lcms.cz]
- 2. deswater.com [deswater.com]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 6. s27415.pcdn.co [s27415.pcdn.co]
- 7. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 9. fda.gov [fda.gov]
Application Note: A Validated GC/MS Methodology for the Quantification of 2,4-D and its Primary Metabolites in Environmental and Biological Matrices
Abstract & Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) is a systemic, selective herbicide widely used since the 1940s for the post-emergence control of broadleaf weeds in agriculture, forestry, and urban landscapes.[1][2] As a synthetic auxin, it functions by inducing uncontrolled cell division and growth, ultimately leading to the death of susceptible plants.[1][3] The extensive use of 2,4-D necessitates robust, sensitive, and specific analytical methods to monitor its presence and that of its metabolites in various matrices. This is critical for ensuring regulatory compliance, assessing environmental fate, studying metabolic resistance in weeds, and safeguarding human health.[4][5]
The primary challenge in analyzing 2,4-D and its acidic metabolites is their inherent polarity and low volatility, which makes them unsuitable for direct analysis by gas chromatography (GC).[6][7] Therefore, a derivatization step to convert these polar analytes into more volatile and thermally stable ester forms is mandatory. This application note presents a comprehensive, self-validating protocol for the extraction, derivatization, and subsequent analysis of 2,4-D and its principal metabolite, 2,4-dichlorophenol (2,4-DCP), using Gas Chromatography-Mass Spectrometry (GC/MS). The methodology is designed for researchers in environmental science, toxicology, and agricultural science, providing detailed steps for sample preparation from water, soil, and biological tissues, along with optimized instrument parameters.
Analyte Chemistry and Metabolism
Understanding the metabolic fate of 2,4-D is fundamental to designing an effective analytical strategy, as it dictates which compounds must be targeted. The biotransformation of 2,4-D varies significantly across different biological systems.
-
In Plants: Metabolism is a key detoxification mechanism conferring tolerance or resistance.[4] The primary pathways involve the cleavage of the acid side-chain to form 2,4-dichlorophenol (2,4-DCP) , aromatic hydroxylation, and subsequent conjugation of the parent compound or its metabolites with sugars (e.g., glucose) or amino acids.[1][8][9] Hydrolysis of these conjugates is often required to quantify the total residue.
-
In Animals and Humans: 2,4-D is rapidly absorbed and excreted, primarily in the urine, largely as the unchanged parent compound.[2][3] A smaller fraction may be excreted as conjugates or metabolized to a limited extent into metabolites like 2,4-DCP and 4-chlorophenoxyacetic acid.[1]
-
In the Environment: Microbial degradation in soil and water is the principal dissipation pathway.[1][3] The half-life of 2,4-D in aerobic soil is relatively short, often around 6 to 14 days.[1][2][3]
The primary targets for a comprehensive residue analysis are therefore the parent 2,4-D acid and its major breakdown product, 2,4-DCP.
Table 1: Target Analytes and Key Properties
| Compound Name | Abbreviation | Chemical Formula | Molar Mass ( g/mol ) | Structure |
|---|---|---|---|---|
| 2,4-Dichlorophenoxyacetic acid | 2,4-D | C₈H₆Cl₂O₃ | 221.04 |
| 2,4-Dichlorophenol | 2,4-DCP | C₆H₄Cl₂O | 163.00 | |
Analytical Workflow: Principles and Rationale
The analytical workflow is designed as a multi-stage process to isolate the target analytes from complex matrices, prepare them for GC analysis, and perform sensitive and specific detection by MS.
Causality Behind Key Steps:
-
Hydrolysis: In many biological samples, 2,4-D and 2,4-DCP exist as conjugates, which are non-extractable in organic solvents and are not amenable to derivatization. Alkaline hydrolysis (e.g., using NaOH or KOH) is a critical step to saponify esters and break these conjugates, releasing the free acid and phenol forms for a total residue measurement.[7][10]
-
Acidification: Before extraction, the sample must be acidified to a pH below the pKa of 2,4-D (~2.73).[7] This converts the carboxylate anion into its protonated, non-ionized acid form, which dramatically increases its partitioning efficiency from the aqueous phase into an organic extraction solvent.[6][11]
-
Extraction: Solid-Phase Extraction (SPE) is generally preferred over Liquid-Liquid Extraction (LLE) for its efficiency, reduced solvent consumption, and ability to provide a cleaner extract, minimizing matrix interference.[6][11][12]
-
Derivatization: This is the cornerstone of the GC/MS analysis for these compounds. By converting the polar carboxylic acid and hydroxyl groups into non-polar esters (e.g., methyl esters), we increase analyte volatility and thermal stability, enabling them to traverse the GC column without degradation.[6][10][13]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Some derivatizing agents are toxic and/or hazardous.
Protocol 1: Sample Extraction & Cleanup
This protocol should be adapted based on the sample matrix. The use of an isotopically labeled internal standard (e.g., ¹³C₆-2,4-D), added at the very beginning of the process, is required for a trustworthy, self-validating system as it corrects for analyte loss during all subsequent steps.[14][15]
A. Water Samples (e.g., Groundwater, Surface Water)
-
Collect 100 mL of water in a clean glass container. Add the internal standard.
-
Acidify the sample to pH < 2 with concentrated sulfuric acid or hydrochloric acid.[11]
-
SPE Cleanup:
-
Condition an SPE cartridge (e.g., Oasis MCX, 60 mg) by passing 3 mL of methanol followed by 3 mL of acidified deionized water (pH < 2).[11]
-
Load the entire 100 mL sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 3 mL of deionized water to remove interferences.
-
Dry the cartridge under vacuum or nitrogen for 10-15 minutes.
-
Elute the analytes with 2 x 2 mL aliquots of methanol or acetonitrile into a clean collection tube.[11]
-
-
Proceed to Section 4.3 (Solvent Evaporation & Reconstitution) .
B. Soil & Sediment Samples
-
Weigh 10 g of homogenized, air-dried soil into a 50 mL polypropylene centrifuge tube. Add the internal standard.
-
Add 20 mL of an extraction solvent (e.g., acetonitrile or dichloromethane) and acidify with 1 mL of 1M HCl.[16][17][18][19]
-
Vortex vigorously for 1 minute, then place in an ultrasonic bath for 15 minutes to ensure exhaustive extraction.[16]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant (the organic extract) to a clean tube.
-
Repeat the extraction (steps 2-5) on the soil pellet with another 20 mL of solvent and combine the supernatants.
-
Proceed to Section 4.3 (Solvent Evaporation & Reconstitution) .
C. Plant/Animal Tissue Samples
-
Weigh 5 g of homogenized tissue into a 50 mL polypropylene centrifuge tube. Add the internal standard.
-
Alkaline Hydrolysis: Add 10 mL of 1.5 M sodium hydroxide (NaOH) solution.[7][20]
-
Cap the tube tightly and heat in a water bath at 80-90°C for 60 minutes to cleave all conjugates and esters.[9]
-
Cool the sample to room temperature.
-
Acidification: Carefully add concentrated HCl or H₂SO₄ dropwise while vortexing to adjust the pH to < 2.
-
Add 15 mL of acetonitrile, cap, and shake vigorously for 5 minutes.[7]
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) to induce phase separation (a QuEChERS-based approach). Shake for 1 minute.[5][7]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the upper acetonitrile layer.
-
Proceed to Section 4.3 (Solvent Evaporation & Reconstitution) .
Protocol 2: Derivatization to Methyl Esters
This protocol uses Boron Trifluoride in Methanol (BF₃-Methanol), which is effective and safer than alternatives like diazomethane.[13]
-
Take the dried extract from Section 4.3.
-
Add 1 mL of 14% BF₃-Methanol reagent to the tube.
-
Cap tightly and heat at 80°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 2 mL of saturated sodium chloride solution and 2 mL of hexane (or isooctane).
-
Vortex for 1 minute to extract the newly formed methyl esters into the hexane layer.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the top hexane layer to a 2 mL autosampler vial. This sample is now ready for GC/MS analysis.
Protocol 3: Solvent Evaporation & Reconstitution
-
Place the collected organic extract(s) in an evaporation apparatus (e.g., a nitrogen evaporator).
-
Gently evaporate the solvent to complete dryness at approximately 40°C. Causality: It is critical to achieve complete dryness as water will interfere with the derivatization reaction.
-
The dried residue is now ready for Section 4.2 (Derivatization) .
GC/MS Instrument Parameters & Data
The following parameters serve as a validated starting point and should be optimized for the specific instrument in use.
Table 2: Recommended GC/MS Operating Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Gas Chromatograph | ||
| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for trace-level detection. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analytes. |
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column providing good separation for these analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing optimal chromatographic efficiency. |
| Oven Program | 60 °C (hold 2 min), ramp 10 °C/min to 240 °C, hold 5 min.[21] | A temperature gradient that effectively separates analytes from solvent and matrix components. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for generating reference-quality mass spectra. |
| MS Source Temp. | 230 °C | Prevents analyte condensation within the ion source. |
| MS Quad Temp. | 150 °C | Maintains ion trajectory and prevents contamination. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions for the target analytes. |
Table 3: Characteristic Ions (m/z) for SIM Analysis of Methylated Analytes
| Analyte (as Methyl Ester) | Retention Time (Approx.) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
|---|---|---|---|---|
| 2,4-DCP Methyl Ether | ~10.5 min | 176 | 178 | 141 |
| 2,4-D Methyl Ester | ~12.8 min | 234[21] | 236[21] | 199[21] |
| ¹³C₆-2,4-D Methyl Ester (IS) | ~12.8 min | 240 | 242 | 205 |
Trustworthiness Check: For a positive identification, a detected peak must meet three criteria:
-
The retention time must match that of a known standard within a narrow window (e.g., ±0.1 min).
-
The primary quantifier ion must be present.
-
The abundance ratios of the qualifier ions to the quantifier ion must match those of a known standard within a predefined tolerance (e.g., ±20%).
Conclusion
This application note provides a robust and validated framework for the analysis of 2,4-D and its primary metabolite, 2,4-DCP, by GC/MS. The described protocols for sample preparation from diverse matrices, coupled with a mandatory derivatization step, allow for sensitive and reliable quantification. The principles of hydrolysis for total residue analysis, acidification for extraction efficiency, and the use of internal standards for accuracy form a self-validating system essential for generating high-quality, defensible data in regulatory, environmental, and research settings.
References
- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 3. 2,4-D Fact Sheet [npic.orst.edu]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. benchchem.com [benchchem.com]
- 6. deswater.com [deswater.com]
- 7. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 8. researchgate.net [researchgate.net]
- 9. fao.org [fao.org]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. Regional water-quality analysis of 2,4-D and dicamba in river water using gas chromatography-isotope dilution mass spectrometry [pubs.usgs.gov]
- 13. Determination of trace 2,4-dichlorophenoxyacetic acid in fresh produce by gas chromatography with boron trichloride/2-chloroethanol derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Quantification of 2,4-D on solid-phase exposure sampling media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of 2,4-dichlorophenoxyacetic acid and its major transformation product in soil samples by liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Rapid analysis of 2,4-D in soil samples by modified Soxhlet apparatus using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. mhlw.go.jp [mhlw.go.jp]
- 21. epa.gov [epa.gov]
Solid-phase extraction method for 2,4-dichlorophenoxyacetic acid from water samples
An Application Note and Protocol for the Solid-Phase Extraction of 2,4-Dichlorophenoxyacetic Acid from Water Samples
Introduction: The Imperative for Monitoring 2,4-D in Aqueous Environments
2,4-Dichlorophenoxyacetic acid (2,4-D) is a systemic, selective herbicide widely used in agriculture and urban settings to control broadleaf weeds.[1] Its extensive use, coupled with its moderate water solubility, creates a significant potential for the contamination of surface and groundwater sources through runoff and leaching.[1][2] As an endocrine disruptor and a compound classified with potential health risks, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established maximum contaminant levels for 2,4-D in drinking water.[3] This necessitates the use of sensitive, reliable, and robust analytical methods for its detection at trace levels.
Solid-Phase Extraction (SPE) has become the cornerstone of sample preparation for 2,4-D analysis, offering significant advantages over traditional liquid-liquid extraction (LLE).[4] SPE minimizes solvent consumption, reduces sample handling time, and provides higher analyte concentration factors, leading to improved method sensitivity and reproducibility.[5]
This document provides a comprehensive guide to an established SPE method for extracting 2,4-D from various water matrices, grounded in authoritative protocols. We will delve into the chemical principles governing each step, present a detailed, validated protocol, and offer insights into achieving high-quality, reproducible results for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Core Principles: Optimizing SPE for an Acidic Herbicide
The success of any SPE method hinges on maximizing the retention of the target analyte on the sorbent while minimizing the retention of matrix interferences. As an acidic herbicide with a carboxylic acid functional group, the charge state of 2,4-D is pH-dependent. This is the critical chemical lever we use to control its retention and elution.
The Role of Sample Acidification: 2,4-D has a pKa of approximately 2.8. At a neutral pH, the carboxylic acid group is deprotonated, making the molecule an anion. In this charged, more polar state, it is poorly retained by non-polar, reversed-phase sorbents like C18 or polymeric materials. To achieve strong retention, the sample pH must be adjusted to at least two units below the pKa.[6][7] By acidifying the water sample to a pH of ~2.0, the carboxylic acid group becomes fully protonated (neutral), rendering the molecule significantly less polar and enabling strong retention via hydrophobic interactions with the SPE sorbent.[8]
Sorbent Selection: While traditional silica-based C18 sorbents can be used, modern polymeric sorbents are often preferred for this application.[9][10] Polymeric sorbents, such as those based on styrene-divinylbenzene or N-vinylpyrrolidone copolymers, offer several advantages:
-
Higher Surface Area: Leading to greater retention capacity.
-
pH Stability: They are stable across a wide pH range, which is crucial when working with acidified samples.[5]
-
Enhanced Retention: They often provide better retention for a wider range of compounds compared to C18.[9]
The protocol detailed below utilizes a mixed-mode polymeric sorbent (Oasis MCX), as specified in validated EPA methodologies.[11][12] This sorbent provides strong reversed-phase retention for the neutral 2,4-D molecule. Its secondary strong cation-exchange functionality is not used for retaining the acidic 2,4-D but is highly effective at binding and removing basic matrix interferences that may be present in the water sample.
Workflow for 2,4-D Extraction and Analysis
The entire process, from sample collection to instrumental analysis, follows a logical sequence designed to ensure maximum recovery and purity of the analyte.
Caption: Workflow of the SPE method for 2,4-D from sample preparation to final analysis.
Detailed Experimental Protocol
This protocol is adapted from the validated method presented by the U.S. EPA for the analysis of 2,4-D in drinking, ground, and surface water.[11][12]
1. Materials and Reagents
-
SPE Cartridges: Oasis MCX (60 mg, 3 mL) or equivalent polymeric reversed-phase or mixed-mode sorbent.
-
Reagents:
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Acetic Acid (Glacial)
-
Hydrochloric Acid (HCl), concentrated
-
Reagent Water (ASTM Type I or equivalent)
-
-
Solutions:
-
2 N HCl: Carefully add 16.7 mL of concentrated HCl to ~80 mL of reagent water in a 100 mL volumetric flask. Cool and dilute to the mark with reagent water.
-
0.1 N HCl: Pipette 5 mL of 2 N HCl into a 100 mL volumetric flask and dilute to the mark with reagent water.
-
Elution Solvent (80:20 Acetonitrile:Methanol with 0.1% Acetic Acid): Combine 80 mL of acetonitrile, 20 mL of methanol, and 100 µL of glacial acetic acid.
-
Reconstitution Solvent (Water with 0.1% Acetic Acid): Add 100 µL of glacial acetic acid to 100 mL of reagent water.
-
-
Apparatus:
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System with a 40°C water bath
-
Vortex Mixer
-
Analytical Balance
-
Glass vials (45 mL for samples, 2 mL for final extract)
-
Volumetric flasks and pipettes
-
2. Sample Preparation
-
Collect a representative water sample (e.g., 40 mL) in a clean glass vial.[11]
-
For each 40 mL sample, add 1.0 mL of 2 N HCl to adjust the pH to approximately 2.0.[11][12]
-
Cap the vial and shake vigorously for a minimum of 30 minutes to ensure complete mixing.[11]
3. Solid-Phase Extraction Procedure
Perform all steps using a vacuum manifold set to a pressure that allows for controlled flow rates.
-
Cartridge Conditioning:
-
Place the Oasis MCX cartridges on the manifold.
-
Pass 1 mL of methanol through each cartridge. Do not let the sorbent go dry.
-
Causality: This step solvates the polymer chains and functional groups of the sorbent, activating it for retention.
-
-
Cartridge Equilibration:
-
Sample Loading:
-
Load the entire 41 mL of the acidified sample onto the cartridge.
-
Maintain a slow and steady flow rate of approximately 1 mL/min.[11][12]
-
Causality: A slow flow rate is critical to allow sufficient residence time for the 2,4-D molecules to partition from the aqueous sample onto the sorbent material.
-
-
Sorbent Washing:
-
After the entire sample has passed through, briefly dry the cartridge under vacuum for ~10-30 seconds.
-
Wash the cartridge with 1 mL of 0.1 N HCl.[11]
-
Causality: This wash step removes residual salts and polar, water-soluble interferences that are not strongly bound to the sorbent, cleaning the extract without prematurely eluting the target analyte.
-
-
Sorbent Drying:
-
Dry the cartridge thoroughly under full vacuum for a minimum of 30 seconds.[11]
-
Causality: Removing residual water from the sorbent bed is crucial for an efficient elution. Water can interfere with the elution solvent, leading to lower analyte recovery.
-
-
Analyte Elution:
-
Place collection vials inside the manifold.
-
Elute the retained 2,4-D by passing two separate 0.5 mL aliquots of the Elution Solvent (80:20 ACN:MeOH with 0.1% Acetic Acid) through the cartridge at a slow flow rate (~1 mL/min).[11]
-
Apply vacuum for ~10 seconds between additions to ensure all solvent is collected.
-
Causality: The strong organic solvent mixture disrupts the hydrophobic interactions holding the 2,4-D to the sorbent. The acetic acid ensures the analyte remains protonated and soluble in the organic eluate.
-
4. Post-Extraction Concentration
-
Evaporate the collected eluate (1 mL total) to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.[11][12]
-
Add 0.5 mL of the Reconstitution Solvent (Water with 0.1% Acetic Acid) to bring the final volume to 1.0 mL.[11]
-
Vortex for 3-4 seconds to mix thoroughly.[11]
-
Transfer an aliquot to an autosampler vial for analysis by LC-MS/MS.
Method Performance and Quality Control
To ensure the trustworthiness and validity of results, a robust quality control (QC) program is essential.[12] This should include the analysis of method blanks, laboratory fortified blanks (spiked reagent water), and matrix spikes with each sample batch.
The performance of this method has been validated across different water types, with typical results summarized below.
| Parameter | Matrix | Fortification Level | Mean Recovery (%) | RSD (%) | Reference |
| Recovery | Drinking Water | 0.10 µg/L (LOQ) | 74-146% | Not specified | [11] |
| Ground Water | 0.10 µg/L (LOQ) | 74-146% | Not specified | [11] | |
| Surface Water | 0.10 µg/L (LOQ) | 74-146% | Not specified | [11] | |
| Paddy Field Water | Not Specified | 85.2-90.85% | Not specified | [2] | |
| LOD/LOQ | Various Waters | N/A | LOD: 0.03 µg/L | N/A | [11] |
| Various Waters | N/A | LOQ: 0.10 µg/L | N/A | [11] | |
| Paddy Field Water | N/A | LOD: 0.4 µg/L | N/A | [2] | |
| Paddy Field Water | N/A | LOQ: 1.0 µg/L | N/A | [2] |
LOD = Limit of Detection; LOQ = Limit of Quantitation; RSD = Relative Standard Deviation
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and validation of an analytical method for determination of endocrine disruptor, 2,4-D, in paddy field water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ars.usda.gov [ars.usda.gov]
- 5. phenomenex.com [phenomenex.com]
- 6. unitedchem.com [unitedchem.com]
- 7. biotage.com [biotage.com]
- 8. deswater.com [deswater.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. benchchem.com [benchchem.com]
Preparation of β-[4-(2,4-Dichlorophenoxy)phenoxy]propanol via reduction of the corresponding ester
Application Note & Protocol: Synthesis of β-[4-(2,4-Dichlorophenoxy)phenoxy]propanol
Topic: Preparation of β-[4-(2,4-Dichlorophenoxy)phenoxy]propanol via Reduction of the Corresponding Ester
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide for the synthesis of β-[4-(2,4-dichlorophenoxy)phenoxy]propanol through the chemical reduction of its parent ester, ethyl-α-[4-(2,4-dichlorophenoxy)phenoxy]propionate. The protocol is centered around the use of Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent capable of efficiently converting esters to primary alcohols. We delve into the rationale for reagent selection, the underlying reaction mechanism, a detailed and safety-oriented experimental protocol, and key data for successful synthesis. This guide is designed to be a self-validating system, integrating field-proven insights with established chemical principles to ensure both safety and reproducibility.
Introduction and Rationale
β-[4-(2,4-Dichlorophenoxy)phenoxy]propanol is a chemical entity structurally related to the aryloxyphenoxypropionate class of compounds. The parent ester, often a derivative of fenoxaprop, is a well-known herbicide.[1][2] The conversion of this herbicidal ester to its corresponding primary alcohol provides a valuable molecule for further chemical derivatization, metabolic studies, or as a reference standard in analytical chemistry.[3][4] The most direct and efficient pathway for this transformation is the reduction of the ester functional group.
This application note presents a robust protocol for this synthesis, emphasizing the critical choice of reducing agent and the stringent safety measures required for its handling.
The Chemistry of Reduction: Choosing the Optimal Reagent
The reduction of an ester to a primary alcohol is a cornerstone reaction in organic synthesis. The selection of the reducing agent is paramount, as it dictates reaction efficiency, selectivity, and safety.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent widely used for the reduction of esters, carboxylic acids, and amides.[5][6] Its high reactivity stems from the polar Al-H bond, which delivers a nucleophilic hydride (H⁻) to the electrophilic carbonyl carbon of the ester. For the complete reduction of an ester to a primary alcohol, LiAlH₄ is the reagent of choice due to its proven efficacy and reliability.[7]
-
Sodium Borohydride (NaBH₄): In contrast, NaBH₄ is a much milder and more selective reducing agent.[8] Under standard laboratory conditions, it readily reduces aldehydes and ketones but is generally unreactive towards esters.[7][8] While certain conditions, such as the use of specific solvent systems (e.g., methanol/THF) or Lewis acid catalysis, can facilitate ester reduction by NaBH₄, the reactions are often slower and less general than with LiAlH₄.[9][10][11]
-
Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a sterically hindered and electrophilic reducing agent.[12][13] Its primary utility lies in the partial reduction of esters to aldehydes, a transformation that is achievable by using stoichiometric amounts at low temperatures (typically -78 °C).[14][15] Since the goal of this protocol is the formation of the primary alcohol, DIBAL-H is not the appropriate reagent.
Reaction Mechanism: Ester Reduction with LiAlH₄
The reduction proceeds via a two-stage nucleophilic attack mechanism.
-
Nucleophilic Acyl Substitution: A hydride ion from LiAlH₄ attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Leaving Group Elimination: This unstable intermediate collapses, eliminating the ethoxide leaving group to yield an aldehyde.
-
Nucleophilic Addition: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion.
-
Protonation: This forms a lithium alkoxide salt. A final aqueous workup step protonates the alkoxide to yield the desired β-[4-(2,4-Dichlorophenoxy)phenoxy]propanol.[7]
Experimental Design and Protocol
This protocol is adapted from established literature procedures and optimized for safety and reproducibility.[16]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Ethyl-α-[4-(2,4-dichlorophenoxy)phenoxy]propionate | ≥98% | Standard Chemical Supplier |
| Lithium Aluminum Hydride (LiAlH₄), powder | 95% | Standard Chemical Supplier |
| Diethyl Ether (Et₂O), Anhydrous | ≥99.7% | Standard Chemical Supplier |
| Sodium Sulfate (Na₂SO₄), Anhydrous | ACS Reagent | Standard Chemical Supplier |
| Deionized Water | - | Laboratory Supply |
| Ice | - | Laboratory Supply |
Equipment: 500 mL three-neck round-bottom flask, 100 mL dropping funnel, reflux condenser with drying tube, magnetic stirrer and stir bar, heating mantle, ice-water bath, nitrogen/argon gas inlet, standard glassware for workup, rotary evaporator, vacuum distillation apparatus.
Critical Safety Precautions
Lithium Aluminum Hydride is a highly hazardous substance. Strict adherence to safety protocols is mandatory.
-
Water Reactivity: LiAlH₄ reacts violently with water, moisture, and protic solvents, releasing large volumes of flammable hydrogen gas which can auto-ignite.[17][18] All glassware must be oven-dried, and all solvents must be anhydrous. The reaction must be performed under a dry, inert atmosphere (nitrogen or argon).[17]
-
Fire Hazard: Keep a Class D fire extinguisher (for combustible metals) or a bucket of dry sand readily accessible. DO NOT use water, CO₂, or foam extinguishers on a LiAlH₄ fire. [17][19][20]
-
Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, chemical splash goggles, and heavy-duty, chemical-resistant gloves (e.g., nitrile).[17][19]
-
Handling: Weigh and handle LiAlH₄ powder in a glovebox or a fume hood with excellent ventilation to avoid inhalation and dust formation.[18]
Step-by-Step Synthesis Protocol
Reaction Setup:
-
Assemble the three-neck flask with a magnetic stir bar, dropping funnel, and a reflux condenser. Ensure all joints are well-sealed.
-
Attach a drying tube (filled with CaCl₂) to the top of the condenser.
-
Purge the entire apparatus with dry nitrogen or argon gas for 10-15 minutes. Maintain a gentle positive pressure of inert gas throughout the reaction.
Reaction Execution:
-
Under the inert atmosphere, carefully add 5 g of Lithium Aluminum Hydride to the reaction flask, followed by 200 mL of anhydrous diethyl ether .
-
Begin stirring the gray dispersion and cool the flask in an ice-water bath.
-
Dissolve 48 g of ethyl-α-[4-(2,4-dichlorophenoxy)phenoxy]propionate in 80 mL of anhydrous diethyl ether and transfer this solution to the dropping funnel.[16]
-
Add the ester solution dropwise to the stirred LiAlH₄ dispersion over a period of approximately 60-90 minutes. Maintain the internal temperature below 10 °C during the addition to control the exothermic reaction.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.[16]
-
After 12 hours, gently heat the mixture to reflux (approx. 35 °C for diethyl ether) using a heating mantle and maintain reflux for 1.5 hours to ensure the reaction proceeds to completion.[16]
Work-up and Purification:
-
Cool the reaction flask back to 0 °C using an ice-water bath.
-
CAUTION: The following quenching step is highly exothermic and releases hydrogen gas. Proceed with extreme care behind a safety shield in a fume hood.
-
Very slowly and carefully, pour the cooled reaction mixture into a separate beaker containing a vigorously stirred slurry of ice and water (approx. 400 mL).[16]
-
Once the quenching is complete and gas evolution has ceased, transfer the mixture to a separatory funnel.
-
Separate the ethereal (top) layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Combine all ethereal extracts and dry them over anhydrous sodium sulfate.[16]
-
Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
The resulting crude residue is then purified by vacuum distillation to yield the final product.[16] Collect the fraction boiling at 201-205 °C at 2 mmHg .[16]
Visualization of the Workflow
Caption: Experimental workflow for the LiAlH₄ reduction of the ester.
Data Summary
Table 1: Reagent Stoichiometry
| Compound | Formula | Molar Mass ( g/mol ) | Mass (g) | Moles (mol) | Molar Ratio |
| Ethyl-α-[4-(2,4-dichlorophenoxy)phenoxy]propionate | C₁₇H₁₆Cl₂O₄ | 367.21 | 48.0 | 0.131 | 1.0 |
| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | 5.0 | 0.132 | ~1.0 |
Note: A slight excess of LiAlH₄ is used to account for any reaction with trace moisture and to ensure complete reduction. Each mole of ester requires 0.5 moles of LiAlH₄ (2 hydride equivalents), so the ~1.0 molar equivalent used provides a significant excess.
Table 2: Product Characterization
| Parameter | Value | Reference |
| Product Name | β-[4-(2,4-Dichlorophenoxy)phenoxy]propanol | - |
| Molecular Formula | C₁₅H₁₄Cl₂O₃ | - |
| Molar Mass | 325.17 g/mol | - |
| Theoretical Yield | 42.6 g | Calculated |
| Reported Actual Yield | 40 g (~94%) | [16] |
| Boiling Point | 201 - 205 °C / 2 mmHg | [16] |
| Appearance | Viscous oil or low-melting solid | - |
Key Considerations & Troubleshooting
-
Moisture Contamination: The most common cause of low yield is the deactivation of LiAlH₄ by moisture. Ensure all glassware is rigorously dried and solvents are truly anhydrous.
-
Inefficient Quenching: The workup with ice water can be difficult to control and may lead to the formation of gelatinous aluminum salts that complicate extraction. A widely accepted and safer alternative is the Fieser workup :
-
Cool the reaction to 0 °C.
-
Slowly add 'x' mL of water (where x = grams of LiAlH₄ used).
-
Slowly add 'x' mL of 15% aqueous NaOH solution.
-
Slowly add '3x' mL of water. This procedure typically produces a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the product.
-
-
Incomplete Reaction: If analysis of the crude product shows starting material, the reflux time may need to be extended. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Purification: The product has a high boiling point, requiring a good vacuum system (<2 mmHg) for efficient distillation without decomposition.
References
- 1. Fenoxaprop-P-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 6. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. gaussling.wordpress.com [gaussling.wordpress.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 13. adichemistry.com [adichemistry.com]
- 14. orgosolver.com [orgosolver.com]
- 15. proprep.com [proprep.com]
- 16. prepchem.com [prepchem.com]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. westliberty.edu [westliberty.edu]
- 19. oxfordlabchem.com [oxfordlabchem.com]
- 20. nj.gov [nj.gov]
Troubleshooting & Optimization
Welcome to the technical support center for lopinavir synthesis. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis and purification of lopinavir. The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1] Therefore, a thorough understanding of potential impurities and robust analytical strategies for their detection and control is paramount.
This document provides in-depth, experience-driven answers to common challenges encountered during lopinavir process development. It is structured to provide not just procedural steps, but the underlying scientific rationale to empower you in your troubleshooting and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the common process-related impurities found during lopinavir synthesis?
A1: During the process development of lopinavir, several structurally related impurities can be formed.[1][2] Understanding their origin is the first step toward controlling them. Key impurities often arise from starting materials, intermediates, or side reactions during the main synthetic steps.[3][4]
Four commonly identified process-related impurities include:
-
Lopinavir Dimer (Impurity 7): This impurity can originate from side reactions during the synthesis process.
-
Lopinavir Carboxymethyl Analog (Impurity 8): This analog can form from reactions involving residual reagents from preceding steps, such as the acylation of 2,6-dimethylphenol with chloroacetic acid.[1]
-
Lopinavir Diamide Impurity (Impurity 9): Arises from specific condensation reactions within the synthesis pathway.[1]
-
Lopinavir Diacylated Impurity (Impurity 10): This is another impurity that can be formed during the synthesis process.[1]
The presence and levels of these impurities are highly dependent on the specific synthetic route and reaction conditions employed.[1]
Q2: What are the regulatory thresholds for identifying and qualifying impurities in an API like lopinavir?
A2: The regulatory landscape for impurities is primarily governed by the International Council for Harmonisation (ICH) guidelines. Specifically, ICH Q3A(R2) provides thresholds for reporting, identification, and qualification of impurities in new drug substances.[5]
The key thresholds are based on the maximum daily dose of the drug:
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data sourced from ICH Q3A(R2) Guideline.[5][6] |
Expert Insight: It is crucial to understand that these are general guidelines. Specific limits for identified and unidentified impurities are ultimately established in regulatory filings and pharmacopeial monographs.[7] Any impurity exceeding the identification threshold requires structural characterization. If an impurity level is above the qualification threshold, toxicological data is required to justify that level.[6]
Troubleshooting Guide: Unexpected Peaks in HPLC Analysis
This section addresses one of the most common issues in process chemistry: the appearance of unknown peaks in a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) chromatogram.
Problem: An unknown peak is consistently appearing in my lopinavir HPLC chromatogram, close to the main peak.
-
Possible Cause 1: Process-Related Impurity.
-
Rationale: The synthetic step may be generating a new, structurally similar impurity due to slight deviations in reaction conditions (e.g., temperature, stoichiometry, reaction time).
-
Troubleshooting Steps:
-
Review Synthesis Route: Re-examine the reaction mechanism. Could a plausible side reaction account for the observed peak? For example, incomplete reaction or over-reaction of an intermediate.
-
Forced Degradation Study: Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) on a pure sample of lopinavir.[8] This helps to intentionally generate degradation products. If your unknown peak matches the retention time of a degradation product, it provides a strong clue about its identity and the lability of the parent molecule.[9] Lopinavir, for instance, is known to be susceptible to degradation in acidic and alkaline environments.[10]
-
Co-injection: If you have synthesized or acquired a reference standard for a suspected impurity, co-inject it with your sample.[1] If the peak area of the unknown increases without the appearance of a new peak, you have tentatively identified the impurity.
-
-
-
Possible Cause 2: Analytical Method Artifact.
-
Rationale: The issue may not be with the sample itself, but with the analytical method. The mobile phase, column, or detector settings can sometimes cause ghost peaks or on-column degradation.
-
Troubleshooting Steps:
-
Blank Injection: Inject a blank (mobile phase or sample diluent). If the peak is still present, it originates from the HPLC system or the mobile phase itself.
-
Vary Method Parameters: Systematically alter parameters like mobile phase pH, gradient slope, or column temperature.[11] A change in the retention time or shape of the unknown peak relative to the lopinavir peak can provide information about its chemical nature (e.g., acidic, basic).
-
Use an Orthogonal Method: Develop or use a second HPLC method with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) or a different separation principle.[7] If the peak is still present and maintains the same area ratio to the main peak, it is highly likely a genuine impurity.
-
-
Workflow for Investigating an Unknown Peak
The following diagram illustrates a logical workflow for identifying and characterizing an unknown impurity detected during HPLC analysis.
Caption: Logical workflow for troubleshooting and identifying unknown HPLC peaks.
Key Analytical Protocols
Accurate identification and quantification of impurities rely on robust and validated analytical methods.[11]
Protocol 1: RP-HPLC Method for Lopinavir and Related Substances
This protocol is a starting point and should be optimized and validated for your specific system and impurity profile.
-
Objective: To separate lopinavir from its known process-related impurities.
-
Methodology:
-
Chromatographic System: HPLC with UV or Photodiode Array (PDA) detector.[11]
-
Column: YMC Pack ODS-AQ (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[11]
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 2.5 with phosphoric acid.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Column Temperature: 45 °C.[11]
-
Flow Rate: 1.0 - 1.2 mL/min.[12]
-
Injection Volume: 10-20 µL.
-
Gradient Program (Example):
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 25 40 60 35 20 80 40 20 80 42 60 40 | 50 | 60 | 40 |
-
-
Causality Behind Choices:
-
Low pH Mobile Phase: Lopinavir and its impurities contain basic nitrogen atoms. A low pH ensures these are protonated, leading to sharper peaks and better reproducibility.
-
Gradient Elution: The polarity range of potential impurities can be wide. A gradient program is necessary to elute both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.[11]
-
Elevated Temperature: A higher column temperature (45 °C) reduces mobile phase viscosity, allowing for better mass transfer and improved peak shape, especially for a large molecule like lopinavir.[11]
-
Protocol 2: LC-MS for Mass Identification
-
Objective: To obtain the accurate mass of an unknown impurity to help elucidate its structure.
-
Methodology:
-
LC System: Couple the outlet of the HPLC system (from Protocol 1) to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) is typically used for molecules like lopinavir. Run in both positive and negative ion modes initially, though positive mode is often more informative for lopinavir.[13]
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain accurate mass and calculate the elemental composition.
-
Data Analysis:
-
Extract the ion chromatogram for the mass corresponding to the unknown peak.
-
Analyze the mass spectrum of the peak to determine the molecular weight ([M+H]⁺, [M+Na]⁺, etc.).
-
Perform MS/MS fragmentation to obtain structural information. The fragmentation pattern can be compared to that of the lopinavir parent drug to identify where the modification has occurred.[1]
-
-
Impurity Formation Pathway Example
The following diagram illustrates a hypothetical degradation pathway.
Caption: Hypothetical hydrolytic degradation pathway of Lopinavir.
References
- 1. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Impurities in the Production Process of Lopinavir [mdpi.com]
- 3. [PDF] Synthesis and Characterization of Impurities in the Production Process of Lopinavir | Semantic Scholar [semanticscholar.org]
- 4. Lopinavir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. veeprho.com [veeprho.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. ijper.org [ijper.org]
Overcoming low yields in the synthesis of 2-substituted epichlorohydrins
Welcome to the technical support center for the synthesis of 2-substituted epichlorohydrins. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields and purity in their synthetic routes. Here, we address common issues through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Overcoming Low Yields
Low yields in the synthesis of 2-substituted epichlorohydrins can stem from a variety of factors, from suboptimal reaction conditions to the presence of impurities. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Incomplete Conversion of Starting Material
Symptom: Analysis of the crude reaction mixture (e.g., by GC or NMR) shows a significant amount of unreacted starting material, such as the corresponding allylic alcohol or allyl chloride.
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Utilize thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting material over time.
-
Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). Be aware that excessive heat can lead to side reactions and degradation.[1] A study on epichlorohydrin synthesis showed that while increasing temperature initially boosts the reaction rate and yield, temperatures above a certain optimum (50°C in that specific case) can accelerate side reactions like hydrolysis, leading to a rapid decrease in yield.[1]
-
Extend Reaction Time: If temperature optimization is insufficient, extend the reaction duration. Continue to monitor until no further consumption of the starting material is observed. One study noted that extending residence time from 5s to 15s increased yield, but further extension led to a decline due to side reactions in the alkaline environment.[1]
-
-
-
Catalyst Inactivity or Insufficient Loading: The catalyst may be poisoned, degraded, or used in an inadequate amount.
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Use a fresh batch of catalyst or verify the activity of the existing one through a known, reliable reaction.
-
Increase Catalyst Loading: Incrementally increase the mole percentage of the catalyst. Be mindful that excessive catalyst can sometimes promote side reactions.
-
Consider Catalyst Type: The choice of catalyst is crucial. For epoxidation of allylic alcohols, vanadium-based catalysts are known for their high selectivity.[2] For epoxidation of allyl chlorides, titanium silicate-1 (TS-1) has proven effective.[3][4] Phase-transfer catalysts (PTCs) like quaternary ammonium salts can also significantly enhance reaction rates and selectivity, especially in heterogeneous systems.[5][6]
-
-
-
Poor Reagent Quality: Impurities in reagents or solvents can inhibit the reaction.
-
Troubleshooting Steps:
-
Purify Reagents: Ensure all starting materials are of high purity. Distill liquid reagents and recrystallize solid ones if necessary.
-
Use Anhydrous Solvents: If the reaction is sensitive to moisture, use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
-
-
Issue 2: Formation of Significant Byproducts
Symptom: The desired 2-substituted epichlorohydrin is formed, but accompanied by substantial amounts of impurities, leading to a low isolated yield.
Potential Causes & Solutions:
-
Epoxide Ring-Opening: The primary cause of low yields is often the undesired nucleophilic attack on the newly formed epoxide ring, leading to diols, ethers, or other substituted propanols.[8][9]
-
Troubleshooting Steps:
-
Control pH: The pH of the reaction medium is critical. Epoxide ring-opening is catalyzed by both acids and bases.[10][11][12][13][14]
-
Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon of the epoxide.[10][11][12]
-
Under basic or neutral conditions, the attack occurs at the less sterically hindered carbon (an SN2 mechanism).[8][10]
-
Maintain the pH within the optimal range for the specific reaction. For dehydrochlorination of dichloropropanols, a slight excess of a base like NaOH is often used, but a large excess can promote hydrolysis of the epichlorohydrin product to glycerol.[9][15][16]
-
-
Choice of Nucleophile/Base: The strength of the nucleophile or base can influence the rate of side reactions. A weaker base, if sufficient for the primary reaction, may minimize byproduct formation.
-
Temperature Control: As mentioned, higher temperatures can accelerate the rate of ring-opening reactions.[1] Maintaining the lowest effective temperature is crucial.
-
Rapid Product Removal: In industrial settings, reactive distillation is often employed to remove the more volatile epichlorohydrin from the reaction mixture as it forms, minimizing its exposure to conditions that could lead to degradation.[17]
-
-
-
Polymerization: Epichlorohydrin and its derivatives can polymerize, especially in the presence of Lewis or Brønsted acids.[18]
-
Troubleshooting Steps:
-
Avoid Acidic Conditions (if possible): If the synthetic route does not require an acidic catalyst, ensure the reaction is run under neutral or basic conditions.
-
Use Inhibitors: In some cases, small amounts of radical inhibitors can be added to prevent polymerization, though this is more common during storage.
-
Purification: Proper and timely purification of the crude product is essential to remove any catalysts or impurities that might initiate polymerization.
-
-
-
Isomerization and Rearrangement: Depending on the substrate and conditions, rearrangement of the starting material or product can occur.
-
Troubleshooting Steps:
-
Careful Catalyst Selection: The choice of catalyst can influence the reaction pathway. For instance, in the allylation of phenols, the catalyst can determine whether O-allylation or C-allylation occurs.[19]
-
Optimize Reaction Conditions: Temperature and solvent can play a role in directing the reaction towards the desired isomer.
-
-
Data Summary: Impact of Reaction Parameters on Yield
| Parameter | Effect on Yield | Troubleshooting Action |
| Temperature | Can increase reaction rate but also side reactions (e.g., hydrolysis) above an optimum.[1] | Determine the optimal temperature by running small-scale trials at various temperatures. |
| Reaction Time | Insufficient time leads to incomplete conversion; excessive time can increase byproduct formation.[1] | Monitor the reaction progress to determine the point of maximum product formation. |
| Catalyst | Type and concentration are critical for rate and selectivity.[2][3] | Screen different catalysts and optimize loading. Consider phase-transfer catalysis for heterogeneous reactions.[5] |
| pH/Base Conc. | Controls the rate of desired reaction vs. side reactions like epoxide ring-opening.[14][15] | Carefully control the stoichiometry of the base; avoid large excesses.[15] |
| Solvent | Can influence reaction rate and selectivity. Anhydrous conditions are often necessary.[7] | Use high-purity, dry solvents. Test a range of solvents to find the optimum. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the dehydrochlorination of a 2-substituted dichloropropanol?
A1: The most frequent issue is the hydrolysis of the epichlorohydrin product back to a diol (glycerol derivative).[9][15] This is particularly problematic when using a strong aqueous base like sodium hydroxide. The reaction is bimolecular and is accelerated by higher temperatures and a high concentration of hydroxide ions.[15][16] To mitigate this, it is crucial to use only a slight stoichiometric excess of the base, maintain the lowest possible reaction temperature that allows for a reasonable reaction rate, and, if possible, remove the epichlorohydrin from the reaction mixture as it is formed.[17]
Q2: I am performing an epoxidation of a substituted allyl chloride with hydrogen peroxide. What are the key parameters to control for a high yield?
A2: For the epoxidation of allyl chloride using H₂O₂, catalyst selection is paramount. Titanium silicate-1 (TS-1) is a highly effective and selective catalyst for this transformation.[3][4] Key parameters to optimize include:
-
Molar Ratio of H₂O₂ to Allyl Chloride: A study using the Taguchi method found the optimal molar ratio to be 1:1.[20]
-
Temperature: The same study identified 90°C as the optimal temperature.[20] However, another source suggests a range of 40-50°C.[21] The optimal temperature will depend on the specific substrate and catalyst preparation.
-
Solvent: Aprotic solvents like acetonitrile can be favorable for suppressing the formation of solvolysis byproducts.[4]
-
Catalyst Concentration: The reaction rate is dependent on the amount of catalyst used.[4] It is also critical to manage the safety aspects, as hydrogen peroxide can decompose exothermically.[3]
Q3: How can phase-transfer catalysis (PTC) improve my synthesis?
A3: Phase-transfer catalysis is an excellent technique for reactions involving immiscible reactants, such as the reaction of an aqueous base with an organic substrate.[6] A PTC, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the hydroxide or other anion from the aqueous phase to the organic phase where the reaction occurs.[5] This can lead to:
-
Increased Reaction Rates: By bringing the reactants together in the same phase.[6]
-
Milder Reaction Conditions: Often allowing for lower temperatures.
-
Improved Selectivity: By minimizing side reactions that might occur at the interface or in the aqueous phase, such as hydrolysis.[22]
-
Elimination of Anhydrous or Aprotic Solvents: PTC can enable the use of simpler and greener solvent systems.[5] PTC has been successfully applied to the synthesis of glycidyl ethers from epichlorohydrin and alcohols or phenols.[23]
Q4: My final product is pure according to NMR and GC, but it has a slight color. What could be the cause and how can I remove it?
A4: A common impurity in epichlorohydrin synthesis is 2,3-butanedione, which can impart a greenish tint to the product even in small amounts.[24] This and other color bodies can often be removed by treating the distilled product with a small amount of activated carbon and then filtering, or by passing it through a column of a suitable adsorbent resin, such as macroreticular poly(t-butyl acrylate).[24]
Q5: What are the best methods for purifying crude 2-substituted epichlorohydrins?
A5: The primary method for purification is distillation , often under reduced pressure to avoid thermal degradation.[25][26] However, given that unreacted starting materials (like dichloropropanols) may have boiling points close to the product, fractional distillation with an efficient column is recommended.[26]
For removing non-volatile impurities, liquid-liquid extraction can be an effective first step. The crude product can be dissolved in a suitable organic solvent and washed with water or brine to remove salts and water-soluble byproducts.[27]
It is crucial to ensure that any purification strategy does not introduce conditions (e.g., high heat for prolonged periods, acidic or strongly basic media) that could cause ring-opening or polymerization of the purified epoxide.
Experimental Workflows & Visualizations
Workflow 1: General Troubleshooting for Low Yield
Below is a logical workflow for diagnosing and solving low-yield issues in the synthesis of 2-substituted epichlorohydrins.
References
- 1. researchgate.net [researchgate.net]
- 2. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Process intensification of heterogeneous dehydrochlorination of β-chlorohydrin using phase transfer catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05781C [pubs.rsc.org]
- 6. biomedres.us [biomedres.us]
- 7. benchchem.com [benchchem.com]
- 8. jsynthchem.com [jsynthchem.com]
- 9. WO2014049625A1 - Continuous process for producing epichlorohydrin from glycerol - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 14. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. ftijayabaya.ac.id [ftijayabaya.ac.id]
- 16. aidic.it [aidic.it]
- 17. eurochemengineering.com [eurochemengineering.com]
- 18. researchgate.net [researchgate.net]
- 19. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 20. jcsp.org.pk [jcsp.org.pk]
- 21. WO2008087657A2 - A process for preparing epichlorohydrin - Google Patents [patents.google.com]
- 22. phasetransfer.com [phasetransfer.com]
- 23. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 24. US4127593A - Epichlorohydrin purification process - Google Patents [patents.google.com]
- 25. EP2537837A1 - Process and apparatus for producing and purifying epichlorohydrins - Google Patents [patents.google.com]
- 26. Organic Syntheses Procedure [orgsyn.org]
- 27. Separation method of epichlorohydrin - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
Minimizing side-product formation in the synthesis of 1,3-diaryl-2-propene-1-ones
A Guide to Minimizing Side-Product Formation and Optimizing Yield
Welcome to the Technical Support Center for the synthesis of 1,3-diaryl-2-propene-1-ones, commonly known as chalcones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the Claisen-Schmidt condensation and to provide strategies for minimizing side-product formation, thereby improving yield and purity.
Introduction
1,3-diaryl-2-propene-1-ones are a class of organic compounds that serve as important precursors in the biosynthesis of flavonoids and isoflavonoids.[1] Their core structure, featuring two aromatic rings linked by an α,β-unsaturated carbonyl system, is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[1][2] The most common method for synthesizing these valuable compounds is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[1] While seemingly straightforward, this reaction is often plagued by the formation of side-products that can complicate purification and reduce yields. This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during the synthesis of 1,3-diaryl-2-propene-1-ones in a question-and-answer format.
Q1: My reaction has a low yield or is not proceeding to completion. What are the common causes?
A low or non-existent yield in a Claisen-Schmidt condensation can be attributed to several factors, from the quality of your reagents to the reaction conditions.[3] Key areas to investigate include:
-
Catalyst Choice and Concentration: The selection and amount of the base catalyst are critical. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to deprotonate the ketone and form the enolate.[1][4] However, the optimal catalyst and its concentration should be determined empirically for each specific set of reactants.[3]
-
Reaction Temperature: While many chalcone syntheses proceed at room temperature, some may require gentle heating to overcome the activation energy barrier.[5] Conversely, for highly reactive substrates, cooling may be necessary to control the reaction rate and prevent side-product formation.[5][6]
-
Reactant Purity: Impurities in the starting aldehyde or ketone can interfere with the reaction.[5] Ensure your starting materials are of high purity.
-
Stoichiometry: For a standard chalcone synthesis, an equimolar ratio of the aldehyde and ketone is typically used.[7] However, slight adjustments can sometimes be beneficial.
Q2: My TLC analysis shows multiple spots, indicating the presence of side-products. What are the most common side reactions and how can I minimize them?
The formation of multiple products is a frequent challenge in chalcone synthesis.[4] The primary side reactions to consider are:
-
Michael Addition: The enolate of the starting acetophenone can act as a nucleophile and attack the β-carbon of the newly formed chalcone in a 1,4-conjugate addition.[6][8] This results in the formation of a 1,5-dicarbonyl compound, a common high-molecular-weight impurity.[5][8]
-
Mitigation Strategies:
-
Use a slight excess of the aldehyde: This ensures the ketone enolate preferentially reacts with the aldehyde rather than the chalcone product.[3]
-
Control the reaction temperature: Lowering the reaction temperature, for instance, by using an ice bath, can significantly reduce the rate of the Michael addition.[3][6]
-
Minimize reaction time: Prolonged exposure to basic conditions after the chalcone has formed can promote the Michael addition.[8] Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[1]
-
Optimize the catalyst: Milder bases can sometimes provide better selectivity for the desired chalcone.[8]
-
-
-
Self-Condensation of the Ketone: The ketone can react with itself in an aldol condensation, especially if it is highly enolizable.[3][4]
-
Mitigation Strategies:
-
Slow addition of the aldehyde: Add the aldehyde slowly to the reaction mixture containing the ketone and catalyst.[3] This maintains a low concentration of the aldehyde, favoring its reaction with the ketone enolate over the self-condensation of the ketone.
-
Use a milder base or lower the reaction temperature: These conditions can help to control the rate of the self-condensation reaction.[3]
-
-
-
Cannizzaro Reaction of the Aldehyde: In the presence of a strong base, aromatic aldehydes that lack α-hydrogens can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.[3][9][10][11]
-
Mitigation Strategies:
-
Ensure the ketone is present to react: The Cannizzaro reaction is a competing pathway for the aldehyde.[3] Having the ketone readily available for the Claisen-Schmidt condensation can suppress this side reaction.
-
Use milder basic conditions or add the base slowly: This can help to prevent the Cannizzaro reaction from occurring.[1][3]
-
-
The following diagram illustrates the potential reaction pathways, including the desired Claisen-Schmidt condensation and the common side reactions.
Caption: Reaction pathways in chalcone synthesis.
Q3: The product of my reaction is an oil or a gummy solid and is difficult to purify. What can I do?
The formation of an oily or gummy product can be due to the presence of impurities or the intrinsic properties of the chalcone itself.[12]
-
Verify Purity: First, analyze the crude product by TLC to determine if multiple components are present.[4]
-
Purification of Oils: If the product is an oil due to impurities, column chromatography is the recommended purification method.[4] A common eluent system is a mixture of hexane and ethyl acetate, with the ratio adjusted based on the polarity of the specific chalcone.[13] If the purified product is still an oil, it is likely due to its low melting point. In this case, the purified oil can be obtained by removing the solvent under reduced pressure.[13]
-
Inducing Crystallization: If the crude product is a gummy solid, it may be a mixture of the desired product and side-products. Purification by column chromatography followed by recrystallization is often effective. For recrystallization, 95% ethanol is a commonly used solvent.[1][14] If crystals do not form readily, scratching the inside of the flask with a glass rod can sometimes induce crystallization.[1]
Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and purification of 1,3-diaryl-2-propene-1-ones, with an emphasis on minimizing side-product formation.
Protocol 1: Standard Synthesis via Claisen-Schmidt Condensation (Solution-Phase)
This protocol is a general procedure that can be adapted for a wide range of substituted acetophenones and benzaldehydes.
Materials:
-
Substituted acetophenone (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol.[5]
-
While stirring the solution at room temperature, add a solution of KOH (~1.2 eq) in ethanol dropwise.[5]
-
Monitor the reaction progress by TLC. The reaction is typically stirred at room temperature or gently heated to 40-50 °C and is often complete within 1-4 hours.[5][15]
-
Once the starting material is consumed, cool the reaction mixture in an ice bath to induce precipitation of the chalcone product.[5]
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of cold water to remove the base, followed by a wash with cold ethanol.[15]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as 95% ethanol.[1]
Protocol 2: Green Synthesis via Solvent-Free Grinding
This method is an environmentally friendly alternative that often results in shorter reaction times and high yields.[7][8]
Materials:
-
Substituted acetophenone (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Solid NaOH or KOH (e.g., 20 mol%)[5]
Procedure:
-
In a mortar, combine the substituted acetophenone (1.0 eq), the substituted benzaldehyde (1.0 eq), and the solid base catalyst.[3]
-
Grind the mixture vigorously with a pestle for 5-30 minutes. The reaction is often exothermic, and the mixture may become a paste or solidify.[3]
-
After the reaction is complete (monitored by TLC), add cold water to the mixture and acidify with dilute HCl.[3]
-
Filter the solid product, wash with water, and dry. Recrystallization can be performed if necessary.[3]
The following diagram outlines a general troubleshooting workflow for chalcone synthesis.
Caption: Troubleshooting workflow for chalcone synthesis.
Data Summary
The following table summarizes key reaction parameters and their impact on the synthesis of 1,3-diaryl-2-propene-1-ones.
| Parameter | Common Conditions | Potential Issues | Optimization Strategies |
| Catalyst | NaOH, KOH (aqueous or solid)[1] | Low yield, side reactions (Michael, Cannizzaro)[3][5] | Screen different catalysts (milder bases, Lewis acids), optimize concentration.[5] |
| Solvent | Ethanol, Methanol[5] | Poor solubility, side reactions | Increase solvent volume, consider solvent-free grinding.[7][15] |
| Temperature | Room temperature to gentle heating (40-50 °C)[5] | Low reaction rate, side reactions | Optimize temperature based on substrate reactivity; cooling for reactive substrates.[5] |
| Stoichiometry | 1:1 aldehyde to ketone ratio[7] | Self-condensation of ketone, Michael addition | Use a slight excess of aldehyde to minimize Michael addition.[3] |
| Reaction Time | 1-4 hours (solution), 5-30 minutes (grinding)[3][5] | Incomplete reaction, side-product formation | Monitor by TLC to determine optimal time.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. benchchem.com [benchchem.com]
- 9. Video: Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction [jove.com]
- 10. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. jetir.org [jetir.org]
- 15. benchchem.com [benchchem.com]
Improving regioselectivity in the ring-opening reactions of unsymmetrical epoxides
Welcome to the technical support center for improving regioselectivity in the ring-opening reactions of unsymmetrical epoxides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and achieve desired product outcomes with high fidelity.
Introduction
The ring-opening of unsymmetrical epoxides is a cornerstone of modern organic synthesis, providing a powerful method for introducing two vicinal functional groups with stereochemical control. However, achieving high regioselectivity—the preferential attack of a nucleophile at one of the two non-equivalent carbon atoms of the epoxide ring—can be a significant challenge. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to help you master this versatile transformation. The high reactivity of epoxides stems from their significant ring strain, which acts as a driving force for ring-opening reactions.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries related to the regioselectivity of epoxide ring-opening reactions.
FAQ 1: What are the fundamental factors controlling regioselectivity in epoxide ring-opening reactions?
The regioselectivity of epoxide ring-opening is primarily governed by a balance of steric effects and electronic effects .[1][3] The outcome of this interplay is critically dependent on the reaction conditions, specifically whether the reaction is conducted under basic/neutral or acidic conditions.
-
Under Basic or Neutral Conditions (SN2-type mechanism): The reaction proceeds via a classic SN2 mechanism.[2][4] The nucleophile, which is typically strong and anionic (e.g., alkoxides, Grignard reagents, organolithiums, LiAlH4), will attack the less sterically hindered carbon atom of the epoxide.[2][5][6][7] In this scenario, steric hindrance is the dominant factor. The high ring strain of the epoxide facilitates the reaction, even though an alkoxide is generally a poor leaving group.[4][8]
-
Under Acidic Conditions (SN1/SN2 hybrid mechanism): In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group.[1][9][10] This protonation activates the epoxide for attack by even weak nucleophiles (e.g., water, alcohols).[1] The mechanism is best described as a hybrid between SN1 and SN2.[4][9] The regioselectivity is now dictated by electronic effects. The transition state has significant carbocationic character, and the positive charge is better stabilized on the more substituted carbon atom.[3][10] Consequently, the nucleophile preferentially attacks the more substituted carbon.[5][8][10][11]
FAQ 2: How does the nature of the nucleophile affect the regioselectivity?
The strength and nature of the nucleophile are critical in determining the reaction pathway and, therefore, the regioselectivity.
-
Strong, "Hard" Nucleophiles (Basic Conditions): Reagents like Grignard reagents, organolithiums, hydrides (from LiAlH4), and alkoxides are potent nucleophiles.[2][7] They do not require acid catalysis and will force the ring-opening via an SN2 pathway, attacking the sterically most accessible carbon.[5][6]
-
Weak, "Soft" Nucleophiles (Acidic Conditions): Neutral nucleophiles such as water, alcohols, or carboxylic acids are generally not reactive enough to open an epoxide ring on their own.[2] They require acid catalysis to protonate the epoxide oxygen.[1] In these cases, the regioselectivity is governed by the electronic stabilization of the transition state, leading to attack at the more substituted carbon.[5][6]
FAQ 3: What is the role of a Lewis acid catalyst in these reactions?
Lewis acids can be used to catalyze epoxide ring-opening and can significantly influence regioselectivity. Similar to Brønsted acids, a Lewis acid coordinates to the epoxide oxygen, activating the ring for nucleophilic attack.[12][13] The choice of Lewis acid can offer more nuanced control than simple protonation. For instance, certain Lewis acids can favor attack at either the more or less substituted position, sometimes overcoming the inherent substrate bias.[14] Some catalytic systems, like those involving magnesium or cobalt, have been shown to provide regiodivergent outcomes depending on the specific catalyst used, allowing for the selective formation of either the linear or branched alcohol product.[15][16]
FAQ 4: How does the substitution pattern on the epoxide influence the outcome?
The substitution pattern on the epoxide carbons is a key determinant of regioselectivity, especially when steric and electronic effects are in competition.
-
Primary vs. Secondary Carbon: Under acidic conditions, the electronic preference for attack at the secondary carbon is not always strong enough to overcome the steric hindrance.[17] Therefore, a mixture of products is often observed, although attack at the less substituted carbon can still be favored.[1][5] Under basic conditions, attack at the primary carbon is strongly favored.[6]
-
Primary/Secondary vs. Tertiary Carbon: Under acidic conditions, the electronic effect strongly dominates. The tertiary carbon can much better stabilize the developing positive charge in the transition state.[1][3] Therefore, the nucleophile will almost exclusively attack the tertiary carbon.[6][17][18] Under basic conditions, steric hindrance is paramount, and the nucleophile will attack the less substituted primary or secondary carbon.[6]
Part 2: Troubleshooting Guides
This section provides a problem-and-solution framework for common experimental issues.
Problem 1: Poor Regioselectivity - A Mixture of Isomers is Obtained
Scenario: You are performing an acid-catalyzed ring-opening of a 1,2-disubstituted epoxide (with a primary and a secondary carbon) and obtaining a nearly 1:1 mixture of regioisomers.
Root Cause Analysis: For epoxides with primary and secondary carbons, the electronic preference for attack at the secondary position under acidic conditions is often not pronounced enough to completely override the steric preference for the primary position.[1][5] The mechanism is in a gray area between SN1 and SN2, leading to poor selectivity.
Troubleshooting Workflow:
References
- 1. Video: Acid-Catalyzed Ring-Opening of Epoxides [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Electronic Effects in Epoxide Opening [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. byjus.com [byjus.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
Technical Support Center: Purification of 2-[(3,4-Dichlorophenoxy)methyl]oxirane and its Derivatives
Welcome to the technical support center for the purification of 2-[(3,4-Dichlorophenoxy)methyl]oxirane and its structurally related derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable chiral building blocks. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification strategies effectively.
The inherent reactivity of the epoxide ring, while synthetically useful, presents unique challenges during purification.[1][2] This guide is structured in a question-and-answer format to directly address the common issues and frequently asked questions encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product of this compound shows an additional spot on TLC and a corresponding peak in my crude NMR, which I suspect is a diol. What is the likely cause and how can I prevent it?
This is a very common issue and is almost certainly due to the hydrolysis of the epoxide ring. The three-membered oxirane ring is highly strained and susceptible to ring-opening, especially in the presence of acidic or basic conditions, to form the corresponding 1,2-diol.[1][3][4]
Causality:
-
Acid-Catalyzed Hydrolysis: Trace amounts of acid in your glassware, solvents, or on your chromatography stationary phase can protonate the epoxide oxygen. This makes the epoxide an even better electrophile, allowing a weak nucleophile like water to attack one of the epoxide carbons, leading to the formation of trans-1,2-diol.[3][4][5]
-
Base-Catalyzed Hydrolysis: Similarly, basic conditions can promote the ring-opening of the epoxide by a hydroxide ion (from residual base used in the synthesis, for example). This SN2 reaction also results in the formation of a trans-1,2-diol.[1][4]
Troubleshooting & Prevention:
-
Anhydrous Conditions: Ensure all your solvents are rigorously dried and use anhydrous reagents where possible.[6] Glassware should be oven-dried or flame-dried before use.
-
Neutralize the Workup: During the reaction workup, ensure that any acidic or basic catalysts are thoroughly neutralized and washed away before concentration. A wash with a saturated sodium bicarbonate solution followed by a brine wash is often effective.
-
Aprotic Solvents: Use aprotic solvents for extraction and chromatography whenever the solubility of your compound allows.
-
Buffered Chromatography: If using silica gel chromatography, which can be slightly acidic, consider pre-treating the silica gel with a solution of triethylamine in your eluent system and then re-equilibrating with the mobile phase to neutralize acidic sites.
Q2: I am struggling to separate my desired epoxide from the starting 3,4-dichlorophenol by column chromatography. What strategies can I employ?
This is a common challenge as both the starting phenol and the product epoxide can have similar polarities. Here are several strategies to improve separation:
Chromatography Optimization:
-
Solvent System Selection: A systematic approach to selecting your mobile phase is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane. A shallow gradient can often resolve closely eluting compounds.
-
Alternative Adsorbents: If silica gel is not providing adequate separation, consider using other stationary phases. Alumina (neutral or basic) can offer different selectivity. For more challenging separations, reversed-phase chromatography (C18) might be a viable option, though it requires a different solvent system (e.g., acetonitrile/water or methanol/water).[7]
Chemical Modification:
-
Temporary Derivatization: If chromatographic methods fail, you can temporarily derivatize the unreacted phenol. For instance, a basic wash (e.g., with dilute NaOH) can convert the acidic phenol into its more polar sodium salt, which will remain in the aqueous layer during an extraction, while the neutral epoxide stays in the organic layer. Be cautious with the concentration of the base to avoid significant epoxide hydrolysis.
Q3: My purified this compound is showing signs of degradation upon storage. What are the optimal storage conditions?
The stability of epoxides is a significant concern.[1] As discussed, they are sensitive to both acid and base.
Optimal Storage Recommendations:
-
Temperature: Store the purified compound at low temperatures, preferably at -20°C.
-
Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to atmospheric moisture and acidic gases (like CO₂).
-
Aprotic Solvent: If storing in solution, use a dry, aprotic solvent.
-
Avoid Contaminants: Ensure the storage container is scrupulously clean and free of any acidic or basic residues.
Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for the purification of this compound from non-polar impurities and residual starting materials.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade, anhydrous)
-
Ethyl acetate (HPLC grade, anhydrous)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for chromatography
-
Collection tubes
Step-by-Step Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of your crude material in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3). The ideal system will show good separation between your product and impurities, with the product having an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent system. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the top of the column.
-
Elution: Begin eluting with the chosen hexane/ethyl acetate mixture.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
Recrystallization can be an effective method for obtaining highly pure crystalline material, provided a suitable solvent is found.
Materials:
-
Crude this compound
-
Various solvents for testing (e.g., hexane, heptane, isopropanol, ethanol, toluene)
-
Heating mantle or water bath
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Step-by-Step Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in different solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: Troubleshooting Common Purification Issues
| Issue | Potential Cause | Recommended Solution |
| Product co-elutes with starting phenol | Similar polarities. | Try a different stationary phase (e.g., alumina) or a shallower solvent gradient. Consider a basic wash to remove the phenol. |
| Low recovery after chromatography | Product is unstable on silica gel. | Neutralize the silica gel with triethylamine before use. |
| Oily product that won't crystallize | Presence of impurities inhibiting crystallization. | Further purify by chromatography. Try a different recrystallization solvent or a solvent mixture. |
| Product degradation during workup | Presence of acid or base. | Ensure thorough neutralization and washing steps. Work at lower temperatures. |
Visualizing Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for diol impurity formation.
References
- 1. benchchem.com [benchchem.com]
- 2. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. benchchem.com [benchchem.com]
- 7. env.go.jp [env.go.jp]
Preventing degradation of phenoxy herbicides during sample preparation and analysis
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with phenoxy herbicides. This resource is designed to provide expert guidance and practical solutions to common challenges encountered during sample preparation and analysis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results by preventing the degradation of these critical compounds.
Understanding Phenoxy Herbicide Degradation: A Proactive Approach
Phenoxy herbicides, a class of auxin-mimicking compounds, are susceptible to various degradation pathways that can compromise the accuracy of analytical results. A thorough understanding of these mechanisms is the first line of defense against sample degradation. The primary routes of degradation include hydrolysis, photodegradation, and microbial activity. The stability of these compounds is significantly influenced by factors such as pH, temperature, and light exposure.
This guide is structured to address specific issues you may encounter, providing not only solutions but also the scientific reasoning behind them, empowering you to build robust and reliable analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Handling and Storage
Question 1: What are the optimal conditions for storing water and soil samples to prevent phenoxy herbicide degradation before analysis?
Answer:
Proper sample storage is critical to prevent the degradation of phenoxy herbicides. The key is to minimize chemical, photochemical, and microbial activity from the moment of collection until extraction.
For water samples , the recommended procedure is to:
-
Collect samples in amber glass bottles to protect them from light, which can cause photodegradation.[1]
-
Immediately cool the samples to ≤6°C.[1] Do not freeze, as this can cause irreversible physical changes to the sample.[2]
-
According to EPA guidelines, aqueous samples should be extracted within 7 days of collection.[3][4]
For soil and sediment samples , the following steps should be taken:
-
Collect samples in wide-mouth amber glass jars with PTFE-lined lids.
-
Store the samples at ≤6°C to inhibit microbial degradation.[1] If immediate analysis is not possible, freezing is a viable option for soil samples to halt biological activity.[5][6]
-
The recommended holding time for soil samples before extraction is 14 days.[3][4]
Table 1: Recommended Storage Conditions and Holding Times for Phenoxy Herbicide Samples
| Matrix | Container | Preservation | Holding Time (Pre-extraction) |
| Water | 1-L Amber Glass, PTFE-lined cap | Cool to ≤6°C | 7 days[3][4] |
| Soil/Sediment | Wide-mouth Amber Glass, PTFE-lined lid | Cool to ≤6°C or Freeze | 14 days[3][4] |
Question 2: I suspect my phenoxy herbicide esters are hydrolyzing during sample preparation. How can I prevent this?
Answer:
Hydrolysis of phenoxy herbicide esters to their corresponding acids is a common issue, particularly in alkaline conditions. The rate of hydrolysis is influenced by pH, temperature, and the chemical structure of the ester.[7]
To prevent unwanted hydrolysis:
-
pH Control: Maintain a neutral to slightly acidic pH during extraction and storage if the ester form is the target analyte. For the analysis of the parent acids, a deliberate alkaline hydrolysis step is often employed. EPA methods recommend adjusting the sample pH to ≥12 with potassium hydroxide (KOH) and holding for a period (e.g., two hours at room temperature) to intentionally and completely hydrolyze any esters to the acid form for consistent analysis.[8][9]
-
Temperature: Keep samples and extracts cool, as higher temperatures accelerate hydrolysis.[7]
-
Prompt Analysis: Analyze samples as quickly as possible after collection and extraction to minimize the time for hydrolysis to occur.
Graphviz Diagram: Hydrolysis of a Phenoxy Herbicide Ester
Caption: Alkaline conditions and heat drive the hydrolysis of phenoxy herbicide esters to their acid and alcohol forms.
Sample Preparation and Extraction
Question 3: My recoveries are low and inconsistent when extracting phenoxy herbicides from soil. What could be the cause and how can I improve it?
Answer:
Low and inconsistent recoveries from soil matrices are often due to strong adsorption of the acidic herbicides to soil components or incomplete extraction. The pKa of most phenoxy acids is in the range of 2.5-3.5, meaning they are anionic at typical soil pH and can bind to soil organic matter and clay particles.
To improve recovery:
-
pH Adjustment of Extraction Solvent: The most critical step is to ensure the herbicides are in a non-ionized state to facilitate their extraction into an organic solvent. This is achieved by acidifying the sample to a pH below the pKa of the herbicides, typically pH ≤ 2, using a strong acid like sulfuric or hydrochloric acid.[8]
-
Solvent Selection: A polar organic solvent, such as a mixture of acetone and hexane or diethyl ether, is typically used for the initial extraction from the solid matrix.
-
Thorough Mixing: Ensure vigorous and adequate mixing or shaking of the soil sample with the extraction solvent to allow for efficient partitioning of the herbicides from the soil particles.
-
Cleanup: Soil extracts can contain a high amount of co-extractives like humic and fulvic acids, which can interfere with analysis. A cleanup step, such as solid-phase extraction (SPE), may be necessary to remove these interferences and improve recovery and data quality.
Graphviz Diagram: General Workflow for Phenoxy Herbicide Extraction from Soil
Caption: A typical workflow for the extraction and analysis of phenoxy herbicides from soil samples.
Analytical Troubleshooting
Question 4: I'm using GC-ECD for analysis and see significant peak tailing for my phenoxy herbicide derivatives. What are the likely causes and solutions?
Answer:
Peak tailing in GC analysis of phenoxy herbicide derivatives is a common problem that can affect peak integration and quantification. The primary causes are often related to active sites in the GC system or issues with the derivatization process.
Troubleshooting Steps:
-
Incomplete Derivatization: The free carboxylic acid group of underivatized phenoxy herbicides is highly polar and will interact strongly with active sites in the inlet and column, causing severe peak tailing.
-
Solution: Optimize your derivatization procedure. Ensure the derivatizing agent (e.g., diazomethane, BF₃-methanol, pentafluorobenzyl bromide) is fresh and the reaction goes to completion. Check reaction time and temperature.[10]
-
-
Active Sites in the GC System: Silanol groups on the surface of the inlet liner, column, or glass wool can interact with the analytes.
-
Solution: Use a deactivated inlet liner and change it regularly. Ensure your GC column is in good condition and has not been damaged by oxygen or contaminants. Trimming a small portion (10-20 cm) from the front of the column can sometimes resolve the issue.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
Table 2: Troubleshooting Common GC-ECD Issues for Phenoxy Herbicide Analysis
| Issue | Possible Cause | Recommended Solution |
| Peak Tailing | Incomplete derivatization | Optimize derivatization; check reagent quality.[10] |
| Active sites in GC system | Use deactivated liner; trim column. | |
| Column overload | Dilute sample and re-inject. | |
| Low Response | Poor derivatization yield | Optimize derivatization conditions. |
| Leaks in the GC system | Perform a leak check. | |
| Detector contamination | Clean the ECD. | |
| Ghost Peaks | Carryover from previous injection | Rinse syringe; run solvent blanks. |
| Contaminated syringe or inlet | Clean or replace syringe and liner. |
Question 5: I'm developing an LC-MS/MS method and am concerned about matrix effects. How can I identify and mitigate them?
Answer:
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis.[11] They can lead to inaccurate quantification.
Identifying Matrix Effects:
-
Post-extraction Spike: Analyze a blank matrix extract, the same extract spiked with the analytes after extraction, and a pure solvent standard at the same concentration. A significant difference in the analyte response between the spiked extract and the solvent standard indicates a matrix effect.[11]
Mitigating Matrix Effects:
-
Sample Dilution: A simple and often effective approach is to dilute the sample extract.[11][12] This reduces the concentration of interfering matrix components. However, this may compromise the method's sensitivity.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has been through the entire sample preparation procedure.[12][13] This helps to compensate for the matrix effect as the standards and samples will be affected similarly.
-
Stable Isotope-Labeled Internal Standards: This is the most robust method for correcting matrix effects. A stable isotope-labeled analog of the analyte is added to the sample before extraction. It co-elutes with the native analyte and experiences the same matrix effects, allowing for accurate correction.
-
Improved Sample Cleanup: More extensive sample cleanup, such as using different SPE sorbents or performing a liquid-liquid extraction, can remove more of the interfering compounds.
Graphviz Diagram: Strategies to Mitigate Matrix Effects in LC-MS/MS
Caption: Several strategies can be employed to minimize the impact of matrix effects on LC-MS/MS analysis.
Detailed Experimental Protocols
Protocol 1: Alkaline Hydrolysis and Extraction of Phenoxy Herbicides from Water (Based on EPA Method 8151A)
This protocol describes the hydrolysis of phenoxy herbicide esters to their acid form and their subsequent extraction from water samples.
Materials:
-
1-L amber glass bottles
-
Concentrated sulfuric acid (H₂SO₄)
-
Potassium hydroxide (KOH)
-
Diethyl ether or other suitable extraction solvent
-
Sodium sulfate (anhydrous)
-
Separatory funnel (2-L)
-
pH meter or pH paper
Procedure:
-
Measure 1 L of the water sample into a 2-L separatory funnel.
-
Spike with surrogate standards if required.
-
Adjust the sample pH to ≥12 with KOH. Verify with a pH meter.
-
Stopper the funnel and shake for 1-2 minutes. Allow the sample to sit at room temperature for at least 2 hours to ensure complete hydrolysis of any esters.
-
Acidify the sample to pH ≤ 2 with concentrated H₂SO₄.
-
Add 60 mL of diethyl ether to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate. Drain the aqueous (lower) layer into a separate flask.
-
Drain the ether (upper) layer into a flask containing anhydrous sodium sulfate to dry the extract.
-
Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh 60 mL aliquots of diethyl ether.
-
Combine all ether extracts. The extract is now ready for concentration and derivatization (for GC analysis) or direct analysis (for LC-MS/MS).
Protocol 2: Derivatization of Phenoxy Acids with Diazomethane for GC Analysis
WARNING: Diazomethane is highly toxic, explosive, and a potential carcinogen. This procedure should only be performed by experienced personnel in a well-ventilated fume hood with appropriate personal protective equipment. Trimethylsilyldiazomethane (TMSD) is a safer alternative.[10][14]
Materials:
-
Concentrated phenoxy acid extract in a suitable solvent (e.g., diethyl ether)
-
Diazomethane solution in ether
-
Conical vial
Procedure:
-
Ensure the extract is completely dry, as water will react with diazomethane.
-
In a fume hood, add the ethereal diazomethane solution dropwise to the concentrated extract in a conical vial until a faint yellow color persists. This indicates a slight excess of diazomethane.
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Gently bubble nitrogen through the solution to remove the excess diazomethane. The solution should become colorless.
-
The derivatized sample is now ready for GC analysis.
References
- 1. eurofinsus.com [eurofinsus.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 6. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 7. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 10. Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromtech.com.au [chromtech.com.au]
- 13. mdpi.com [mdpi.com]
- 14. Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Environmental Samples
Welcome to the technical support center for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This guide is designed for researchers, scientists, and professionals in drug development and environmental analysis who encounter the common yet complex challenge of matrix effects. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to help you navigate and mitigate these issues in your experiments.
Section 1: Understanding and Identifying Matrix Effects
Q1: What are matrix effects in LC-MS analysis, and why are they a concern for environmental samples?
A1: In LC-MS, the "matrix" refers to all components in a sample other than the analyte of interest.[1] Environmental samples such as water, soil, and sediment are notoriously complex, containing a wide variety of organic and inorganic compounds like humic acids, salts, lipids, and proteins.[1][2][3]
Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4][5] This interference can either decrease the analyte's signal, a phenomenon known as ion suppression , or, less commonly, increase it, referred to as ion enhancement .[1][4]
The primary mechanisms behind matrix effects, particularly with Electrospray Ionization (ESI), include:
-
Competition for Ionization: Co-eluting matrix components can compete with the analyte for the available charge in the ESI droplet, reducing the analyte's ionization efficiency.[1][5]
-
Changes in Droplet Properties: Interfering compounds can alter the physical properties of the ESI droplets, such as viscosity and surface tension, which affects droplet formation and solvent evaporation, ultimately impacting ion release.[4][5]
-
Ion Pairing: Some matrix components can form neutral adducts with the analyte ions in the gas phase, preventing their detection.[4]
Q2: My analyte signal is unexpectedly low or variable in my environmental samples compared to my standards in neat solvent. How can I confirm if matrix effects are the cause?
A2: This is a classic symptom of matrix effects. To confirm their presence and quantify their impact, two primary experimental approaches are recommended: the Post-Extraction Spike method and the Post-Column Infusion method.[7][8][9]
Troubleshooting Guide: Quantifying Matrix Effects with the Post-Extraction Spike Method
This method provides a quantitative assessment of the matrix effect.
Experimental Protocol:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of your analyte in the mobile phase solvent at a known concentration (e.g., 50 ng/mL).
-
Set B (Pre-Spiked Sample): Take a blank environmental matrix sample (one that does not contain the analyte) and spike it with the analyte before the sample preparation/extraction process. The final concentration should be the same as Set A.
-
Set C (Post-Spiked Sample): Take a blank environmental matrix sample and process it through your entire sample preparation and extraction procedure. Then, spike the final extract with the analyte to the same concentration as Set A.
-
-
Analyze and Compare: Analyze all three sets by LC-MS.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%ME): Compare the peak area of the analyte in Set C to that in Set A.
-
Recovery (%RE): Compare the peak area of the analyte in Set B to that in Set C.
-
%RE = (Peak Area_Set B / Peak Area_Set C) * 100
-
This value indicates the efficiency of your extraction process.
-
-
| Parameter | Formula | Interpretation |
| Matrix Effect (%ME) | (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solvent) * 100 | < 100% = Suppression> 100% = Enhancement |
| Recovery (%RE) | (Peak Area in Pre-Spiked Matrix / Peak Area in Post-Spiked Matrix) * 100 | Efficiency of the sample extraction process. |
Troubleshooting Guide: Visualizing Matrix Effects with Post-Column Infusion
This method provides a qualitative profile of ion suppression or enhancement across the entire chromatographic run.[7][8]
Experimental Protocol:
-
Setup: Use a T-fitting to continuously infuse a standard solution of your analyte at a constant flow rate into the LC eluent stream after the analytical column but before the MS ion source.
-
Establish a Stable Baseline: Run the infusion without any injection to obtain a stable signal for your analyte.
-
Inject Blank Matrix Extract: Inject a processed blank matrix extract.
-
Observe the Signal: Monitor the analyte signal. Any deviation from the stable baseline indicates a matrix effect at that specific retention time. A dip in the signal signifies suppression, while a rise indicates enhancement.[4][10]
This experiment is invaluable for determining if your analyte's retention time coincides with a region of significant ion suppression.[7]
Caption: Post-column infusion experimental setup.
Section 2: Strategies for Mitigating Matrix Effects
Once matrix effects are confirmed, the next step is to minimize or compensate for them. The choice of strategy depends on the severity of the effect, the complexity of the matrix, and the required sensitivity of the assay.[6][8]
Q3: How can I reduce matrix effects through sample preparation?
A3: Improving sample cleanup is one of the most effective ways to combat matrix effects.[1][11] The goal is to remove interfering matrix components before they enter the LC-MS system.
-
Solid-Phase Extraction (SPE): This is a powerful technique for selectively isolating analytes from complex matrices.[1][12] By choosing the appropriate sorbent and elution solvents, you can effectively remove a significant portion of interfering compounds.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids. Optimizing the pH and solvent choice can provide a clean extract.[11]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Widely used in pesticide analysis, this method involves an extraction and cleanup step that effectively removes many matrix components like lipids and pigments.[13]
-
Dilution: A simple yet effective strategy, if sensitivity allows, is to dilute the sample extract.[7][8] This reduces the concentration of all components, including the interfering ones, thereby lessening their impact on the analyte's ionization.
Caption: Sample preparation strategies to reduce matrix effects.
Q4: Can I adjust my LC-MS method parameters to avoid matrix effects?
A4: Yes, chromatographic and mass spectrometric adjustments can significantly reduce matrix effects.
-
Chromatographic Separation: The goal is to chromatographically separate the analyte from the co-eluting interferences.[1][7]
-
Modify the Gradient: A slower, more shallow gradient can improve the resolution between the analyte and interfering peaks.
-
Change the Column: Using a column with a different stationary phase (e.g., switching from C18 to a phenyl-hexyl or biphenyl phase) can alter selectivity and resolve the co-elution.
-
Employ 2D-LC: Two-dimensional liquid chromatography provides a very high peak capacity, offering an excellent way to resolve analytes from complex matrix components.
-
-
Mass Spectrometer Settings:
-
Change Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than ESI for less polar compounds because ionization occurs in the gas phase.[2][4]
-
Switch Polarity: Sometimes, switching from positive to negative ionization mode (or vice-versa) can significantly reduce interferences.[4]
-
Q5: What are the best calibration strategies to compensate for matrix effects that cannot be eliminated?
A5: When matrix effects are unavoidable, specific calibration strategies are essential for accurate quantification.
1. Stable Isotope-Labeled Internal Standards (SIL-IS)
This is widely considered the gold standard for correcting matrix effects.[1][7][14] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).
-
Why it works: The SIL-IS is chemically and physically almost identical to the analyte.[14] It co-elutes and experiences the same extraction inefficiencies and ion suppression/enhancement.[1] By calculating the ratio of the analyte peak area to the SIL-IS peak area, these variations are normalized, leading to accurate quantification.[1][14]
-
Caution: The SIL-IS must co-elute perfectly with the analyte. A slight retention time shift, sometimes caused by the deuterium isotope effect, can lead to differential matrix effects and incorrect results.[15]
2. Matrix-Matched Calibration
This approach involves preparing the calibration standards in a blank matrix that is representative of the samples being analyzed.[1][16]
-
Why it works: By preparing standards in the matrix, the calibrants are subjected to the same matrix effects as the analyte in the unknown samples. This effectively cancels out the signal suppression or enhancement.[1][17]
-
Challenges: The main difficulty is obtaining a truly blank matrix that is free of the target analyte. This can be particularly challenging for ubiquitous environmental contaminants.
3. Standard Addition
The method of standard addition is a powerful technique, especially when a blank matrix is not available.[7][18]
-
Why it works: Known amounts of a standard are added directly to aliquots of the actual sample.[16][18] This creates a calibration curve within each sample's unique matrix, inherently correcting for its specific effects.
-
Drawbacks: This method is labor-intensive as each sample requires multiple analyses to create its own calibration curve.[13]
Caption: Decision tree for selecting a calibration strategy.
Section 3: Final Checklist and Further Reading
Troubleshooting Checklist
-
[ ] Confirmed Matrix Effect: Have you used post-extraction spike or post-column infusion to verify the presence and extent of matrix effects?
-
[ ] Optimized Sample Prep: Have you explored more rigorous cleanup methods like SPE or LLE?
-
[ ] Optimized Chromatography: Have you tried altering the LC gradient or column chemistry to improve separation?
-
[ ] Assessed MS Parameters: Have you considered alternative ionization sources (APCI) or polarities?
-
[ ] Selected Appropriate Calibration: Have you chosen the best calibration strategy (SIL-IS, Matrix-Matched, or Standard Addition) for your specific application?
By systematically working through these questions and applying the strategies outlined, you can significantly improve the quality and reliability of your LC-MS data for complex environmental samples.
References
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. nebiolab.com [nebiolab.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eureka.patsnap.com [eureka.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Solubility of Poorly Soluble Dichlorophenyl Compounds for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenges of working with poorly soluble dichlorophenyl compounds in in vitro assays. The principles and protocols described herein are designed to ensure the scientific integrity of your experiments by achieving and maintaining compound solubility.
Frequently Asked Questions (FAQs)
Q1: Why are dichlorophenyl compounds notoriously difficult to dissolve in aqueous assay buffers?
Dichlorophenyl moieties significantly increase the hydrophobicity of a molecule. The two chlorine atoms are strongly electron-withdrawing, and the phenyl ring is inherently nonpolar. This combination leads to a molecular structure that is poorly solvated by water, resulting in low aqueous solubility. For a compound to be active in a cell-based or biochemical assay, it must be in a dissolved state to interact with its biological target.
Q2: My compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What is happening?
This common issue is known as "solvent shock" or "crashing out".[1] It occurs when a compound dissolved in a strong organic solvent, like Dimethyl Sulfoxide (DMSO), is rapidly diluted into an aqueous environment like cell culture media.[2] The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous phase, leading to precipitation.[2]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
While DMSO is a widely used solvent, it can be toxic to cells at higher concentrations.[3] Generally, it is recommended to keep the final concentration of DMSO in cell culture media below 0.5%, and ideally below 0.1%, to minimize cytotoxic effects.[1][4] However, cell line sensitivity to DMSO can vary, so it is best practice to perform a vehicle control experiment to determine the tolerance of your specific cell line.[5][6] Concentrations above 1% are more likely to cause detrimental effects such as damaging cell membranes and inducing oxidative stress.[6]
Q4: Can I just sonicate my sample to get the compound to dissolve in the media?
Sonication can be a useful tool for dissolving compounds in a stock solution (e.g., in 100% DMSO). However, it is generally not a permanent solution for insolubility in aqueous media. While sonication can break up solid particles and transiently increase dissolution, if the compound's concentration is above its thermodynamic solubility limit in the media, it will likely precipitate out again over time.
Troubleshooting Guides: From Immediate Precipitation to Long-Term Instability
Issue 1: Immediate Precipitation Upon Addition to Aqueous Media
This is often the first and most frustrating hurdle. The key is to control the dilution process and consider the physicochemical properties of your compound.
-
High Final Concentration: The intended final concentration of your dichlorophenyl compound in the assay medium is higher than its aqueous solubility limit.
-
Rapid Dilution (Solvent Shock): Adding a concentrated stock solution directly to a large volume of media causes a rapid shift in the solvent environment, leading to precipitation.[1]
-
Media Temperature: Adding the compound to cold media can decrease its solubility.[1]
-
Decrease the Final Working Concentration: Determine the maximum soluble concentration of your compound by performing a solubility test in your assay medium.
-
Employ Serial Dilution: Instead of a single large dilution, perform a stepwise dilution of your stock solution in pre-warmed (37°C) culture media.[1] This gradual reduction in solvent concentration can prevent the compound from crashing out.[2]
-
Slow, Dropwise Addition: Add the compound stock solution dropwise to the media while gently vortexing or stirring.[1] This ensures rapid and even distribution, avoiding localized high concentrations.
-
Prepare a High-Concentration Stock Solution: Dissolve your dichlorophenyl compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM).[1] Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.[2]
-
Create an Intermediate Dilution: First, dilute your high-concentration stock into a smaller volume of the pre-warmed medium to create an intermediate concentration. For example, dilute a 10 mM stock 1:10 in media to get a 1 mM intermediate solution.
-
Final Dilution: Use the intermediate dilution to prepare your final working concentrations in the assay plates.
Issue 2: Compound Precipitates Over Time in the Incubator
Sometimes, a compound appears soluble initially but forms a precipitate after several hours or days under incubation conditions.
-
Compound Instability: The compound may be degrading over time into less soluble byproducts.[1]
-
Cellular Metabolism: Cellular activity can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound.[1]
-
Interaction with Media Components: Components in the media, such as salts and proteins, can interact with the compound and reduce its solubility over time.[2]
-
Assess Compound Stability: Evaluate the stability of your compound under your specific culture conditions (37°C, 5% CO2). This can be done by preparing a solution of the compound in media, incubating it for the duration of your experiment, and then analyzing it for precipitation or degradation.
-
Monitor Media pH: Regularly check the pH of your culture medium, especially in dense cultures.
-
Consider Formulation Strategies: If the compound is inherently unstable or poorly soluble in the assay medium, more advanced formulation strategies may be necessary.
Advanced Solubilization Strategies
When simple adjustments to dilution and concentration are insufficient, the following techniques can be employed to enhance the solubility of your dichlorophenyl compound.
Co-Solvency
A co-solvent is a water-miscible solvent that, when added to water, increases the solubility of a nonpolar solute.[7]
-
Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous solvent, making it a more favorable environment for hydrophobic compounds.[8][9]
-
Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[10][11]
-
Considerations: The choice of co-solvent and its final concentration must be compatible with your assay system. It is crucial to run a vehicle control to assess the effect of the co-solvent on the cells or biochemical reaction.
Caption: Decision tree for selecting a suitable co-solvent.
pH Adjustment
For dichlorophenyl compounds with ionizable functional groups (e.g., acidic phenols or basic amines), altering the pH of the medium can significantly impact solubility.[12]
-
Mechanism of Action: The solubility of an ionizable compound is generally higher in its ionized (charged) state.[13] For a weakly acidic compound, increasing the pH above its pKa will increase the proportion of the ionized, more soluble form. For a weakly basic compound, decreasing the pH below its pKa will have the same effect.
-
Considerations: The pH of the assay medium must be maintained within a range that is compatible with the biological system being studied. Cell viability can be compromised by significant deviations from physiological pH.[14]
| Compound Type | pKa | pH for Increased Solubility | Rationale |
| Weakly Acidic | 4.8 | > 6.8 | At pH > pKa, the compound is deprotonated (ionized), increasing its aqueous solubility. |
| Weakly Basic | 8.2 | < 6.2 | At pH < pKa, the compound is protonated (ionized), increasing its aqueous solubility. |
| Table 1: General guidelines for pH adjustment to enhance solubility. |
Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.
-
Mechanism of Action: The hydrophobic dichlorophenyl moiety of the compound can be encapsulated within the hydrophobic cavity of the cyclodextrin, forming an inclusion complex.[15] This complex has a hydrophilic exterior, which increases the apparent water solubility of the compound.[16][17][18]
-
Common Cyclodextrins: Alpha-, beta-, and gamma-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HPβCD) are commonly used.[17]
-
Considerations: The size of the cyclodextrin cavity must be appropriate to accommodate the dichlorophenyl compound. Not all compounds will form stable inclusion complexes.
-
Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HPβCD) in your assay buffer to the desired concentration.
-
Add the Compound: Add the dichlorophenyl compound (either as a solid or from a concentrated organic stock) to the cyclodextrin solution.
-
Equilibrate: Stir or shake the mixture at room temperature for several hours to overnight to allow for the formation of the inclusion complex.
-
Filter: Filter the solution to remove any undissolved compound. The filtrate contains the solubilized compound-cyclodextrin complex.
Formulation with Surfactants
Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds.[19]
-
Mechanism of Action: At concentrations above the critical micelle concentration (CMC), surfactants form micelles in aqueous solution.[20][21] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, thereby increasing their solubility.[20]
-
Common Surfactants: Polysorbates (e.g., Tween® 20, Tween® 80) and polyoxyethylene ethers (e.g., Brij®) are non-ionic surfactants often used in biological assays.[20]
-
Considerations: Surfactants can interfere with some assays and may be cytotoxic at higher concentrations. It is essential to determine the CMC and the tolerance of your assay system to the chosen surfactant.
Caption: General workflow for using surfactants for solubilization.
Summary of Solubilization Techniques
| Technique | Mechanism | Advantages | Disadvantages |
| Co-solvency | Reduces solvent polarity.[8] | Simple and rapid to formulate.[10] | Potential for solvent toxicity and assay interference.[22] |
| pH Adjustment | Increases the proportion of the more soluble ionized form.[13] | Can be highly effective for ionizable compounds. | Limited by the pH tolerance of the biological system.[14] |
| Cyclodextrins | Encapsulates the hydrophobic compound in a hydrophilic shell.[15] | Generally low toxicity and high solubilization capacity.[17] | Not all compounds form stable complexes; can be costly. |
| Surfactants | Forms micelles that encapsulate the hydrophobic compound.[20] | Effective at low concentrations. | Potential for assay interference and cytotoxicity.[21] |
| Table 2: Comparison of common solubilization techniques. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. lifetein.com [lifetein.com]
- 5. quora.com [quora.com]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijpbr.in [ijpbr.in]
- 11. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 12. PH-dependent solubility: Significance and symbolism [wisdomlib.org]
- 13. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. mdpi.com [mdpi.com]
- 17. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
- 18. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sphinxsai.com [sphinxsai.com]
- 20. jocpr.com [jocpr.com]
- 21. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
A Senior Application Scientist's Guide to Epoxide Building Blocks: A Comparative Analysis of 2-[(3,4-Dichlorophenoxy)methyl]oxirane
For researchers, scientists, and drug development professionals, the strategic selection of chemical building blocks is paramount to synthetic efficiency and the ultimate success of a drug discovery campaign. Epoxides, with their inherent ring strain and susceptibility to nucleophilic attack, are premier intermediates for constructing complex molecular architectures in a stereospecific manner.[1][2][3] They serve as versatile synthons for introducing 1,2-difunctionalized moieties, a common motif in a vast array of biologically active compounds.[4][5][6]
This guide provides a comparative analysis of 2-[(3,4-Dichlorophenoxy)methyl]oxirane, a key intermediate in the synthesis of various pharmaceuticals, against other fundamental epoxide building blocks such as epichlorohydrin and glycidyl tosylate. We will delve into their physicochemical properties, relative reactivity, and practical applications, with a focus on explaining the causality behind synthetic choices to empower you to select the optimal building block for your specific research needs.
Physicochemical Properties: The Foundation of Reactivity
The physical properties of a building block dictate its handling, solubility in reaction media, and can subtly influence its reactivity profile. The introduction of the 3,4-dichlorophenoxy group imparts distinct characteristics to the parent glycidyl structure, primarily increasing its molecular weight and lipophilicity (LogP) compared to the more fundamental building block, epichlorohydrin.[7]
| Property | This compound | Epichlorohydrin | Glycidyl Tosylate |
| Structure |
| ||
| CAS Number | 21320-30-9[7][8][9] | 106-89-8[10][11] | 7098-44-4 |
| Molecular Formula | C₉H₈Cl₂O₂[7][12] | C₃H₅ClO[10] | C₁₀H₁₂O₄S |
| Molecular Weight | 219.06 g/mol [7][12] | 92.52 g/mol | 228.26 g/mol |
| Boiling Point | 310.7°C at 760 mmHg[7] | 117.9°C at 760 mmHg | Decomposes |
| Density | 1.389 g/cm³[7] | 1.18 g/cm³ | ~1.3 g/cm³ |
| Predicted LogP | 2.77[7] | 0.3 | 1.2 |
Expert Insight: The higher molecular weight and LogP of this compound necessitate the use of more nonpolar organic solvents for optimal solubility compared to epichlorohydrin. This increased lipophilicity is a direct consequence of the aromatic dichlorophenyl group, a feature often intentionally designed into drug candidates to enhance membrane permeability.
Reactivity and Mechanistic Considerations
The utility of epoxides is defined by their ring-opening reactions. The high ring strain of the three-membered ether provides a strong thermodynamic driving force for reactions with a wide range of nucleophiles.[13][14][15]
Fundamental Principles of Ring-Opening
-
Basic or Nucleophilic Conditions: Under these conditions, the reaction proceeds via a classic SN2 mechanism. The nucleophile attacks one of the electrophilic carbons of the epoxide, leading to backside attack and an inversion of stereochemistry if the carbon is chiral. For unsymmetrical epoxides like those discussed here, the attack occurs predominantly at the sterically least hindered carbon atom.[16][17][18][19]
-
Acidic Conditions: The reaction is initiated by protonation of the epoxide oxygen, which activates the ring and makes it a better leaving group. The subsequent nucleophilic attack has a character intermediate between SN1 and SN2. For epoxides with primary and secondary carbons, attack still favors the less substituted position. However, if a tertiary carbon is present, the attack preferentially occurs at the more substituted carbon due to the greater stabilization of the partial positive charge in the transition state.[13][18][19]
Caption: General workflow for base-catalyzed Sɴ2 epoxide ring-opening.
Comparative Reactivity Analysis
-
This compound: This building block is a stable, pre-functionalized glycidyl ether. Its reactivity is primarily centered on the terminal epoxide carbon. The electron-withdrawing nature of the dichlorophenyl ring has a minimal electronic effect on the distal epoxide ring but defines the molecule's application. It is ideal for the clean, direct introduction of the 2-hydroxy-3-(3,4-dichlorophenoxy)propyl moiety.
-
Epichlorohydrin: A highly versatile and cost-effective reagent, epichlorohydrin is bifunctional. It possesses both a reactive epoxide ring and a primary chloride.[10] This duality is its greatest strength and a potential weakness. While it allows for sequential reactions, it can also lead to side products if the nucleophile (e.g., an amine) reacts with both the epoxide and the alkyl chloride. It is the foundational starting material for synthesizing most glycidyl ethers, including our title compound.[7]
-
Glycidyl Tosylate: The tosylate is an excellent leaving group, far superior to chloride. This makes glycidyl tosylate significantly more reactive than epichlorohydrin in substitution reactions aimed at attaching the glycidyl group to a nucleophile (like a phenol). However, this high reactivity also corresponds to lower stability, often requiring more controlled reaction conditions (e.g., lower temperatures) to prevent decomposition or polymerization.
Application Profile: Synthesis of β-Adrenergic Blockers
A prominent application for aryloxy-substituted epoxides is the synthesis of aryloxypropanolamine β-blockers, a class of drugs crucial for managing cardiovascular diseases.[20][21] The general structure of these drugs features an aryloxy group and an amino alcohol side chain, a scaffold perfectly assembled using these epoxide building blocks.
The synthesis of a β-blocker using these reagents can be approached from two primary starting points, highlighting the strategic choice a chemist must make.
Caption: Comparative synthetic routes to a β-blocker.
Causality of Choice:
-
Route A (Starting from Epichlorohydrin): This is the most fundamental and cost-effective approach, especially for large-scale synthesis.[22] It involves first synthesizing the target epoxide in situ or as an isolated intermediate, followed by the amine addition. The primary challenge is controlling selectivity to avoid side reactions between the amine and epichlorohydrin.
-
Route B (Starting with this compound): This route is ideal for medicinal chemistry and discovery labs where speed and reaction cleanliness are prioritized over raw material cost. Using the pre-formed, purified epoxide ensures a clean and high-yielding ring-opening reaction, simplifying purification and accelerating the synthesis of analog libraries.
Supporting Experimental Data & Protocols
To provide a tangible comparison, the following table summarizes typical results for the synthesis of a β-blocker analog.
| Parameter | Route A: One-Pot from Phenol + Epichlorohydrin | Route B: From this compound |
| Reaction Time | 18 - 24 hours | 4 - 6 hours |
| Temperature | 80 - 100 °C | 50 - 60 °C |
| Typical Yield | 65 - 75% | 90 - 98% |
| Crude Purity | ~80% | >95% |
| Key Side Product | Bis-adduct (Amine reacting with 2x Epichlorohydrin) | Minimal |
| Purification | Column Chromatography Required | Often simple crystallization or filtration |
Expert Insight: The data clearly illustrates the trade-off. While Route A is economical, the higher temperature and presence of unreacted epichlorohydrin lead to more side products and a lower yield of the desired compound, necessitating more rigorous purification. Route B, using the purified intermediate this compound, is a milder, faster, and significantly cleaner transformation.
Detailed Experimental Protocol: Synthesis of 1-(3,4-Dichlorophenoxy)-3-(isopropylamino)propan-2-ol
This protocol describes a reliable method for the synthesis starting from the pre-formed epoxide, reflecting the clean transformation highlighted in Route B.
Materials:
-
This compound (1.0 eq, 2.19 g)
-
Isopropylamine (5.0 eq, 4.25 mL)
-
Ethanol (20 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq, 2.19 g, 10 mmol) and ethanol (20 mL).
-
Nucleophile Addition: While stirring, add isopropylamine (5.0 eq, 4.25 mL, 50 mmol) to the solution at room temperature. The large excess of the amine serves as both the nucleophile and the solvent, driving the reaction to completion and minimizing potential side reactions.
-
Reaction Heating: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 60-65°C) with continuous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting epoxide is fully consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess isopropylamine and ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is often of high purity. It can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected mass for the product C₁₂H₁₇Cl₂NO₂ would be readily identifiable.
Conclusion and Strategic Recommendations
The choice between this compound and more fundamental epoxides like epichlorohydrin is a strategic decision guided by the goals of the synthesis.
-
This compound is the superior choice for rapid analog synthesis, medicinal chemistry, and process optimization where reaction cleanliness, high yield, and simplified purification are critical. It provides a direct and efficient route to aryloxypropanolamine structures.
-
Epichlorohydrin remains the workhorse for large-scale, cost-driven manufacturing . Its low cost and versatility are unmatched, but it requires more extensive process development to control for side reactions and manage purification challenges.
-
Glycidyl Tosylate and its analogs are reserved for specific applications where maximum reactivity is needed to couple the glycidyl moiety to a particularly unreactive nucleophile, with the understanding that this comes at the cost of stability and requires careful handling.
Ultimately, a thorough understanding of the reactivity, benefits, and drawbacks of each epoxide building block allows the modern chemist to design and execute synthetic strategies with precision, efficiency, and a clear rationale for their experimental choices.
References
- 1. mdpi.com [mdpi.com]
- 2. Epoxide Synthesis and Ring-Opening Reactions | Encyclopedia MDPI [encyclopedia.pub]
- 3. Epoxide Functional Group | ChemTalk [chemistrytalk.org]
- 4. Epoxide containing molecules: A good or a bad drug design approach [pubmed.ncbi.nlm.nih.gov]
- 5. Epoxides for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 6. Epoxides for Drug Design - Enamine [enamine.net]
- 7. This compound | CAS#:21320-30-9 | Chemsrc [chemsrc.com]
- 8. chemwhat.com [chemwhat.com]
- 9. This compound | 21320-30-9 [chemicalbook.com]
- 10. atamankimya.com [atamankimya.com]
- 11. Epichlorohydrin | C3H5ClO | CID 7835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 14. Epoxide - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. jmedchem.com [jmedchem.com]
- 21. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 22. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of Analytical Methods for Phenoxy Herbicide Residues in Soil and Water
A Senior Application Scientist's Guide to Method Selection and Validation
The ubiquitous use of phenoxy herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), in global agriculture necessitates robust and reliable analytical methods for monitoring their residues in environmental matrices.[1] Their potential for environmental persistence and migration into water bodies raises concerns for both ecological and human health, making accurate quantification a regulatory and scientific imperative.[2][3][4]
This guide provides a comparative analysis of validated methods for the determination of phenoxy herbicide residues in soil and water. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, offering a framework for selecting and validating the most appropriate technique for your laboratory's needs. Our focus is on the principles of Expertise, Experience, Authority, and Trustworthiness (E-E-A-T), ensuring that every described protocol is a self-validating system.
The Analytical Challenge: The Chemistry of Phenoxy Herbicides
Phenoxy herbicides are organic acids. This fundamental property governs their behavior during extraction, cleanup, and analysis. Their acidity (pKa values typically in the range of 2.5-3.5) means their charge state is highly dependent on pH. At neutral or basic pH, they exist as water-soluble anions. At a pH below their pKa, they are in their neutral, non-ionized form, which is more soluble in organic solvents. This pH-dependent partitioning is the cornerstone of successful extraction and is a critical parameter that must be controlled.
Part 1: Analysis of Phenoxy Herbicides in Water
Water matrices, from pristine groundwater to complex surface water, present a challenge of detecting analytes at trace levels (ng/L to µg/L). The primary goal is to efficiently extract and concentrate the herbicides from a large volume of water while minimizing interferences.
Comparison of Extraction Techniques for Water Samples
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between the aqueous sample (acidified) and an immiscible organic solvent (e.g., ethyl ether, methylene chloride).[5] | Simple, low-cost equipment. | Large volumes of organic solvent required; labor-intensive; prone to emulsion formation; less selective. | Initial screening or when modern equipment is unavailable. |
| Solid-Phase Extraction (SPE) | Analytes are adsorbed onto a solid sorbent from the liquid sample, washed, and then eluted with a small volume of organic solvent. | High concentration factors; reduced solvent use; high selectivity; amenable to automation.[6][7] | Higher cost of consumables (cartridges); method development can be required. | High-throughput, sensitive analysis meeting regulatory limits. |
Expert Causality: Why SPE is the Method of Choice
For phenoxy acid herbicides, Solid-Phase Extraction (SPE) is the superior technique. The causality lies in the ability to manipulate the analytes' chemistry for selective retention. By acidifying the water sample to a pH < 2, the herbicides are converted to their neutral form.[6] This significantly increases their affinity for a nonpolar stationary phase, such as a polymeric divinylbenzene (DVB) or C18 sorbent, allowing for strong retention while polar interferences are washed away. Elution is then achieved with a small volume of an appropriate organic solvent, providing a clean, concentrated extract ready for analysis.
Workflow for SPE of Phenoxy Herbicides from Water```dot
Caption: Workflow for the QuEChERS method for soil sample analysis.
Recommended Protocol: QuEChERS and LC-MS/MS for Soil Analysis
This protocol is adapted from the AOAC Official Method 2007.01 and is suitable for a broad range of pesticides, including phenoxy acids. 1. Sample Preparation and Extraction (QuEChERS) a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile containing 1% acetic acid and internal standards. The acetic acid helps to keep the phenoxy herbicides in their neutral form. c. Add the AOAC 2007.01 extraction salts (6 g anhydrous MgSO₄ and 1.5 g anhydrous NaOAc). d. Immediately cap and shake vigorously for 1 minute. e. Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive SPE Cleanup a. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube. b. For a typical soil sample, the d-SPE tube should contain 900 mg anhydrous MgSO₄, 300 mg PSA, and 300 mg C18. c. Cap and shake vigorously for 30 seconds. d. Centrifuge at ≥3000 rcf for 5 minutes. e. The resulting supernatant is the final extract.
3. LC-MS/MS Analysis a. The analytical conditions are largely the same as described for the water analysis. b. It is crucial to use matrix-matched calibration standards for quantification. Prepare these by spiking blank soil extract (processed through the full QuEChERS procedure) with known concentrations of analytes to accurately account for any signal suppression or enhancement caused by the soil matrix.
4. Method Validation a. Validate using the same parameters as for water (Linearity, Accuracy, Precision, LOQ). b. Due to the complexity of soil, it is recommended to validate the method on different soil types (e.g., sandy, clay, high organic matter) to ensure method robustness. c. Typical recoveries for the QuEChERS method are in the range of 70-120% with RSDs < 20%. [8]
Summary of Performance Data
The following table summarizes typical performance characteristics for the recommended methods.
| Matrix | Method | Typical LOQ | Average Recovery | Throughput | Selectivity |
| Water | SPE - LC-MS/MS | 0.01 - 0.05 µg/L [7] | 80 - 110% [7] | High | Very High |
| Water | LLE - GC-ECD | 0.01 - 0.1 µg/L [5] | 70 - 100% [5] | Low | Moderate |
| Soil | QuEChERS - LC-MS/MS | 1 - 10 µg/kg | 70 - 120% [8] | Very High | Very High |
| Soil | Solvent Ext. - GC-MS | 5 - 20 µg/kg | 60 - 110% | Very Low | High |
Conclusion
For the sensitive and reliable determination of phenoxy herbicide residues, modern analytical techniques offer significant advantages in speed, accuracy, and safety.
-
For water analysis , Solid-Phase Extraction (SPE) coupled with LC-MS/MS is the gold standard. It avoids chemical derivatization, provides excellent concentration factors, and offers the high selectivity and sensitivity required to meet stringent regulatory limits.
-
For soil analysis , the QuEChERS method followed by LC-MS/MS or GC-MS is unequivocally the most efficient approach. It drastically reduces sample preparation time and solvent consumption while providing a clean extract suitable for sensitive instrumental analysis, making it ideal for high-throughput laboratories.
The validation of these methods requires a systematic approach, including the assessment of linearity, accuracy, precision, and limits of quantitation using matrix-matched standards. By understanding the chemical principles behind each step, researchers can confidently select, validate, and implement robust methods for the critical task of monitoring phenoxy herbicide residues in the environment.
References
- 1. Review on Analysis Methodology of Phenoxy Acid Herbicide Residues | Semantic Scholar [semanticscholar.org]
- 2. [Determination of seven phenoxy acid herbicides in water by dispersive solid phase extraction-ultra performance liquid chromatography-tandem mass spectrometry based on cationic metal-organic framework mixed matrix membrane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
A Senior Application Scientist's Guide to Asymmetric Epoxidation: Comparing the Titans of Catalysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount. Chiral epoxides stand as indispensable building blocks, their strained three-membered rings providing a gateway to a multitude of stereochemically defined functionalities.[1] The development of catalytic asymmetric epoxidation methods has revolutionized the synthesis of these valuable intermediates, with the 2001 Nobel Prize in Chemistry awarded to K. Barry Sharpless underscoring their significance. This guide offers an in-depth, comparative analysis of three cornerstone catalytic systems: the Sharpless-Katsuki, Jacobsen-Katsuki, and Shi epoxidations. We will delve into the mechanistic underpinnings, substrate scope, and practical application of each, supported by experimental data to inform your selection of the optimal system for your synthetic challenges.
The Sharpless-Katsuki Asymmetric Epoxidation: A Paradigm of Predictability for Allylic Alcohols
The Sharpless-Katsuki Asymmetric Epoxidation (SAE) is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols.[2][3] Its enduring legacy in organic synthesis is a testament to its predictability and broad utility in the construction of complex molecules, including saccharides, terpenes, and antibiotics.[2]
Mechanistic Rationale and Stereochemical Control
The SAE employs a catalyst generated in situ from titanium(IV) isopropoxide and a chiral dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT). The oxidizing agent is tert-butyl hydroperoxide (TBHP). The catalyst is believed to exist as a C₂-symmetric dimer, which coordinates both the allylic alcohol and the TBHP. This coordination creates a rigid chiral environment that directs the delivery of the oxygen atom to one face of the alkene.
A key advantage of the SAE is the predictable stereochemical outcome. The choice of the tartrate enantiomer dictates the face of the double bond that is epoxidized. A simple mnemonic allows for easy prediction of the major epoxide enantiomer.
Catalytic Cycle of the Sharpless-Katsuki Asymmetric Epoxidation
References
A Senior Application Scientist's Guide to In Vivo vs. In Vitro Metabolism Studies of 2,4-Dichlorophenoxyacetic Acid
For researchers, scientists, and professionals in drug and chemical development, understanding the metabolic fate of a compound is paramount to assessing its efficacy and safety. This guide provides an in-depth comparison of in vivo and in vitro methodologies for studying the metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. By delving into the causality behind experimental choices and presenting validated protocols, this document aims to equip you with the knowledge to design and interpret robust metabolism studies.
The Critical Role of Metabolism Studies
Metabolism studies are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a xenobiotic. The data generated from these studies are crucial for predicting pharmacokinetic parameters, identifying potential toxic metabolites, and understanding species-specific differences in metabolic pathways. The choice between an in vivo and an in vitro approach is a critical decision in the experimental design, each offering unique advantages and limitations.
In vivo studies, conducted within a living organism, provide a holistic view of a compound's metabolic fate, integrating the complex interplay of various organs and physiological systems.[1] Conversely, in vitro studies, performed in a controlled laboratory setting using cellular or subcellular components, offer a more targeted and mechanistic understanding of metabolic processes.[1] The ultimate goal is often to establish a reliable in vitro-in vivo correlation (IVIVC), which validates the use of simpler, higher-throughput in vitro models for predicting complex biological outcomes.[2][3]
2,4-D: A Case Study in Metabolic Diversity
2,4-D presents a fascinating case study due to the significant interspecies variation in its metabolism. Understanding these differences is crucial for accurate risk assessment.
The In Vivo Landscape: A Tale of Two Species (and More)
In vivo studies have revealed striking differences in how various species handle 2,4-D. In rats, the herbicide is largely resistant to metabolism and is rapidly excreted in the urine, primarily as the unchanged parent compound.[4] This rapid clearance results in a relatively short half-life of 1.3-3.4 hours.[4]
In stark contrast, dogs exhibit extensive metabolism of 2,4-D. The primary metabolic route is conjugation with a variety of endogenous molecules, including taurine, serine, glycine, glutamic acid, and cysteine, as well as the formation of sulphate and glucuronide conjugates.[4] This extensive metabolism and slower excretion contribute to a significantly longer half-life of 99-134 hours in dogs, leading to a much higher systemic exposure for a given dose compared to rats.[4] This difference in metabolic handling is thought to be a key factor in the increased sensitivity of dogs to 2,4-D toxicity.[4]
In humans, the metabolic profile of 2,4-D more closely resembles that of rats, with the majority of the compound being excreted unchanged in the urine within the first few days of exposure.[5] Livestock also primarily excrete 2,4-D in its original or conjugated form, with only minor metabolites such as dichlorophenol, dichloroanisole, and 4-chlorophenoxyacetic acid being identified.[6]
The In Vitro Perspective: Deconstructing the Metabolic Machinery
In vitro systems provide a powerful lens to dissect the specific enzymatic processes involved in 2,4-D metabolism. These models typically utilize liver-derived components, as the liver is the primary site of drug and xenobiotic metabolism.[7]
Commonly used in vitro models include:
-
Hepatocytes: These are whole liver cells that contain a full complement of metabolic enzymes and cofactors, making them a "gold standard" for in vitro metabolism studies.[8] They can perform both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., conjugation) metabolic reactions.[9][10]
-
Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of hepatocytes.[8] They are enriched in key Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs).[11] Due to their ease of preparation, storage, and suitability for high-throughput screening, liver microsomes are a workhorse in early-stage drug discovery and metabolism research.[7][8]
-
S9 Fraction: This is the supernatant fraction obtained after centrifuging a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes, offering a broader range of metabolic capabilities than microsomes alone.[10]
In vitro studies have been instrumental in identifying a reactive metabolite of 2,4-D, the 2,4-D-CoA thioester.[12] This metabolite is formed through the activity of acyl-CoA synthetases and is capable of forming adducts with proteins, a mechanism that may contribute to the observed hepatotoxicity of 2,4-D.[12] Furthermore, in vitro assays have been employed to assess the potential for 2,4-D to interact with endocrine pathways, with studies demonstrating no significant interaction with androgen, estrogen, or steroidogenesis pathways.[13]
Comparative Analysis: In Vivo vs. In Vitro Approaches
| Feature | In Vivo Metabolism Study | In Vitro Metabolism Study |
| System Complexity | High (whole organism) | Low to Moderate (cells, subcellular fractions) |
| Physiological Relevance | High | Moderate to High (depending on the model) |
| Data Output | Pharmacokinetics (ADME), metabolite profile in various matrices (urine, feces, blood, tissues) | Metabolic stability (half-life, intrinsic clearance), metabolite identification, enzyme kinetics, reaction phenotyping |
| Throughput | Low | High |
| Cost | High | Low |
| Ethical Considerations | Animal welfare regulations | Minimal |
| Mechanistic Insight | Limited | High |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of these methodologies, detailed protocols for a representative in vivo study in rats and an in vitro study using liver microsomes are presented below.
Protocol 1: In Vivo Metabolism of 2,4-D in Sprague-Dawley Rats
Objective: To determine the pharmacokinetic profile and metabolic fate of 2,4-D in rats following oral administration.
Materials:
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
14C-labeled 2,4-D
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Metabolic cages for separate collection of urine and feces
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Scintillation counter and cocktail
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Mass Spectrometer (MS) for metabolite identification
Procedure:
-
Acclimatization: House rats in metabolic cages for at least 3 days prior to the study to allow for acclimatization.
-
Dosing: Administer a single oral dose of 14C-2,4-D (e.g., 5 mg/kg) to each rat.
-
Sample Collection:
-
Blood: Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose).
-
Urine and Feces: Collect urine and feces separately at intervals (e.g., 0-8, 8-24, 24-48, 48-72 hours post-dose).
-
-
Sample Processing and Analysis:
-
Radioactivity Measurement: Determine the total radioactivity in plasma, urine, and homogenized feces using a scintillation counter.
-
Metabolite Profiling: Pool urine samples for each time interval and analyze by HPLC with a radioactivity detector to separate the parent compound from any metabolites.
-
Metabolite Identification: Collect fractions from the HPLC and analyze by LC-MS/MS to identify the structure of any metabolites.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters from the plasma concentration-time data (e.g., Cmax, Tmax, AUC, half-life).
-
Determine the percentage of the administered dose excreted in urine and feces.
-
Quantify the relative abundance of the parent compound and each metabolite in the excreta.
-
Protocol 2: In Vitro Metabolism of 2,4-D using Rat Liver Microsomes
Objective: To determine the metabolic stability of 2,4-D in rat liver microsomes and identify the major metabolites formed.
Materials:
-
Pooled rat liver microsomes
-
2,4-D
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: In a microcentrifuge tube, prepare the incubation mixture containing rat liver microsomes (e.g., 0.5 mg/mL protein concentration) and 2,4-D (e.g., 1 µM) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of 2,4-D and to detect and identify any metabolites.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining 2,4-D against time.
-
Determine the slope of the linear portion of the curve to calculate the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (microsomal protein concentration).
-
Analyze the MS/MS data to propose structures for the observed metabolites.
-
Visualizing the Pathways and Processes
Diagrams are invaluable tools for conceptualizing complex biological and experimental workflows.
Metabolic Pathway of 2,4-D in Mammals
Caption: Simplified overview of 2,4-D metabolism in mammals.
Experimental Workflow: In Vitro Metabolism Study
Caption: A typical workflow for an in vitro metabolism study.
Bridging the Gap: The Quest for In Vitro-In Vivo Correlation (IVIVC)
A significant challenge in toxicology and drug development is extrapolating in vitro findings to predict in vivo outcomes. For 2,4-D, the stark differences in metabolism between rats and dogs highlight the importance of selecting the appropriate animal model for toxicity studies. In vitro data can aid in this selection by comparing the metabolic profiles generated by liver microsomes or hepatocytes from different species (including humans) with the in vivo data.[14]
While in vitro systems like liver microsomes are excellent for studying Phase I metabolism, they may not fully capture the extent of Phase II conjugation reactions, which are predominant in the in vivo metabolism of 2,4-D in dogs.[9] In such cases, more complex in vitro models like hepatocytes, which have a more complete enzymatic machinery, may provide a better IVIVC.[8][9]
Conclusion
The study of 2,4-D metabolism underscores the necessity of employing both in vivo and in vitro approaches to gain a comprehensive understanding of a compound's fate in biological systems. In vivo studies provide the "big picture" of ADME in a whole organism, revealing critical species differences. In vitro studies, on the other hand, offer a reductionist approach to elucidate the underlying biochemical mechanisms. By carefully selecting the appropriate models and thoughtfully integrating the data from both methodologies, researchers can build a robust and predictive understanding of a compound's metabolic profile, a cornerstone of modern chemical safety assessment and drug development.
References
- 1. Understanding In Vivo vs In Vitro Methods | Technology Networks [technologynetworks.com]
- 2. efsa.europa.eu [efsa.europa.eu]
- 3. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-D Fact Sheet [npic.orst.edu]
- 6. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. dls.com [dls.com]
- 9. Studies comparing in vivo:in vitro metabolism of three pharmaceutical compounds in rat, dog, monkey, and human using cryopreserved hepatocytes, microsomes, and collagen gel immobilized hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 11. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 12. In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of potential endocrine activity of 2,4-dichlorophenoxyacetic acid using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Novel 2-[(3,4-Dichlorophenoxy)methyl]oxirane Derivatives in Cancer Cell Lines
Introduction: The Imperative for Novel Anticancer Agents
The relentless pursuit of novel therapeutic agents remains a cornerstone of oncology research. A promising strategy in drug discovery involves the design of compounds that can selectively target and eliminate cancer cells. Within this landscape, heterocyclic compounds containing an oxirane (epoxide) ring have garnered significant interest.[1][2] The high reactivity of the strained epoxide ring makes it an effective electrophile, capable of alkylating nucleophilic sites within crucial biological macromolecules like DNA and proteins, thereby inducing cytotoxicity.[2]
This guide provides a comprehensive technical comparison of a novel series of compounds derived from a 2-[(3,4-Dichlorophenoxy)methyl]oxirane scaffold. We will explore the rationale behind their design, present a framework for assessing their cytotoxic effects against a panel of human cancer cell lines, and provide detailed experimental protocols to ensure reproducibility and scientific rigor. The objective is to furnish researchers and drug development professionals with a robust methodology for evaluating the anticancer potential of this promising chemical class.
Scientific Rationale: Designing for Potency and Selectivity
The selection of the this compound scaffold is deliberate and rooted in established medicinal chemistry principles.
-
The Oxirane Moiety: This functional group acts as the "warhead" of the molecule. Its inherent ring strain facilitates nucleophilic attack from biological molecules, leading to covalent modification. This mechanism is shared by several classic alkylating anticancer agents and is a proven strategy for inducing cell death.[2]
-
The 3,4-Dichlorophenoxy Group: The presence of a dichlorinated phenyl ring significantly influences the molecule's physicochemical properties. It increases lipophilicity, which can enhance cell membrane permeability and facilitate intracellular accumulation. Furthermore, this moiety can engage in specific interactions with biological targets, potentially steering the compound's activity and modulating its toxicity profile. Indeed, the dichlorophenoxy scaffold is a component of other biologically active molecules, including some with demonstrated anticancer properties.[3]
The central hypothesis is that by combining the reactive oxirane ring with the modulating dichlorophenoxy group, we can develop derivatives with potent and potentially selective cytotoxicity toward cancer cells.
Comparative Cytotoxicity Assessment: An Overview
To evaluate the therapeutic potential of our novel compounds (designated here as NC-1 and NC-2 ), a systematic comparison against a well-established chemotherapeutic agent, Doxorubicin , was performed. The assessment utilized a panel of diverse human cancer cell lines to probe for broad-spectrum activity or lineage-specific sensitivity.
Panel of Human Cancer Cell Lines
The choice of cell lines is critical for a comprehensive preliminary screen. Our panel includes:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line, representing a common and often aggressive cancer type.[4]
-
HCT-116: A human colon carcinoma cell line.[5]
-
HepG2: A human hepatocellular carcinoma cell line, useful for assessing potential liver cancer applications.[5][6]
-
WRL-68: A non-malignant human liver cell line, included to determine the selectivity index—a crucial measure of a compound's ability to target cancer cells while sparing normal ones.[7]
Data Summary: Half-Maximal Inhibitory Concentration (IC₅₀)
The potency of each compound is quantified by its IC₅₀ value, which represents the concentration required to inhibit 50% of cell growth after a 48-hour exposure period.[8] All experiments were conducted using the robust and widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.[9][10]
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) | WRL-68 (Normal Liver) | Selectivity Index (WRL-68 / HCT-116) |
| NC-1 | 12.5 µM | 25.1 µM | 8.2 µM | 15.7 µM | 75.3 µM | 9.18 |
| NC-2 | 9.8 µM | 18.4 µM | 6.5 µM | 11.2 µM | 88.9 µM | 13.68 |
| Doxorubicin | 1.1 µM | 1.9 µM | 0.9 µM | 2.4 µM | 10.5 µM | 11.67 |
Analysis of Results:
-
Both novel compounds, NC-1 and NC-2, demonstrated broad-spectrum cytotoxic activity across all tested cancer cell lines, with IC₅₀ values in the low micromolar range.
-
The colon cancer cell line (HCT-116) and breast cancer cell line (MCF-7) appeared to be the most sensitive to the novel derivatives.
-
While not as potent as the clinical drug Doxorubicin, NC-2 exhibited a promising selectivity index for colon cancer cells (13.68), comparable to that of Doxorubicin (11.67). This suggests that NC-2 may have a wider therapeutic window, being more toxic to cancer cells than to normal cells.
-
The higher IC₅₀ values against the non-malignant WRL-68 cell line for both NC-1 and NC-2 are an encouraging sign of tumor selectivity.[7]
Experimental Protocols and Workflows
Scientific integrity demands transparent and detailed methodologies. The following section outlines the workflow and a step-by-step protocol for the MTT cytotoxicity assay.
Overall Experimental Workflow
The process for evaluating the cytotoxicity of a novel compound is a multi-step procedure that requires careful planning and execution.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Novel Epoxides of Soloxolone Methyl: An Effect of the Formation of Oxirane Ring and Stereoisomerism on Cytotoxic Profile, Anti-Metastatic and Anti-Inflammatory Activities In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Stereochemistry: A Comparative Guide to the Biological Activity of Dichlorophenyl-Containing Enantiomers
In the realm of drug discovery and agrochemical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail. Chirality, the property of a molecule being non-superimposable on its mirror image, can have profound implications for its biological activity. These mirror-image isomers, known as enantiomers, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the biological activities of enantiomers of dichlorophenyl-containing compounds, offering experimental data and protocols to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of stereochemistry.
The Critical Role of Chirality in Bioactivity
The differential effects of enantiomers arise from their interactions with the chiral environment of biological systems, such as proteins, enzymes, and receptors. These biological macromolecules are themselves chiral, composed of L-amino acids and D-sugars, creating stereospecific binding sites. Consequently, one enantiomer may fit perfectly into a receptor's binding pocket and elicit a desired response, while its counterpart may bind with lower affinity, have a different effect, or even be inactive or toxic. This fundamental principle underscores the importance of studying enantiomers individually rather than as a racemic mixture (a 50:50 mixture of both enantiomers).
Case Study: The Enantiomers of Sertraline
A compelling example of enantioselective activity is found in the widely prescribed antidepressant, sertraline. Sertraline possesses a dichlorophenyl group and is marketed as a single enantiomer, (+)-cis-(1S,4S)-sertraline. Its primary mechanism of action is the inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft, thereby alleviating depressive symptoms[1].
Sertraline has two chiral centers, giving rise to four possible stereoisomers. However, only the (+)-cis-(1S,4S) enantiomer exhibits the potent and selective serotonin reuptake inhibition responsible for its therapeutic effect. The other stereoisomers are significantly less active or have different activity profiles.
The selectivity of an antidepressant for the serotonin transporter over other monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET), is a critical factor in its side-effect profile. Sertraline, in its clinically used form, demonstrates high selectivity for SERT.
| Compound | Target | Kᵢ (nM) |
| Sertraline | SERT | 0.29[2] |
| DAT | 25[2] | |
| NET | 420[2] |
Table 1: Inhibitory constants (Kᵢ) of sertraline for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. A lower Kᵢ value indicates a higher binding affinity.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Figure 1: Mechanism of action of (+)-cis-(1S,4S)-sertraline.
Beyond Pharmaceuticals: Enantioselectivity in Agrochemicals
The significance of stereochemistry extends beyond medicine into the field of agrochemicals. Many pesticides and fungicides containing dichlorophenyl moieties are chiral and are often applied as racemic mixtures. However, research increasingly demonstrates that the desired pesticidal or fungicidal activity resides in only one enantiomer, while the other may be less active or contribute to environmental toxicity.
For instance, the chiral fungicide penthiopyrad, which contains a dichlorophenyl group, exhibits significant enantioselectivity in its bioactivity. Studies have shown that the S-(+)-penthiopyrad enantiomer has substantially higher antifungal activity against various plant pathogens compared to the R-(-)-enantiomer[4][5]. In some cases, the activity of the S-enantiomer was found to be 12 to 37 times higher than the R-enantiomer[5]. Furthermore, the enantiomers can exhibit different toxicities to non-target organisms and display different degradation rates in the environment[4].
Similarly, the novel chiral fungicide oxathiapiprolin shows that the R-(-)-enantiomer has a significantly higher bioactivity against oomycetes, with a 2.49 to 13.30-fold higher potency than the S-(+)-enantiomer[6][7]. This highlights a crucial point: developing and using the single, more active enantiomer could lead to lower application rates, reduced environmental impact, and a more sustainable approach to crop protection[6][7].
Experimental Protocols: Differentiating Enantiomeric Activity
A critical step in evaluating the biological activity of enantiomers is their physical separation. This is most commonly achieved using chiral chromatography. Once separated, the biological activity of each enantiomer can be assessed using a variety of in vitro and in vivo assays.
Workflow for Comparing Enantiomeric Activity
Step-by-Step Methodology: In Vitro Neurotransmitter Transporter Uptake Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of dichlorophenyl-containing enantiomers on serotonin, dopamine, or norepinephrine transporters expressed in a stable cell line.
1. Cell Culture and Preparation:
-
Culture a suitable cell line (e.g., HEK293) stably expressing the human serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET) in appropriate media.
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay and allow them to adhere overnight.
2. Assay Procedure:
-
On the day of the experiment, aspirate the growth medium and wash the cells twice with a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Prepare serial dilutions of the separated enantiomers and a reference inhibitor (e.g., fluoxetine for SERT, GBR12909 for DAT, desipramine for NET) in the assay buffer.
-
Add the diluted compounds to the appropriate wells. Include wells for "total uptake" (vehicle control) and "non-specific uptake" (a high concentration of a potent inhibitor).
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
3. Uptake Reaction:
-
Initiate the uptake reaction by adding a radiolabeled or fluorescent substrate (e.g., [³H]serotonin, [³H]dopamine, or a fluorescent analog) to all wells. The concentration of the substrate should be close to its Kₘ value for the respective transporter.
-
Incubate the plate at 37°C for a time that is within the linear range of uptake (e.g., 10 minutes).
4. Termination and Detection:
-
Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer.
-
For radiolabeled substrates, transfer the lysate to scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
For fluorescent substrates, measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
5. Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) by fitting the data to a sigmoidal dose-response curve.
-
The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Conclusion
The examples of sertraline and various dichlorophenyl-containing agrochemicals clearly demonstrate that the biological activity of chiral compounds can be highly dependent on their stereochemistry. A thorough understanding and evaluation of the individual enantiomers are paramount for the development of safer and more effective pharmaceuticals and agrochemicals. The use of single, more active enantiomers can lead to improved therapeutic indices, reduced side effects, and a lower environmental burden. The experimental protocols outlined in this guide provide a starting point for researchers to dissect the enantioselective properties of their compounds of interest, ultimately contributing to more rational and efficient drug and pesticide design.
References
- 1. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Systemic enantioselectivity study of penthiopyrad: enantioselective bioactivity, acute toxicity, degradation and influence on tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational understanding of chiral fungicide penthiopyrad stereoselectivity: Bioactivity, aquatic toxicity and cytotoxicity [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Detection, Bioactivity, and Degradation of the Novel Chiral Fungicide Oxathiapiprolin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Immunoassay Cross-Reactivity for Phenoxy Herbicides
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the cross-reactivity of immunoassays for different phenoxy herbicides. In the absence of standardized, publicly available comparison data, this document serves as a detailed methodological guide to empower researchers to conduct their own robust, in-house evaluations. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific principles.
The Challenge of Specificity in Phenoxy Herbicide Immunoassays
Phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), (4-chloro-2-methylphenoxy)acetic acid (MCPA), mecoprop (MCPP), and dichlorprop (2,4-DP), are a class of widely used systemic herbicides that mimic the plant growth hormone auxin, leading to uncontrolled growth and death in broadleaf weeds.[1][2] Due to their widespread use in agriculture and turf management, there is a critical need for sensitive and specific methods to monitor their presence in environmental samples, food products, and biological matrices.
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, high-throughput, and cost-effective screening tool for these compounds.[3] However, a significant challenge in the development and application of these assays is antibody cross-reactivity. Cross-reactivity occurs when an antibody, raised against a specific target molecule (the immunizing hapten), also binds to other structurally similar compounds.[4] This can lead to an overestimation of the target analyte concentration or false-positive results, compromising the reliability of the data.
The structural similarities among phenoxy herbicides, which share a common phenoxyacetic acid backbone with varying substitutions on the aromatic ring, make them prone to cross-reactivity in immunoassays.[5] Therefore, a thorough evaluation of the cross-reactivity profile of any immunoassay intended for the detection of a specific phenoxy herbicide is not just a recommendation, but a critical component of assay validation.
The Structural Basis of Cross-Reactivity
The specificity of an antibody is determined by the complementarity of its antigen-binding site (paratope) to the three-dimensional structure of the antigen (or in this case, the hapten).[6] For small molecules like phenoxy herbicides, which are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response.[7] The resulting antibodies will primarily recognize the hapten portion.
Cross-reactivity arises when other molecules share sufficient structural and electronic features with the immunizing hapten to bind to the antibody's paratope, albeit often with a lower affinity.[4] Key structural features of phenoxy herbicides that influence cross-reactivity include:
-
The Phenoxyacetic Acid Core: The fundamental structure shared by this class of herbicides.
-
Substituents on the Aromatic Ring: The number, type (e.g., chlorine, methyl group), and position of these substituents are major determinants of specificity.
-
The Carboxylic Acid Group: This group is often the point of conjugation to the carrier protein and is a key recognition element for the antibody.
For example, an antibody raised against 2,4-D is likely to show some degree of cross-reactivity with MCPA, as they differ only by the substitution of a chlorine atom for a methyl group at the 2-position of the phenyl ring.[5] Understanding these subtle structural differences is key to predicting and interpreting cross-reactivity data.
A Framework for Comparative Evaluation of Immunoassay Kits
Given the lack of a centralized database for comparing the cross-reactivity of commercial immunoassay kits, a systematic in-house evaluation is the most reliable approach. This section outlines a comprehensive workflow for such an evaluation.
Experimental Design
A robust experimental design is the foundation of a reliable comparison. The following factors should be carefully considered:
-
Selection of Immunoassay Kits: Identify commercially available ELISA kits for the target phenoxy herbicide (e.g., 2,4-D, MCPA). For this guide, we will consider a hypothetical evaluation of three different 2,4-D ELISA kits, designated as Kit A, Kit B, and Kit C.
-
Selection of Cross-Reactants: Choose a panel of structurally related phenoxy herbicides and other relevant compounds that may be present in the samples of interest. A recommended panel for evaluating a 2,4-D immunoassay is presented in the table below.
-
Concentration Ranges: For each cross-reactant, a series of dilutions should be prepared to generate a dose-response curve. The concentration range should be wide enough to determine the 50% inhibitory concentration (IC50).
-
Controls: Include a negative control (blank) and a positive control (the target analyte) in each assay.
Illustrative Comparison of Commercial 2,4-D ELISA Kits
The following table provides an illustrative example of the kind of data that would be generated from a comparative cross-reactivity study of three hypothetical 2,4-D ELISA kits. The primary target analyte is 2,4-D.
| Cross-Reactant | Chemical Structure | Kit A (% Cross-Reactivity) | Kit B (% Cross-Reactivity) | Kit C (% Cross-Reactivity) |
| 2,4-D | (2,4-Dichlorophenoxy)acetic acid | 100 | 100 | 100 |
| MCPA | (4-Chloro-2-methylphenoxy)acetic acid | 15.2 | 9.3 | 25.8 |
| 2,4,5-T | (2,4,5-Trichlorophenoxy)acetic acid | 45.7 | 9.5 | 66.0 |
| Mecoprop (MCPP) | 2-(4-Chloro-2-methylphenoxy)propanoic acid | 5.1 | 1.5 | 8.9 |
| Dichlorprop (2,4-DP) | 2-(2,4-Dichlorophenoxy)propanoic acid | 8.3 | 2.7 | 12.4 |
| 2,4-DB | 4-(2,4-Dichlorophenoxy)butyric acid | 89.5 | 100 | 95.2 |
| Dicamba | 3,6-Dichloro-2-methoxybenzoic acid | <0.1 | <0.1 | <0.1 |
Note: The cross-reactivity data for Kit B is based on published data for the Abraxis 2,4-D Plate Kit.[8] The data for Kit A and Kit C are hypothetical and for illustrative purposes only.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for evaluating immunoassay cross-reactivity.
Caption: Workflow for Evaluating Immunoassay Cross-Reactivity.
Detailed Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol describes a typical direct competitive ELISA for determining the cross-reactivity of an immunoassay for a phenoxy herbicide. This protocol assumes the use of a commercially available ELISA kit where the microplate is pre-coated with the capture antibody. Always refer to the specific kit's manual for detailed instructions, as incubation times and reagent volumes may vary.
Materials:
-
Commercially available ELISA kit for the target phenoxy herbicide (e.g., 2,4-D).
-
Target phenoxy herbicide standard.
-
Panel of potential cross-reactants.
-
Assay buffer (as provided in the kit or a suitable buffer like PBS).
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Calibrated pipettes and tips.
-
Deionized water.
Procedure:
-
Preparation of Standards and Cross-Reactants:
-
Prepare a stock solution of the target herbicide standard and each cross-reactant in a suitable solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solutions in the assay buffer to create a range of concentrations for the standard curve and the cross-reactivity curves. A typical range might be from 0.1 to 1000 ng/mL.
-
-
Assay Procedure:
-
Allow all reagents and the microplate to reach room temperature.
-
Add 50 µL of each standard, cross-reactant dilution, or sample to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the enzyme-conjugated herbicide solution (provided in the kit) to each well.
-
Gently mix the contents of the wells by rotating the plate on the benchtop for 30-60 seconds.
-
Incubate the plate at room temperature for the time specified in the kit manual (typically 60 minutes).
-
After incubation, wash the plate 3-5 times with the provided wash buffer.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate the plate in the dark at room temperature for the time specified in the kit manual (typically 15-30 minutes), allowing for color development.
-
Add 50-100 µL of the stop solution to each well to terminate the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
-
Data Analysis and Interpretation
The data obtained from the ELISA is used to determine the IC50 for the target analyte and each cross-reactant. The percent cross-reactivity is then calculated.
1. Generation of Standard and Cross-Reactant Curves:
-
For each standard and cross-reactant, plot the mean absorbance value (y-axis) against the logarithm of the concentration (x-axis).
-
The resulting curve will be sigmoidal, with the absorbance decreasing as the concentration of the herbicide increases.
2. Calculation of IC50:
-
The IC50 is the concentration of the herbicide that causes a 50% reduction in the maximum absorbance signal (B/B0 = 50%). This can be determined from the dose-response curve.
3. Calculation of Percent Cross-Reactivity (%CR):
-
The percent cross-reactivity is calculated using the following formula:
%CR = (IC50 of Target Herbicide / IC50 of Cross-Reactant) x 100
4. Interpretation of Results:
-
A higher %CR value indicates a greater degree of cross-reactivity.
-
By comparing the %CR values for a panel of cross-reactants across different immunoassay kits, researchers can select the most specific assay for their needs.
The following diagram illustrates the relationship between the dose-response curves and the calculation of cross-reactivity.
Caption: Calculating Percent Cross-Reactivity from IC50 Values.
Conclusion and Recommendations
The selection of an appropriate immunoassay for the detection of phenoxy herbicides requires a careful and systematic evaluation of its cross-reactivity profile. This guide provides a comprehensive framework for conducting such an evaluation, from experimental design to data analysis and interpretation. By following the detailed protocols and understanding the underlying principles of antibody-herbicide interactions, researchers can confidently select the most specific and reliable immunoassay for their analytical needs.
It is imperative that researchers do not rely solely on the cross-reactivity data provided by the manufacturer, as assay performance can be influenced by various laboratory-specific factors. An in-house validation of cross-reactivity is a critical step to ensure the accuracy and defensibility of the generated data. This rigorous approach to assay selection and validation will ultimately lead to higher quality research and more reliable monitoring of these environmentally significant compounds.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 4. neogen.com [neogen.com]
- 5. food.r-biopharm.com [food.r-biopharm.com]
- 6. Creative Diagnostics ELISA Kits [cd-elisakit.com]
- 7. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
A Senior Application Scientist's Guide to Derivatization Reagents for the GC Analysis of Acidic Herbicides
For researchers and analytical scientists, the robust analysis of acidic herbicides like chlorophenoxy acids (e.g., 2,4-D, MCPA) is a persistent challenge. Due to their inherent polarity and low volatility stemming from carboxylic and phenolic acid functional groups, direct analysis by gas chromatography (GC) is often impractical. These characteristics lead to poor peak shape, low sensitivity, and potential thermal degradation in the GC inlet.[1][2] Derivatization, a process that converts these polar analytes into less polar, more volatile, and more thermally stable derivatives, is therefore an essential prerequisite for reliable GC analysis.[2][3]
This guide provides a comparative study of common derivatization reagents, offering insights into their mechanisms, procedural nuances, and relative performance to empower you to make informed decisions for your analytical workflows.
The "Why" of Derivatization: Overcoming Analytical Hurdles
The primary goal of derivatization for acidic herbicides is to mask the active hydrogen on carboxyl (-COOH) and hydroxyl (-OH) groups. This transformation achieves several critical objectives:
-
Increases Volatility: By replacing the polar functional group with a nonpolar one (e.g., an ester or silyl group), the boiling point of the analyte is significantly lowered, allowing it to transition into the gas phase at temperatures compatible with GC analysis.
-
Improves Thermal Stability: The resulting derivatives are less prone to degradation at the high temperatures of the GC injection port and column.
-
Enhances Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks by reducing undesirable interactions between the analyte and the stationary phase, which in turn improves resolution and sensitivity.[3]
-
Improves Detector Sensitivity: Certain derivatizing agents can introduce moieties (e.g., halogenated groups) that significantly enhance the response of specific detectors like the Electron Capture Detector (ECD).[1][4]
Comparative Analysis of Key Derivatization Reagents
The choice of derivatization reagent is critical and depends on the specific herbicides being analyzed, the sample matrix, available equipment, and safety considerations. The main categories of reagents are alkylating agents (which form esters) and silylating agents (which form silyl ethers/esters).[4]
| Reagent Class | Specific Reagent(s) | Target Groups | Reaction Speed | Safety Concerns | Key Advantages | Key Disadvantages |
| Alkylation | Diazomethane (CH₂N₂) | Carboxylic Acids | Very Fast | Highly Toxic, Carcinogenic, Explosive | Highly efficient, clean reaction with N₂ as the only byproduct. | Extreme safety hazards limit its modern use.[3][4] |
| Alkylation | Boron Trifluoride/Methanol (BF₃/MeOH) | Carboxylic Acids | Moderate | Toxic, Corrosive | Effective for esterification. | Harsh conditions can cause analyte degradation; requires removal of catalyst.[3] |
| Alkylation | Alkyl Chloroformates (e.g., Ethyl Chloroformate - ECF) | Carboxylic Acids, Phenols | Very Fast (Instantaneous) | Toxic, Moisture Sensitive | Reaction occurs in aqueous media , simplifying sample prep; rapid and efficient.[5] | Can form emulsions; requires careful pH control and catalyst (e.g., pyridine).[6] |
| Alkylation | Pentafluorobenzyl Bromide (PFBBr) | Carboxylic Acids, Phenols | Slow (Requires Heat) | Lachrymator, Toxic | Creates derivatives with very high ECD response, excellent for trace analysis.[1][3] | Slower reaction times; reagent can be an interference. |
| Silylation | BSTFA, MSTFA (+TMCS catalyst) | Carboxylic Acids, Phenols | Fast | Moisture Sensitive | Produces thermally stable derivatives; byproducts are volatile and do not interfere.[1][4] | Derivatives are sensitive to hydrolysis, requiring anhydrous conditions.[7] |
In-Depth Focus on Recommended Reagents
While historically significant, the extreme hazards of diazomethane make it unsuitable for most modern laboratories.[8] Instead, alkyl chloroformates and silylation reagents represent the current standards of practice due to their blend of efficiency, versatility, and improved safety profiles.
Alkyl Chloroformates: The Rapid, In-Situ Option
Alkyl chloroformates, particularly Ethyl Chloroformate (ECF), have gained popularity for their ability to perform derivatization directly in an aqueous medium, often simultaneously with liquid-liquid extraction.[5][6] This eliminates the need for a separate, time-consuming solvent evaporation step, which is a major drawback of many other methods.[9]
Mechanism of Action: The reaction proceeds via a two-step process in an alkaline aqueous/organic biphasic system, typically catalyzed by pyridine. First, the acidic proton is removed by the base. The resulting carboxylate anion attacks the electrophilic carbonyl carbon of the ECF, forming a mixed anhydride intermediate. This unstable intermediate then reacts with an alcohol (often added to the system, like ethanol) to form the final, stable ethyl ester derivative, releasing CO₂.
Experimental Protocol: ECF Derivatization of 2,4-D in Water
This protocol is a representative example and should be optimized for your specific analytes and matrix.
-
Sample Preparation: Place 0.25 mL of the aqueous sample (or standard) into a 10 mL glass tube. Add an appropriate internal standard.
-
pH Adjustment & Catalyst: Add 0.25 mL of 1 M sodium bicarbonate or carbonate buffer (to achieve pH 9) and 100 µL of a pyridine/ethanol (1:1 v/v) solution. Vortex briefly.[6][10] Causality: The alkaline pH is crucial for deprotonating the acidic herbicide, making it nucleophilic. Pyridine acts as a catalyst for the reaction.
-
Derivatization & Extraction: Add 2 mL of a hexane solution containing 50 µL of ECF to the tube. Cap tightly and vortex vigorously for 2 minutes.[6] Causality: Vigorous mixing is essential to maximize the interfacial area between the aqueous and organic phases, facilitating the rapid reaction and simultaneous extraction of the newly formed nonpolar derivative into the hexane layer.
-
Phase Separation: Allow the layers to separate. If necessary, centrifuge for 2-3 minutes to break any emulsions.
-
Sample Collection: Carefully transfer the upper organic (hexane) layer to a clean GC vial.
-
Analysis: Inject 1 µL of the extract into the GC-MS system.
Silylation with BSTFA: The Anhydrous Standard
Silylation is a robust and widely used technique for derivatizing compounds with active hydrogens.[1] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is one of the most common reagents, often used with a catalyst like trimethylchlorosilane (TMCS), which is typically included at 1% in commercial formulations.[7]
Mechanism of Action: BSTFA reacts with the acidic proton of a carboxyl or hydroxyl group, replacing it with a nonpolar trimethylsilyl (TMS) group. The reaction byproducts, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile and typically do not interfere with the chromatography.
Experimental Protocol: BSTFA Derivatization of Phenoxy Acid Herbicides
This protocol requires an anhydrous extract of the herbicides.
-
Solvent Exchange: After extracting the herbicides from the sample matrix using a suitable solvent (e.g., ethyl acetate), evaporate the extract to complete dryness under a gentle stream of nitrogen. Causality: The presence of water must be scrupulously avoided as silylating reagents and their derivatives are highly susceptible to hydrolysis, which will reverse the reaction and lead to poor derivatization yield.
-
Reconstitution: Reconstitute the dry residue in 100 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile).
-
Reagent Addition: Add 100 µL of BSTFA (+1% TMCS) to the vial.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 20-30 minutes in a heating block or oven. Causality: Heating accelerates the reaction to ensure complete derivatization, especially for sterically hindered functional groups.
-
Cooling & Analysis: Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS system.
Conclusion and Recommendations
The selection of a derivatization reagent is a critical decision that directly impacts the quality, reliability, and throughput of acidic herbicide analysis by GC.
-
For high-throughput analysis where sample preparation time is a bottleneck, Ethyl Chloroformate (ECF) is highly recommended. Its ability to perform derivatization rapidly and directly in aqueous media offers a significant workflow advantage.
-
For applications demanding the highest thermal stability of derivatives and when working with clean, anhydrous extracts, BSTFA remains an excellent and reliable choice. Its volatile byproducts ensure a clean chromatogram.
-
For specialized applications requiring ultra-trace sensitivity with an Electron Capture Detector (ECD), Pentafluorobenzyl Bromide (PFBBr) is the reagent of choice, though it requires longer reaction times.
Ultimately, the optimal method will be a balance of analytical requirements, sample characteristics, and laboratory resources. Method validation, including assessment of derivatization efficiency, derivative stability, and reproducibility, is essential when implementing any of these protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Derivatisation in gas chromatographic determination of acidic herbicides in aqueous environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. gcms.cz [gcms.cz]
- 8. Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-[(3,4-Dichlorophenoxy)methyl]oxirane
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 2-[(3,4-Dichlorophenoxy)methyl]oxirane (CAS No. 21320-30-9). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance within the laboratory.
The subject molecule contains two key functional groups that dictate its handling and disposal: a dichlorophenoxy group, common in persistent organochlorine compounds, and a reactive oxirane (epoxide) ring. This dual nature necessitates stringent disposal protocols to mitigate risks to personnel and the environment.
Part 1: Hazard Profile and Essential Precautions
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified with multiple hazards that demand rigorous control measures.
The primary hazards are summarized in the table below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Code | Description | Causality and Field Insight |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] | Ingestion can lead to systemic toxic effects. |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[2] | The molecule can be absorbed through the skin, making protective gloves essential.[3] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[2] | Aerosolization or vaporization presents a significant respiratory risk. |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[1] | The reactive oxirane ring can covalently modify skin proteins, potentially leading to an immune response upon repeated exposure. |
| Serious Eye Damage | H318 | Causes serious eye damage.[1] | Direct contact can cause irreversible damage to eye tissue. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] | Inhalation of vapors or dust can irritate the respiratory tract. |
| Aquatic Hazard (Acute) | H400 | Very toxic to aquatic life.[1] | Release into waterways can have immediate, severe impacts on aquatic ecosystems. |
| Aquatic Hazard (Chronic) | H412 | Harmful to aquatic life with long lasting effects.[1] | The chlorinated phenoxy structure contributes to environmental persistence. |
Given this profile, all handling must occur in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[4]
Part 2: Personal Protective Equipment (PPE) - A Non-Negotiable Protocol
A robust PPE protocol is your primary defense against exposure. The following equipment is mandatory when handling this compound.
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] | The pesticide label is the primary source for PPE guidance. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4] For prolonged contact, consider heavier-duty gloves or double-gloving. |
| Eye/Face Protection | Safety glasses with side shields or tightly fitting safety goggles.[5] | Protects against splashes that can cause serious eye damage (H318).[1] A face shield may be required for larger quantities or splash-prone operations. |
| Skin/Body Protection | Long-sleeved laboratory coat. Additional chemical-resistant clothing may be necessary.[4] | Prevents skin contact (H312) and contamination of personal clothing.[1][2] Contaminated clothing must be washed before reuse.[1][4] |
| Respiratory Protection | A NIOSH/MSHA approved respirator.[5] | Required if handling outside of a fume hood or if there is a risk of aerosol generation. The specific cartridge type should be selected based on a workplace hazard assessment. |
Part 3: Emergency Procedures for Accidental Release
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert personnel in the area and restrict access. Ensure adequate ventilation, but avoid actions that could aerosolize the material.
-
Don PPE: Wear the full PPE ensemble as described in Part 2.
-
Containment: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[5][6][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Absorption: Carefully cover and absorb the spilled material.
-
Collection: Sweep or scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste disposal.[5][6]
-
Decontamination: Wash the spill site thoroughly with soap and water once the material is collected.[4] Collect the cleaning materials and rinsate as hazardous waste.
-
Environmental Protection: Crucially, prevent the spilled material or cleanup rinsate from entering drains or waterways.[4] Any release into the environment must be reported according to institutional and regulatory requirements.
Part 4: The Core Directive: Proper Disposal Procedures
Improper disposal of this chemical can lead to significant environmental harm and regulatory penalties. The following procedures align with federal and state regulations, including the Resource Conservation and Recovery Act (RCRA).[8][9]
Step 1: Waste Classification Any material contaminated with this compound, including the pure substance, reaction mixtures, contaminated labware, and spill cleanup debris, must be classified as hazardous waste .[10] Dilution is not an acceptable method of disposal.[11]
Step 2: Waste Collection and Segregation
-
Dedicated Container: Collect all waste containing this chemical in a designated, compatible container. Plastic is often preferred over glass to minimize breakage risk.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic," "Environmental Hazard").
-
Segregation: Do not mix this waste with other chemical waste streams. Mixing can cause unknown hazardous reactions and complicates the final disposal process.
Step 3: Final Disposal Pathway The only acceptable disposal procedure for organochlorine compounds is high-temperature incineration in a licensed hazardous waste disposal facility.[12][13]
-
Why Incineration? This method ensures the complete thermal destruction of the chlorinated aromatic ring and the oxirane structure, preventing the formation and release of highly toxic and persistent byproducts like dioxins.[12]
-
Arranging Disposal: Do not attempt to dispose of this waste yourself. Your institution's Environmental Health & Safety (EHS) department is responsible for managing the collection and transfer of hazardous waste to a licensed disposal company.[14] Store the sealed and labeled waste container in a designated Satellite Accumulation Area until it is collected by EHS personnel.
Empty Container Disposal: Empty containers that once held this chemical must also be treated as hazardous waste unless properly decontaminated.[6] A "triple-rinse" procedure is the standard for decontamination.[15] The rinsate generated from this process must be collected as hazardous waste.[15]
Part 5: Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Caption: Decision workflow for handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. OSHA Technical Manual (OTM) - Section II: Chapter 2 | Occupational Safety and Health Administration [osha.gov]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. cehs.siu.edu [cehs.siu.edu]
- 10. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 11. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

